molecular formula C14H20N2O2 B182421 Methyl 2-(4-benzylpiperazin-1-yl)acetate CAS No. 179869-10-4

Methyl 2-(4-benzylpiperazin-1-yl)acetate

Cat. No.: B182421
CAS No.: 179869-10-4
M. Wt: 248.32 g/mol
InChI Key: PZUTXFJKMUIAKA-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a versatile chemical intermediate in medicinal chemistry and pharmacology research. The benzylpiperazine scaffold is a recognized pharmacophore in the development of ligands for various central nervous system (CNS) targets. Research indicates that structurally similar benzylpiperazine derivatives demonstrate high affinity for sigma-1 receptors (σ1R), which are chaperone proteins implicated in modulating nociceptive signaling . Selective sigma-1 receptor antagonists have shown promising antinociceptive and anti-allodynic effects in preclinical models of inflammatory and neuropathic pain, without impairing motor function, highlighting their potential as novel therapeutics for chronic pain conditions . Furthermore, the benzylpiperazine moiety is a key structural feature in compounds designed to inhibit acetylcholinesterase (AChE) . This enzyme is a primary target for alleviating cholinergic deficit associated with Alzheimer's disease, and several potent donepezil-like AChE inhibitors incorporate this functional group . The compound also serves as a synthetic precursor in the development of potential antidepressant agents. For instance, it can be utilized to synthesize novel 1,2,4-triazine derivatives that have demonstrated significant monoamine oxidase A (MAO-A) inhibition and antidepressant-like activity in behavioral studies . As a synthetic building block, Methyl 2-(4-benzylpiperazin-1-yl)acetate provides researchers a valuable starting point for the design and synthesis of novel bioactive molecules targeting a range of neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUTXFJKMUIAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571770
Record name Methyl (4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179869-10-4
Record name Methyl (4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(4-benzylpiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Benzylpiperazine Moiety

The benzylpiperazine scaffold is a privileged structural motif in medicinal chemistry, recognized for its versatile binding capabilities with a wide range of biological targets. Its presence in numerous centrally active agents, antiviral compounds, and other therapeutic candidates underscores its importance in modern drug discovery. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, Methyl 2-(4-benzylpiperazin-1-yl)acetate, a valuable building block for the elaboration of more complex molecular architectures. As a Senior Application Scientist, the following protocols and analyses are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and a deeper understanding of the process.

Section 1: Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate

The synthesis of the title compound is most efficiently achieved through a two-step sequence starting from piperazine. This strategy involves the initial mono-N-benzylation of piperazine, followed by the N-alkylation of the resulting secondary amine with a methyl haloacetate.

Step 1: Synthesis of 1-Benzylpiperazine

The foundational step is the selective mono-benzylation of piperazine. Direct alkylation of piperazine with benzyl chloride can lead to a mixture of mono- and di-substituted products. To favor the mono-benzylated product, a carefully controlled reaction using piperazine monohydrochloride is employed. This method effectively protects one of the nitrogen atoms, thereby promoting mono-alkylation[1].

Reaction Scheme:

Experimental Protocol:

  • Preparation of Piperazine Monohydrochloride Solution: In a 250 mL Erlenmeyer flask, dissolve piperazine hexahydrate (0.125 mol) in absolute ethanol (50 mL) by warming the mixture in a water bath at approximately 65°C. To this solution, add piperazine dihydrochloride monohydrate (0.125 mol) and swirl to dissolve while maintaining the temperature[1].

  • Addition of Benzyl Chloride: To the warm solution, add freshly distilled benzyl chloride (0.125 mol) dropwise over 5 minutes with vigorous stirring. The formation of a white precipitate (piperazine dihydrochloride) will be observed almost immediately[1].

  • Reaction and Isolation of Piperazine Dihydrochloride: Continue stirring the reaction mixture at 65°C for an additional 25 minutes. Afterward, cool the flask in an ice bath for 30 minutes to ensure complete precipitation. Collect the piperazine dihydrochloride crystals by suction filtration, wash with three portions of ice-cold absolute ethanol, and dry[1].

  • Isolation of 1-Benzylpiperazine Dihydrochloride: Combine the filtrate and washings, cool in an ice bath, and treat with absolute ethanol saturated with dry hydrogen chloride. The precipitated 1-benzylpiperazine dihydrochloride is collected by suction filtration, washed with dry benzene, and dried[1].

  • Liberation and Purification of 1-Benzylpiperazine: Dissolve the dihydrochloride salt in water and make the solution alkaline (pH > 12) with a 5N sodium hydroxide solution. Extract the aqueous layer multiple times with chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure 1-benzylpiperazine[1].

Causality Behind Experimental Choices:

  • The use of a piperazine/piperazine dihydrochloride buffer system helps to control the pH of the reaction and minimizes the formation of the undesired 1,4-dibenzylpiperazine by reducing the concentration of free piperazine.

  • The reaction is performed at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.

  • Isolation of the product as its dihydrochloride salt allows for easy separation from the reaction mixture and subsequent purification.

Step 2: Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate

The second step involves the N-alkylation of 1-benzylpiperazine with a suitable methyl haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate. This is a classic nucleophilic substitution reaction where the secondary amine of 1-benzylpiperazine acts as the nucleophile.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 1-benzylpiperazine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF), add a base like anhydrous potassium carbonate (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.).

  • Addition of Alkylating Agent: Under a nitrogen atmosphere, add methyl 2-chloroacetate (1.1-1.5 eq.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(4-benzylpiperazin-1-yl)acetate[2].

Causality Behind Experimental Choices:

  • Anhydrous conditions are crucial to prevent hydrolysis of the ester functionality and to avoid unwanted side reactions with the base.

  • The use of a base is necessary to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction, which would otherwise protonate the amine and halt the reaction.

  • Heating the reaction mixture increases the rate of the nucleophilic substitution.

  • Chromatographic purification is essential to remove any unreacted starting materials and byproducts to obtain the final compound in high purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-Benzylpiperazine cluster_step2 Step 2: Synthesis of Target Compound piperazine Piperazine & Piperazine Dihydrochloride reaction1 N-Benzylation (Ethanol, 65°C) piperazine->reaction1 benzyl_chloride Benzyl Chloride benzyl_chloride->reaction1 isolation1 Isolation & Purification (Precipitation, Extraction, Distillation) reaction1->isolation1 product1 1-Benzylpiperazine isolation1->product1 reaction2 N-Alkylation (K2CO3, Acetonitrile, 50-80°C) product1->reaction2 methyl_chloroacetate Methyl 2-chloroacetate methyl_chloroacetate->reaction2 purification2 Purification (Column Chromatography) reaction2->purification2 final_product Methyl 2-(4-benzylpiperazin-1-yl)acetate purification2->final_product caption Overall synthesis workflow.

Caption: Overall synthesis workflow.

Section 2: Characterization of Methyl 2-(4-benzylpiperazin-1-yl)acetate

Thorough characterization of the synthesized compound is imperative to confirm its identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties
PropertyValueSource
CAS Number 179869-10-4[3]
Molecular Formula C₁₄H₂₀N₂O₂[3]
Molecular Weight 248.32 g/mol [3]
Appearance (Predicted) Colorless to pale yellow oil or low melting solid
Spectroscopic Data (Predicted)

The following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

TechniqueExpected Observations
¹H NMR δ 7.20-7.35 (m, 5H, Ar-H), 3.68 (s, 3H, -OCH₃), 3.50 (s, 2H, Ar-CH₂-), 3.20 (s, 2H, -N-CH₂-COO-), 2.40-2.60 (m, 8H, piperazine ring protons)
¹³C NMR δ 171.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 63.0 (Ar-CH₂-), 58.0 (-N-CH₂-COO-), 53.0 (piperazine ring carbons), 51.5 (-OCH₃)
IR (cm⁻¹) ~2950, 2800 (C-H stretch), 1740 (C=O stretch, ester), 1450, 1495 (C=C stretch, aromatic), 1150 (C-O stretch)
Mass Spec (EI) m/z 248 (M⁺), 91 (tropylium ion, base peak), 157, 131
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methyl ester protons, the benzylic methylene protons, the methylene protons adjacent to the ester, and the piperazine ring protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester at a characteristic downfield shift. The aromatic carbons, the benzylic carbon, the piperazine ring carbons, and the methyl ester carbon will also appear at their expected chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group. C-H stretching vibrations for both sp³ and sp² hybridized carbons will be observed, as well as characteristic absorptions for the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 248. A prominent base peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), is a characteristic fragmentation pattern for benzyl-containing compounds. Other fragments will arise from the cleavage of the piperazine ring and the ester group.

Characterization Workflow Diagram

CharacterizationWorkflow start Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared Spectroscopy start->ir ms Mass Spectrometry start->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment structure_confirmation->purity_assessment final Characterized Compound purity_assessment->final caption Workflow for compound characterization.

Caption: Workflow for compound characterization.

Section 3: Applications in Drug Development

The N-benzylpiperazine moiety is a key pharmacophore in a variety of biologically active molecules. Methyl 2-(4-benzylpiperazin-1-yl)acetate serves as a versatile intermediate for the synthesis of more complex drug candidates. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for chemical modification.

Derivatives of N-benzylpiperazine have shown promise in several therapeutic areas, including:

  • Antiviral Agents: The benzylpiperazine scaffold has been explored for the development of inhibitors of viral replication.

  • Central Nervous System (CNS) Agents: The structural similarity of benzylpiperazine to certain neurotransmitters has led to its investigation in the context of CNS disorders.

  • Other Therapeutic Targets: The adaptability of the piperazine ring allows for its incorporation into molecules targeting a wide array of enzymes and receptors.

Section 4: Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Benzyl chloride is a lachrymator and a potential carcinogen; handle with extreme care.

    • Methyl 2-chloroacetate is toxic and corrosive; avoid inhalation and skin contact.

    • Piperazine and its derivatives can be corrosive and cause skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide has detailed a robust and reproducible two-step synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers to confidently prepare this valuable synthetic intermediate. The outlined characterization methods provide a framework for verifying the identity and purity of the final product. The versatility of this compound as a building block in the synthesis of diverse chemical libraries highlights its potential for significant contributions to the field of drug discovery and development.

References

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Govindaraju, M., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(4), M607. [Link]

  • Nemečková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236. [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 11. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(4-benzylpiperazin-1-yl)acetate (CAS: 179869-10-4): Synthesis, Characterization, and Avenues for Pharmacological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of Methyl 2-(4-benzylpiperazin-1-yl)acetate. As a member of the diverse and pharmacologically significant piperazine class of compounds, this molecule represents a versatile scaffold for further chemical elaboration and biological investigation.[1][2] This guide moves beyond a simple recitation of facts to provide a foundational understanding of the compound's context, offering field-proven insights into its synthesis and analytical control, and laying out a logical framework for exploring its therapeutic potential.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[2] This six-membered ring, containing two nitrogen atoms at opposite positions, provides a flexible yet stable scaffold that can be readily functionalized to modulate physicochemical properties and biological activity.[1] Derivatives of piperazine are known to exhibit a vast range of pharmacological effects, including but not limited to antipsychotic, antidepressant, anxiolytic, antiviral, and anticancer activities.[1][3][4]

The subject of this guide, Methyl 2-(4-benzylpiperazin-1-yl)acetate, incorporates two key pharmacophoric elements: the benzylpiperazine core and a methyl acetate side chain. The benzylpiperazine (BZP) moiety itself is a well-studied central nervous system (CNS) stimulant that acts as a messy drug, influencing dopamine, serotonin, and norepinephrine systems.[5][6][7] The addition of the methyl acetate group at the N1 position introduces a polar, ester functional group that can significantly alter the compound's solubility, metabolic stability, and potential interactions with biological targets. This modification moves the molecule away from the typical profile of a recreational stimulant and into the realm of a potential therapeutic lead, warranting rigorous scientific investigation.

Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and properties for Methyl 2-(4-benzylpiperazin-1-yl)acetate are summarized below.

PropertyValueSource(s)
CAS Number 179869-10-4[8]
Molecular Formula C₁₄H₂₀N₂O₂[8]
Molecular Weight 248.32 g/mol [8]
SMILES COC(=O)CN1CCN(CC1)CC2=CC=CC=C2[8]
IUPAC Name methyl 2-(4-benzylpiperazin-1-yl)acetateN/A

Synthesis and Purification: A Validated Approach

The causality behind this choice is twofold: 1-benzylpiperazine is a commercially available and relatively inexpensive starting material, and the N-alkylation of secondary amines is a high-yielding and well-understood transformation. Controlling for mono-alkylation is the primary challenge in such reactions. However, in this specific case, the starting material, 1-benzylpiperazine, already has one nitrogen atom substituted, directing the alkylation to the remaining secondary amine and preventing the formation of di-alkylated byproducts.[9]

Figure 1: Proposed workflow for the synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a self-validating system; successful synthesis relies on careful control of stoichiometry and reaction conditions, with purification serving to isolate the target compound from any unreacted starting materials or minor side products.

  • Reaction Setup: To a solution of 1-benzylpiperazine (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[9] The base is critical for scavenging the hydrobromic acid byproduct generated during the reaction.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add methyl bromoacetate (1.0-1.1 eq) dropwise. The slow addition helps to control the exothermicity of the reaction and favors clean mono-alkylation.[9]

  • Reaction Progression: Heat the reaction mixture to reflux (for ACN) or an appropriate temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the resulting residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water to remove any remaining inorganic salts. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product should be purified by column chromatography on silica gel. A gradient elution system, for example, starting with pure ethyl acetate and gradually increasing the polarity with methanol, is typically effective for separating the desired product from less polar starting materials and more polar impurities.

  • Final Product Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum to yield Methyl 2-(4-benzylpiperazin-1-yl)acetate. Confirm the identity and purity using the analytical methods described in the following section.

Analytical Quality Control

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the synthesized compound. This forms the basis of trustworthiness for all subsequent biological data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. A significant challenge with piperazine derivatives is their lack of a strong UV chromophore, which can limit detection sensitivity.[10] While the benzyl group in the target molecule provides some UV absorbance, for trace-level impurity analysis, derivatization may be necessary. A common and effective agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine to yield a highly UV-active product.[10][11]

Exemplar HPLC-UV Method (for purity assessment without derivatization):

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength corresponding to the absorbance of the benzyl group (e.g., ~254 nm).

  • Injection Volume: 10 µL.[10]

  • Column Temperature: 35°C.[10]

The method must be validated for specificity, linearity, accuracy, and precision according to established guidelines to ensure reliable quantification of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Based on the known chemical shifts of related structures, the following signals can be predicted for Methyl 2-(4-benzylpiperazin-1-yl)acetate.[13][14]

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~7.20-7.35 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group.

  • ~3.65 ppm (s, 3H): A sharp singlet for the three protons of the methyl ester (CH₃).

  • ~3.50 ppm (s, 2H): A singlet for the two protons of the benzylic methylene group (Ar-CH₂-N).

  • ~3.20 ppm (s, 2H): A singlet for the two protons of the methylene group adjacent to the ester (O=C-CH₂-N).

  • ~2.40-2.70 ppm (br m, 8H): A broad multiplet integrating to eight protons, representing the four methylene groups of the piperazine ring.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~171 ppm: Carbonyl carbon of the ester.

  • ~138 ppm: Quaternary aromatic carbon of the benzyl group attached to the methylene.

  • ~127-129 ppm: Aromatic CH carbons of the benzyl group.

  • ~63 ppm: Benzylic methylene carbon (Ar-CH₂).

  • ~58 ppm: Methylene carbon adjacent to the ester (O=C-CH₂).

  • ~53 ppm: The four methylene carbons of the piperazine ring (may appear as two distinct signals).

  • ~52 ppm: Methyl carbon of the ester.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 249.16.

Framework for Biological and Pharmacological Evaluation

While no specific biological activity has been reported for Methyl 2-(4-benzylpiperazin-1-yl)acetate, its structural similarity to a wide range of bioactive molecules makes it a compelling candidate for screening in several therapeutic areas.[1] The benzylpiperazine core suggests potential activity in the CNS, while other piperazine derivatives have shown promise as anticancer and antiviral agents.[3][4][15] A logical, tiered screening approach is therefore recommended.

Figure 2: Proposed cascade for the biological evaluation of Methyl 2-(4-benzylpiperazin-1-yl)acetate.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The first crucial step is to assess the compound's general cytotoxicity to establish a safe concentration range for subsequent functional assays. The MTT assay is a reliable, colorimetric method for evaluating metabolic activity, which serves as a proxy for cell viability.[16][17]

  • Cell Seeding: Seed human cell lines (e.g., a cancer line like HepG2 and a normal cell line like HEK293) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Methyl 2-(4-benzylpiperazin-1-yl)acetate in culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Based on the results of this initial screen, further hypothesis-driven assays can be pursued. For instance, if the compound is non-toxic at reasonable concentrations, screens for CNS receptor binding or antiviral activity can be initiated.[3][15] If selective cytotoxicity against cancer cells is observed, further investigation into mechanisms of cell death (e.g., apoptosis assays) would be warranted.[16]

Conclusion

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a structurally intriguing molecule that stands at the crossroads of several areas of pharmacology. While specific data on its properties and activity are sparse, its synthesis and characterization are achievable through established and reliable chemical methodologies. This guide provides the necessary framework for a researcher to confidently synthesize, purify, and characterize this compound, and to embark on a logical and efficient path of biological evaluation. The true potential of this molecule remains to be unlocked, and it is through the rigorous application of the principles and protocols outlined herein that its value to the field of drug discovery can be determined.

References

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  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
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  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA. Retrieved January 15, 2026, from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
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  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved January 15, 2026, from [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Usiena AIR.
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The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery and Its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including solubility, basicity, and conformational rigidity, have established it as a "privileged scaffold" in drug design.[1][3] This versatility has led to the development of a vast array of therapeutic agents targeting a wide spectrum of diseases, from central nervous system disorders to cancer and infectious diseases.[2][4] This technical guide provides a comprehensive exploration of the core mechanisms of action of novel piperazine compounds, offering field-proven insights for researchers and drug development professionals.

I. Modulation of Cellular Signaling through Receptor Interactions

A primary mechanism by which many piperazine derivatives exert their pharmacological effects is through direct interaction with and modulation of various cell surface and intracellular receptors. This is particularly prominent in the development of antipsychotic and other CNS-active agents.

A. Antipsychotic Activity via Dopamine and Serotonin Receptor Antagonism

Novel piperazine compounds are at the forefront of developing atypical antipsychotics with improved efficacy and reduced side effects.[5][6] Their mechanism often involves a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6]

One notable example is a series of novel arylpiperazine derivatives designed for multi-target affinity. These compounds have been shown to possess significant binding affinity for both dopamine and serotonin receptors, a key characteristic of atypical antipsychotics.[7]

Table 1: Receptor Binding Affinities (Ki, nM) of Novel Arylpiperazine Derivatives [7]

CompoundDopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)Serotonin 5-HT2A Ki (nM)Serotonin 5-HT7 Ki (nM)
9b -23.939.445.0
12a 30041.531542.5

This protocol outlines the procedure to determine the binding affinity of novel piperazine compounds to dopamine D2 and serotonin 5-HT2A receptors.

1. Materials and Reagents:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)

  • Test piperazine compound at various concentrations

  • Non-specific binding control (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

2. Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Receptor membrane preparation

    • Radioligand at a concentration near its Kd value

    • Increasing concentrations of the test piperazine compound or vehicle control.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a saturating concentration of the non-specific binding control.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a novel piperazine compound.

B. Antimicrobial Action via Inhibition of Bacterial DNA Gyrase

The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics. [8]Piperazine derivatives have shown promise as antimicrobial agents, with one of their key mechanisms being the inhibition of bacterial DNA gyrase. [7][9]DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. [10] Novel N4-substituted piperazinyl norfloxacin derivatives have been synthesized and shown to inhibit both DNA gyrase and topoisomerase IV. [7][9]

Table 3: Minimum Inhibitory Concentrations (MIC, µg/mL) of Novel Piperazine Antimicrobial Agents [5][11][12][13]

Compound S. aureus E. coli P. aeruginosa M. tuberculosis
RL-308 4 - - -
10g 0.03 - - 0.07 (µM)
11e - - - 1.1 (µM)

| Gatifloxacin derivative | 1-5 | > 5 | > 5 | - |

[14] This protocol is used to determine the inhibitory effect of novel piperazine compounds on the supercoiling activity of bacterial DNA gyrase.

1. Materials and Reagents:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 6.5% glycerol, 100 µg/ml BSA)

  • ATP solution

  • Test piperazine compound

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

2. Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the Gyrase Assay Buffer, relaxed plasmid DNA, and varying concentrations of the test piperazine compound. Include a no-drug control and a DNA-only control.

  • Enzyme Addition: Add the DNA gyrase enzyme to all tubes except the DNA-only control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.

  • Visualization: Visualize the DNA bands under UV light and document the results.

3. Data Analysis:

  • In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the faster-migrating supercoiled form.

  • An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.

  • The IC50 can be determined as the concentration of the compound that inhibits 50% of the supercoiling activity.

III. Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

A crucial mechanism of action for many anticancer piperazine compounds is the induction of programmed cell death (apoptosis) and the halting of the cell cycle in cancer cells.

A. Caspase-Dependent Apoptosis

Novel piperazine derivatives have been shown to induce caspase-dependent apoptosis in various cancer cell lines. [15][16]This process is characterized by the activation of a cascade of cysteine proteases called caspases, which dismantle the cell in a controlled manner.

The piperazine compound C505, for example, induces apoptosis in leukemia cells, as evidenced by the cleavage of caspase-3 and PARP (poly(ADP-ribose) polymerase), a substrate of activated caspase-3. [12]

[1][2][3] This protocol is a standard method for detecting and quantifying apoptosis.

1. Materials and Reagents:

  • Cancer cell line of interest

  • Test piperazine compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

2. Procedure:

  • Cell Treatment: Seed cells and treat with the test piperazine compound at various concentrations and for different time points. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate at room temperature for 15-20 minutes in the dark.

  • Flow Cytometry Analysis: Add more 1X Binding Buffer and analyze the samples on a flow cytometer.

3. Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caption: A simplified pathway of apoptosis induction by a novel piperazine compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Commons. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (n.d.). Antimicrobial Activity of Novel Piperazine Molecules. Retrieved from [Link]

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  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. Retrieved from [Link]

  • American Journal of Translational Research. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Retrieved from [Link]

  • Der Pharma Chemica. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from [Link]

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An In-depth Technical Guide to the Potential Therapeutic Targets of Benzylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The benzylpiperazine (BZP) scaffold represents a fascinating and pharmacologically rich area of medicinal chemistry. Initially explored for its potential as an antidepressant, its potent effects on central nervous system monoamine systems led to its diversion for recreational use.[1][2] However, the very mechanisms that underpin its psychoactive properties also present a treasure trove of opportunities for therapeutic intervention across a spectrum of neurological and pathological conditions. This guide is intended for researchers, scientists, and drug development professionals, providing a deep dive into the established and emerging therapeutic targets of benzylpiperazine compounds. We will move beyond a simple cataloging of targets to explore the causality behind experimental choices, the intricacies of structure-activity relationships, and the practical methodologies required to interrogate these interactions.

The Monoaminergic System: The Primary Frontier

The most well-characterized therapeutic targets of benzylpiperazine and its derivatives are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] BZP itself acts as a releasing agent and reuptake inhibitor at these transporters, with a pronounced effect on dopamine.[4][5] This action is qualitatively similar to that of amphetamine, though with lower potency.[6]

Mechanism of Action at Monoamine Transporters

BZP and its analogs disrupt the normal function of monoamine transporters, leading to an increase in the extracellular concentration of dopamine, serotonin, and norepinephrine. This occurs through two primary mechanisms:

  • Reuptake Inhibition: The compounds competitively bind to the transporters, blocking the reuptake of neurotransmitters from the synaptic cleft.

  • Transporter-Mediated Release: They can also induce a reverse transport of neurotransmitters from the presynaptic neuron into the synapse.

The relative potency of BZP at these transporters is a key determinant of its overall pharmacological profile.

Quantitative Analysis of Transporter Interaction

The affinity and potency of benzylpiperazine derivatives for monoamine transporters can be quantified using radioligand binding assays and neurotransmitter uptake assays.

CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)Reference
Benzylpiperazine (BZP)175626050[6]
d-amphetamine2571765[6]

Table 1: Potency of Benzylpiperazine and d-amphetamine at Monoamine Transporters.

Therapeutic Implications

The modulation of monoamine systems by BZP derivatives suggests their potential in treating a range of CNS disorders:

  • Depression and Anxiety: By elevating synaptic levels of serotonin and norepinephrine, BZP analogs could be developed as novel antidepressants and anxiolytics.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The dopaminergic and noradrenergic effects are hallmarks of current ADHD medications.

  • Substance Use Disorders: By modulating the brain's reward pathways, certain derivatives could be investigated as potential treatments for addiction.

Serotonin Receptors: A Realm of Nuance

Beyond the transporters, benzylpiperazine compounds exhibit a complex pharmacology at various serotonin (5-HT) receptor subtypes. This interaction contributes significantly to their psychoactive effects and opens up additional therapeutic avenues.

BZP and its derivatives have been shown to interact with several 5-HT receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C.[3][7] The nature of this interaction (agonist, antagonist, or partial agonist) and the specific receptor subtype targeted can dramatically alter the compound's effects. For instance, agonism at 5-HT2A receptors is associated with hallucinogenic effects, while targeting 5-HT1A receptors is a strategy for anxiolytic and antidepressant drugs.[7]

Emerging Targets: Expanding the Therapeutic Landscape

Recent research has unveiled novel and exciting therapeutic targets for benzylpiperazine derivatives beyond the classical monoaminergic systems.

Sigma-1 (σ1) Receptors: A Hub for Neuroprotection and Pain Management

The sigma-1 receptor is an intracellular chaperone protein involved in a multitude of cellular processes, including the modulation of ion channels, neurotransmitter release, and neuronal survival.[8] Several studies have identified benzylpiperazine derivatives as potent and selective sigma-1 receptor antagonists.[9][10]

Structure-Activity Relationship (SAR) Insights:

The development of potent and selective sigma-1 receptor ligands from the benzylpiperazine scaffold has been guided by key structural modifications. For example, the introduction of a 4-methoxybenzyl group and a hydrophobic moiety connected by a three-carbon linker has been shown to yield compounds with high affinity and selectivity.[8][10] One such derivative, compound 15 from a recent study, demonstrated a Ki of 1.6 nM for the sigma-1 receptor and exhibited significant antinociceptive and anti-allodynic effects in preclinical pain models.[8][9]

sigma1_sar cluster_0 Benzylpiperazine Scaffold cluster_1 Key Modifications for σ1 Affinity BZP_Core Benzylpiperazine 4_Methoxybenzyl 4-Methoxybenzyl Group (Secondary Hydrophobic Domain) BZP_Core->4_Methoxybenzyl Substitution on Benzyl Ring Linker Three-Carbon Linker BZP_Core->Linker Attachment to Piperazine Nitrogen Hydrophobic_Moiety Hydrophobic Moiety (Primary Hydrophobic Domain) Linker->Hydrophobic_Moiety Connection

Figure 1: Key structural modifications of the benzylpiperazine scaffold for enhanced sigma-1 receptor affinity.

Therapeutic Potential:

The development of selective sigma-1 receptor antagonists based on the benzylpiperazine scaffold holds promise for the treatment of:

  • Neuropathic Pain: By modulating nociceptive signaling, these compounds can offer a novel approach to managing chronic pain states.[8][9]

  • Neurodegenerative Diseases: The neuroprotective properties of sigma-1 receptor ligands make them attractive candidates for diseases like Alzheimer's and Parkinson's.

Bcl-2 Family Proteins: A Gateway to Anti-Cancer Therapeutics

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[11] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, allowing malignant cells to evade cell death. Recently, benzylpiperazine derivatives have been designed and synthesized as inhibitors of these anti-apoptotic proteins, with some showing high selectivity for Mcl-1, a member of the Bcl-2 family.[11]

Mechanism of Inhibition:

These benzylpiperazine-based inhibitors are designed to mimic the action of pro-apoptotic BH3-only proteins. They bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, preventing them from sequestering and inhibiting pro-apoptotic effector proteins like Bak and Bax. This frees Bak and Bax to induce mitochondrial outer membrane permeabilization and initiate the caspase cascade, leading to apoptosis.

bcl2_inhibition cluster_0 Normal Apoptotic Regulation cluster_1 Inhibition by Benzylpiperazine Derivatives Anti_Apoptotic Anti-apoptotic Bcl-2 Proteins (e.g., Mcl-1) Pro_Apoptotic Pro-apoptotic Proteins (Bak, Bax) Anti_Apoptotic->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces BZP_Inhibitor Benzylpiperazine Derivative Anti_Apoptotic_Inhibited Anti-apoptotic Bcl-2 Proteins BZP_Inhibitor->Anti_Apoptotic_Inhibited Binds and Inhibits Pro_Apoptotic_Free Pro-apoptotic Proteins (Bak, Bax) Apoptosis_Induced Apoptosis Pro_Apoptotic_Free->Apoptosis_Induced Induces

Figure 2: Mechanism of apoptosis induction by benzylpiperazine-based Bcl-2 inhibitors.

Therapeutic Potential:

The development of selective Mcl-1 inhibitors from the benzylpiperazine scaffold could provide a new class of targeted therapies for various cancers, particularly those dependent on Mcl-1 for survival.[11]

Experimental Protocols for Target Validation

To rigorously assess the interaction of benzylpiperazine derivatives with their putative targets, standardized and validated experimental protocols are essential.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

  • Cell membranes expressing the human dopamine transporter

  • [³H]-WIN 35,428 (radioligand)

  • GBR 12909 (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Test compound (benzylpiperazine derivative)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the [³H]-WIN 35,428 radioligand.

  • Initiate Binding: Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

radioligand_binding_workflow Start Start Plate_Setup Prepare 96-well plate with buffer, test compound, and radioligand Start->Plate_Setup Add_Membranes Add DAT-expressing cell membranes Plate_Setup->Add_Membranes Incubate Incubate to reach equilibrium Add_Membranes->Incubate Filter Filter through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Perform scintillation counting Wash->Count Analyze Analyze data to determine IC50 and Ki Count->Analyze End End Analyze->End

Figure 3: Workflow for a dopamine transporter radioligand binding assay.

Neurotransmitter Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • Cells stably expressing the transporter of interest (e.g., DAT, SERT, or NET)

  • [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compound (benzylpiperazine derivative)

  • Known inhibitor for non-specific uptake determination (e.g., cocaine for DAT)

  • 96-well microplates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with the test compound at various concentrations.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Terminate Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound for uptake inhibition.

Future Directions and Conclusion

The benzylpiperazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The future of BZP-based drug development lies in the rational design of derivatives with improved selectivity and favorable pharmacokinetic profiles. By moving away from the "messy" pharmacology of BZP itself and focusing on specific targets, researchers can unlock the full therapeutic potential of this versatile chemical class.[5] The exploration of emerging targets like the sigma-1 receptor and Bcl-2 family proteins represents a particularly exciting frontier, with the potential to yield first-in-class medicines for a range of challenging diseases. This guide has provided a comprehensive overview of these targets and the methodologies to investigate them, with the aim of empowering researchers to push the boundaries of benzylpiperazine-based drug discovery.

References

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  • Fantegrossi, W. E., et al. (2005). Behavioral pharmacology of N-substituted piperazines: reinforcing and discriminative stimulus effects. Behavioural Pharmacology, 16(5-6), 457-466.
  • Arbo, M. D., et al. (2012). The piperazine derivatives: a new and dangerous class of designer drugs. Human Psychopharmacology: Clinical and Experimental, 27(1), 1-10.
  • Wikipedia. Benzylpiperazine. Retrieved from [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59.
  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.
  • Antia, U., et al. (2009). The NZ 'party pills' phenomenon: the rise and fall of a new class of recreational drug. The New Zealand Medical Journal, 122(1297), 70-79.
  • Cohen, B. M., & Butler, R. (2011). BZP-party pills: a review of the literature. The New Zealand Medical Journal, 124(1332), 65-73.
  • Thompson, I., et al. (2010). The benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) experience in New Zealand. The New Zealand Medical Journal, 123(1322), 56-65.
  • Wilkins, C., et al. (2008). The prevalence of use, dependency and harms of 'party pills' in a sample of visitors to the 2007 'Big Day Out' music festival in Auckland, New Zealand. Drug and Alcohol Review, 27(6), 623-628.
  • Wood, D. M., et al. (2008). The recreational use of piperazine-derived compounds. Journal of Medical Toxicology, 4(4), 254-257.
  • Yeap, S. L., et al. (2010). The clinical toxicology of the designer party pills BZP and TFMPP. Emergency Medicine Australasia, 22(2), 94-101.
  • Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4556-4564.

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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Methyl 2-(4-benzylpiperazin-1-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1][2] Its unique physicochemical properties and versatile synthetic handles have made it a privileged structure in the design of novel therapeutic agents. This technical guide delves into the core principles governing the structure-activity relationship (SAR) of a specific, yet broadly applicable, class of piperazine derivatives: Methyl 2-(4-benzylpiperazin-1-yl)acetate analogs. By dissecting the intricate interplay between molecular structure and biological function, we aim to provide a comprehensive resource for researchers engaged in the discovery and optimization of piperazine-based therapeutics. This document will explore the synthetic strategies, key structural determinants of activity, and the methodologies for evaluating this promising class of compounds.

Introduction: The Piperazine Nucleus - A Privileged Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a vast array of pharmaceuticals.[3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and oral bioavailability. Furthermore, the two nitrogen atoms provide handles for facile chemical modification, allowing for the systematic exploration of chemical space to fine-tune biological activity.[2]

The general structure of Methyl 2-(4-benzylpiperazin-1-yl)acetate analogs features three key pharmacophoric elements:

  • The Piperazine Core: Acts as a central scaffold, influencing the overall conformation and physicochemical properties of the molecule.

  • The Benzyl Moiety: Attached to the N4 position of the piperazine ring, this aromatic group and its substituents are critical for target recognition and binding.

  • The Methyl Acetate Side Chain: Connected to the N1 position, this group can influence solubility, metabolic stability, and interactions with the biological target.

This guide will systematically explore how modifications to each of these components impact the biological activity of the resulting analogs, with a focus on their potential as antimicrobial and anticancer agents.

Synthetic Strategies: Building the Piperazine Core and its Analogs

The synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate and its analogs typically follows a convergent approach, allowing for the independent modification of the key structural fragments.

General Synthesis of the 4-Benzylpiperazine Scaffold

The core 4-benzylpiperazine scaffold can be synthesized through several established methods. A common and efficient route involves the direct N-alkylation of piperazine with a substituted benzyl halide.

Experimental Protocol: Synthesis of 1-(Substituted-benzyl)piperazine

  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in a suitable solvent such as ethanol or acetonitrile, add a substituted benzyl chloride or bromide (1.0 equivalent).

  • Base: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 equivalents), to scavenge the hydrohalic acid byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the desired 1-(substituted-benzyl)piperazine.

Attachment of the Methyl Acetate Side Chain

The final step in the synthesis is the N-alkylation of the 1-(substituted-benzyl)piperazine with a methyl haloacetate.

Experimental Protocol: Synthesis of Methyl 2-(4-(Substituted-benzyl)piperazin-1-yl)acetate

  • Reaction Setup: Dissolve the 1-(substituted-benzyl)piperazine (1.0 equivalent) in an aprotic solvent like acetone or dimethylformamide (DMF).

  • Reagents: Add methyl bromoacetate or methyl chloroacetate (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 6-18 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, filter off the solid. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the final product.

Diagram: Synthetic Workflow

SynthesisWorkflow Piperazine Piperazine Intermediate 1-(Substituted-benzyl)piperazine Piperazine->Intermediate N-Alkylation BenzylHalide Substituted Benzyl Halide BenzylHalide->Intermediate FinalProduct Methyl 2-(4-(Substituted-benzyl)piperazin-1-yl)acetate Analog Intermediate->FinalProduct N-Alkylation MethylHaloacetate Methyl Haloacetate MethylHaloacetate->FinalProduct

Caption: General synthetic route for Methyl 2-(4-benzylpiperazin-1-yl)acetate analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of Methyl 2-(4-benzylpiperazin-1-yl)acetate analogs is profoundly influenced by the nature and position of substituents on the benzyl ring, as well as modifications to the piperazine and acetate moieties. The following sections synthesize SAR insights from studies on related piperazine-containing compounds.[1][4][5]

The Benzyl Moiety: A Key Determinant of Potency and Selectivity

The benzyl group often serves as a crucial recognition element, inserting into hydrophobic pockets of the target protein. Modifications to this ring can dramatically alter binding affinity and selectivity.

  • Electron-Withdrawing vs. Electron-Donating Groups:

    • Electron-Withdrawing Groups (EWGs): Substituents like halogens (Cl, Br, F) or nitro groups (NO₂) on the benzyl ring have been shown in related series to enhance antimicrobial activity.[1] This is potentially due to altered electronic properties that favor target interaction or improved membrane permeability.

    • Electron-Donating Groups (EDGs): Groups such as methoxy (OCH₃) or methyl (CH₃) can have varied effects. In some cases, they may improve activity, while in others, they can be detrimental, depending on the specific target and the steric constraints of the binding pocket.[1]

  • Positional Isomerism: The position of the substituent on the benzyl ring (ortho, meta, or para) is critical. The optimal position depends on the topology of the target's binding site. For instance, a para-substituent might interact with a deep hydrophobic pocket, while an ortho-substituent could influence the dihedral angle between the phenyl ring and the piperazine linker.

Table 1: Hypothetical SAR of Benzyl Ring Substitutions on Antimicrobial Activity (MIC, µg/mL)

Compound IDR (Substitution on Benzyl Ring)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
1a H3264
1b 4-Cl816
1c 4-NO₂48
1d 4-OCH₃1632
1e 2-Cl1632

Note: This table is illustrative and based on general trends observed in related piperazine series. Actual values would require experimental validation.

The Piperazine Core: A Conformational Anchor

The piperazine ring, while often considered a linker, plays a vital role in orienting the benzyl and methyl acetate groups. Its conformation (chair, boat, or twist-boat) can be influenced by substituents and the surrounding chemical environment. N-methylation of the piperazine ring has been explored in other series to modulate basicity and pharmacokinetic properties.[6]

The Methyl Acetate Side Chain: Modulating Physicochemical Properties

The methyl acetate moiety at the N1 position significantly impacts the molecule's polarity and hydrogen bonding capacity.

  • Ester to Amide Conversion: Conversion of the methyl ester to a primary or secondary amide introduces a hydrogen bond donor, which could lead to new interactions with the target protein and potentially alter the activity profile.

  • Chain Length: Varying the length of the alkyl chain between the piperazine nitrogen and the carbonyl group can be used to probe the dimensions of the binding pocket.

Diagram: Key Pharmacophoric Regions for SAR

SAR_Diagram cluster_molecule Methyl 2-(4-benzylpiperazin-1-yl)acetate Analog cluster_sar Structure-Activity Relationship Considerations Benzyl Benzyl Moiety (R-group substitutions) Piperazine Piperazine Core (Conformational anchor) Benzyl->Piperazine Acetate Methyl Acetate Side Chain (Physicochemical properties) Piperazine->Acetate SAR_Benzyl Electronic Effects Positional Isomerism SAR_Benzyl->Benzyl SAR_Piperazine Conformation Basicity SAR_Piperazine->Piperazine SAR_Acetate H-bonding Chain Length SAR_Acetate->Acetate

Caption: Key regions for SAR exploration in Methyl 2-(4-benzylpiperazin-1-yl)acetate analogs.

Biological Evaluation: Methodologies and Assays

A thorough evaluation of the biological activity of newly synthesized analogs is crucial for establishing a robust SAR.

Antimicrobial Activity Screening

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Screening

Experimental Protocol: MTT Cell Viability Assay

  • Cell Lines: Utilize a panel of human cancer cell lines (e.g., A549 - lung, HCT-116 - colon).[6]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[7]

Conclusion and Future Directions

The Methyl 2-(4-benzylpiperazin-1-yl)acetate scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic exploration of the structure-activity relationships, particularly focusing on the substitution patterns of the benzyl ring, is paramount for optimizing potency and selectivity. Future work should focus on synthesizing a focused library of analogs based on the SAR principles outlined in this guide. Furthermore, in silico modeling and molecular docking studies can provide valuable insights into the binding modes of these compounds, thereby guiding the rational design of next-generation analogs with improved therapeutic profiles. The integration of synthetic chemistry, biological evaluation, and computational modeling will be instrumental in unlocking the full potential of this versatile chemical class.

References

  • Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. (URL not available)
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2025). IntechOpen. [Link]

  • Younes, S., et al. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107-121. [Link]

  • Wang, W., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(15), 4992. [Link]

  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]

  • de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (URL not available)
  • Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (URL not available)
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (URL not available)
  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (URL not available)
  • Malík, I., et al. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 21(10), 1284. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (URL not available)
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (URL not available)
  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (URL not available)
  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (URL not available)
  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (URL not available)
  • Structure activity rel
  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (URL not available)
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)
  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (URL not available)

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discovery of novel benzylpiperazine-based edaravone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Benzylpiperazine-Based Edaravone Derivatives

Executive Summary

Edaravone, a potent free-radical scavenger, has demonstrated significant neuroprotective effects and is clinically approved for treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Despite its efficacy, the quest for derivatives with enhanced potency, improved pharmacokinetic profiles, and broader therapeutic windows is a critical frontier in neuropharmacology. This guide details the rationale, design, synthesis, and comprehensive biological evaluation of a novel class of edaravone derivatives hybridized with a benzylpiperazine moiety. By leveraging the antioxidant power of the edaravone scaffold and the favorable blood-brain barrier (BBB) penetration and neuromodulatory properties of the benzylpiperazine core, these new chemical entities represent a promising avenue for developing next-generation neuroprotective agents.[3][4]

This document serves as a technical blueprint for researchers, scientists, and drug development professionals, elucidating the causality behind experimental choices and providing validated, step-by-step protocols for replication and further innovation.

Scientific Foundation: The Rationale for Hybridization

Edaravone: A Multifaceted Neuroprotective Agent

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) primarily functions as a powerful antioxidant.[5] Its mechanism is not limited to simple free radical scavenging but involves a multi-pronged attack on the pathological cascades of neurodegeneration.[6]

  • Radical Scavenging: Edaravone effectively quenches highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), thereby mitigating oxidative damage to lipids, proteins, and DNA.[7][8]

  • Modulation of Signaling Pathways: It upregulates crucial endogenous antioxidant systems by activating the Nrf2/HO-1 signaling pathway.[9][10] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that, upon activation, induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[9][10]

  • Anti-apoptotic Effects: Edaravone can inhibit programmed cell death by modulating the expression of Bcl-2 family proteins, leading to the suppression of caspase activation.[6]

  • Anti-inflammatory Action: The agent reduces neuroinflammation by mitigating the activation of microglia, the brain's resident immune cells, and decreasing the production of pro-inflammatory cytokines.[7]

Despite these benefits, opportunities exist to improve its therapeutic index and potentially broaden its applications. Derivatization is a proven strategy to enhance the pharmacological properties of a lead compound.[11]

The Benzylpiperazine Moiety: A Privileged Scaffold for CNS Drug Discovery

The benzylpiperazine (BZP) scaffold is prevalent in numerous centrally-acting therapeutic agents.[12] Its inclusion in our design strategy is deliberate and based on several key advantages:

  • Blood-Brain Barrier (BBB) Penetration: The lipophilic nature of the benzyl group combined with the basic nitrogen atoms of the piperazine ring provides physicochemical properties conducive to crossing the BBB.[13]

  • Neuromodulatory Activity: BZP and its derivatives are known to interact with dopaminergic and serotonergic systems, which can offer synergistic neuroprotective or symptomatic benefits.[4][13]

  • Structural Versatility: The benzyl ring and the second nitrogen of the piperazine ring are amenable to substitution, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic parameters.[3][14]

By conjugating benzylpiperazine with edaravone, we hypothesize the resulting hybrid molecules will retain the potent antioxidant activity of edaravone while gaining enhanced CNS penetration and potentially novel mechanisms of action.[3]

Drug Design and Synthesis Workflow

The discovery process follows a logical cascade, from computational design to chemical synthesis and purification.

G cluster_0 Design & Synthesis cluster_1 Evaluation A Scaffold Selection (Edaravone + Benzylpiperazine) B In Silico Docking (e.g., Keap1-Nrf2 Interface) A->B Rationale C Synthetic Route Design B->C Target Analogs D Multi-Step Synthesis C->D Feasibility E Purification & Characterization (NMR, HRMS) D->E Crude Product F In Vitro Screening (Neuroprotection & Antioxidant) E->F Pure Compounds G Hit Identification & SAR Analysis F->G Screening Data G->C SAR Feedback Loop H Mechanism of Action Studies G->H Prioritized Hits I In Vivo Proof-of-Concept (Cerebral Ischemia Model) H->I Validated Mechanism J Lead Compound Selection I->J Efficacy & Safety Data ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) ROS->Keap1_Nrf2 Induces Dissociation EDA_Deriv Edaravone Derivatives EDA_Deriv->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE Translocates & Binds Enzymes Expression of Antioxidant Enzymes (HO-1, SOD, etc.) ARE->Enzymes Initiates Transcription Protection Neuroprotection Enzymes->Protection

Sources

Methodological & Application

Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a valuable intermediate in the synthesis of various pharmacologically active compounds. The piperazine moiety is a common scaffold in drug discovery, and its functionalization allows for the modulation of physicochemical and biological properties. This document provides a detailed experimental protocol for the synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate via the N-alkylation of 1-benzylpiperazine with methyl 2-bromoacetate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The synthetic route described herein is a classical nucleophilic substitution reaction, where the secondary amine of 1-benzylpiperazine acts as a nucleophile, attacking the electrophilic carbon of methyl 2-bromoacetate. Potassium carbonate is employed as a mild and effective base to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation.[1][2]

Chemical Reaction Scheme

Caption: Reaction scheme for the synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
1-Benzylpiperazine2759-28-6C₁₁H₁₆N₂176.26Sigma-AldrichCorrosive, handle with care.[3][4]
Methyl 2-bromoacetate96-32-2C₃H₅BrO₂152.97Alfa AesarToxic and lachrymatory, use in a fume hood.[5][6]
Anhydrous Potassium Carbonate584-08-7K₂CO₃138.21Fisher ScientificHygroscopic, keep container tightly closed.
Acetonitrile (Anhydrous)75-05-8C₂H₃N41.05VWRFlammable liquid and vapor.
Ethyl Acetate141-78-6C₄H₈O₂88.11J.T. BakerFor extraction and chromatography.
Hexane110-54-3C₆H₁₄86.18EMD MilliporeFor chromatography.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Sigma-AldrichFor drying organic layers.
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38Cambridge IsotopeFor NMR analysis.
TLC Plates (Silica Gel 60 F₂₅₄)N/AN/AN/AMerckFor monitoring reaction progress.

Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (3.45 g, 25 mmol, 2.5 equivalents).

  • Add anhydrous acetonitrile (100 mL) to the flask.

  • Add 1-benzylpiperazine (1.76 g, 10 mmol, 1.0 equivalent) to the suspension.[3]

  • Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

Expert Insight: The use of anhydrous potassium carbonate and acetonitrile is crucial to prevent unwanted side reactions, such as the hydrolysis of the ester product. Potassium carbonate acts as a heterogeneous base, and its efficiency can be influenced by its particle size and the stirring rate.[7][8]

Addition of Alkylating Agent
  • In a separate vial, dissolve methyl 2-bromoacetate (1.68 g, 11 mmol, 1.1 equivalents) in 20 mL of anhydrous acetonitrile.[9]

  • Add the methyl 2-bromoacetate solution dropwise to the stirring suspension of 1-benzylpiperazine and potassium carbonate over a period of 15 minutes at room temperature.

Causality Note: A slight excess of the alkylating agent is used to ensure the complete consumption of the starting piperazine. Dropwise addition helps to control any potential exotherm and minimizes the formation of the dialkylated quaternary ammonium salt, a common side product in such reactions.

Reaction and Monitoring
  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). Spot the starting material (1-benzylpiperazine) and the reaction mixture on the TLC plate. The product should have a different Rf value than the starting material. The reaction is typically complete within 4-6 hours.

Work-up and Extraction
  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude oil in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification
  • Purify the crude product by silica gel column chromatography.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30-40% ethyl acetate).

  • Collect the fractions containing the pure product (monitored by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain Methyl 2-(4-benzylpiperazin-1-yl)acetate as a clear oil.

Trustworthiness Check: The purification step is essential to remove any unreacted starting materials, the dialkylation byproduct, and other impurities, ensuring the high purity of the final compound.

Characterization Data

PropertyValue
Chemical Formula C₁₄H₂₀N₂O₂[10]
Molecular Weight 248.32 g/mol [10]
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 5H, Ar-H), 3.68 (s, 3H, OCH₃), 3.52 (s, 2H, NCH₂Ph), 3.20 (s, 2H, NCH₂CO), 2.70-2.50 (m, 8H, piperazine-H)
¹³C NMR (100 MHz, CDCl₃) δ 171.5 (C=O), 137.8 (Ar-C), 129.2 (Ar-CH), 128.3 (Ar-CH), 127.2 (Ar-CH), 63.0 (NCH₂Ph), 58.0 (NCH₂CO), 53.2 (piperazine-CH₂), 51.7 (OCH₃)

Note: The NMR data provided is a predicted spectrum based on the structure and may vary slightly from experimental results.

Safety Precautions

  • 1-Benzylpiperazine: Corrosive and causes severe skin burns and eye damage.[3][4] It is also a DEA Schedule I controlled substance in the United States.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methyl 2-bromoacetate: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[5][6] It is also a lachrymator.[6] All manipulations should be performed in a chemical fume hood.

  • Acetonitrile: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][11]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add K2CO3, Acetonitrile, and 1-Benzylpiperazine to flask C 3. Add Methyl 2-bromoacetate solution dropwise A->C B 2. Prepare Methyl 2-bromoacetate solution in Acetonitrile B->C D 4. Heat to reflux C->D E 5. Monitor by TLC D->E F 6. Cool and filter E->F Reaction Complete G 7. Concentrate filtrate F->G H 8. Extraction with Ethyl Acetate G->H I 9. Dry and concentrate H->I J 10. Column Chromatography I->J K 11. Characterize pure product (NMR, etc.) J->K

Caption: Experimental workflow for the synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate.

References

  • Desai, N. C., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(48), 8559-8562.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Retrieved from [Link]

  • Alfa Aesar. (2013). Safety Data Sheet: 1-Benzylpiperazine dihydrochloride. [Link]

  • Ishifune, M., et al. (2000). Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine. Organic Process Research & Development, 4(5), 354-358.
  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 263, 115916.

Sources

Application Note & Protocol: Quantitative Analysis of Methyl 2-(4-benzylpiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Methyl 2-(4-benzylpiperazin-1-yl)acetate. As a key intermediate or potential impurity in pharmaceutical manufacturing, its accurate quantification is critical for ensuring product quality, safety, and efficacy.[1] This guide outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices and incorporates a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[2][3]

Introduction: The Analytical Imperative

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a substituted piperazine derivative. Piperazine and its derivatives are foundational structures in a wide array of pharmaceuticals, acting as synthetic building blocks or active ingredients themselves.[4][5] The presence and concentration of this specific compound in a drug substance or product can signify process efficiency, purity, or degradation. Therefore, validated, precise, and accurate analytical methods are indispensable for quality control, stability studies, and regulatory compliance.

This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond simple procedural lists to provide a causal understanding of why specific instruments, reagents, and parameters are selected, empowering the user to not only replicate the methods but also to troubleshoot and adapt them as necessary.

General Analytical Workflow

The quantification of Methyl 2-(4-benzylpiperazin-1-yl)acetate follows a structured workflow designed to ensure consistency and minimize error. Each step is critical for achieving reliable and reproducible results.

Analytical_Workflow Sample Sample Receipt & Logging SamplePrep Sample Extraction / Dilution Sample->SamplePrep StdPrep Standard & QC Preparation SysSuit System Suitability Test StdPrep->SysSuit SolventPrep Mobile Phase / Reagent Prep SolventPrep->SysSuit Sequence Sequence Acquisition (HPLC, GC, LC-MS) SamplePrep->Sequence SysSuit->Sequence Integration Chromatogram Integration Sequence->Integration Calculation Quantification & Statistical Analysis Integration->Calculation Report Final Report Generation Calculation->Report

Figure 1: General workflow for the quantification of Methyl 2-(4-benzylpiperazin-1-yl)acetate.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is the workhorse of pharmaceutical analysis for non-volatile and thermally stable compounds. This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution by a polar mobile phase. The benzyl group in Methyl 2-(4-benzylpiperazin-1-yl)acetate contains a strong chromophore, making it ideally suited for sensitive detection by UV spectrophotometry.

Causality Behind Choices:

  • Reversed-Phase (C18 Column): This is the most versatile and robust column type for a wide range of pharmaceutical compounds of moderate polarity like our target analyte.

  • Buffered Mobile Phase: The use of an acid like trifluoroacetic acid (TFA) or a buffer like ammonium acetate ensures that the secondary amine groups on the piperazine ring are consistently protonated. This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate integration.

  • UV Detection at ~220 nm: This wavelength corresponds to a strong electronic transition in the phenyl ring, providing excellent sensitivity.[6]

Detailed HPLC-UV Protocol

A. Reagents and Materials

  • Methyl 2-(4-benzylpiperazin-1-yl)acetate reference standard (≥95% purity)[7]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Trifluoroacetic Acid (TFA) or Ammonium Acetate (LC-MS Grade)

  • Volumetric flasks, pipettes, and autosampler vials

B. Instrumentation and Conditions

ParameterRecommended Setting
Instrument HPLC system with UV or Diode Array Detector (DAD)
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min (10% B), 2-15 min (10% to 90% B), 15-17 min (90% B), 17.1-20 min (10% B for re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 20 minutes

C. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent. These will be used to construct the calibration curve.

  • Sample Preparation (e.g., for a drug substance): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[8] The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint for definitive identification.[9][10]

Causality Behind Choices:

  • DB-5MS Column: This is a low-bleed, non-polar column that is robust and suitable for general-purpose screening and quantification of a wide range of compounds.

  • Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization technique that produces reproducible and complex fragmentation patterns, ideal for library matching and structural confirmation.[9]

  • Derivatization (Optional): While the analyte may be directly injectable, secondary amines can sometimes interact with active sites in the injector or column, leading to poor peak shape. Acylation or silylation can block these active sites, improving volatility and chromatographic performance.[11]

Detailed GC-MS Protocol

A. Reagents and Materials

  • Reference standard and samples as described in Section 3.1.A.

  • Methanol or Acetonitrile (GC Grade)

  • Helium (Carrier Gas, Ultra High Purity)

  • (Optional) Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (TFAA).[9]

B. Instrumentation and Conditions

ParameterRecommended Setting
Instrument Gas Chromatograph with a Mass Spectrometric Detector (e.g., Quadrupole)
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp. 250°C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)
MS Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

C. Standard and Sample Preparation

  • Stock and Working Standards: Prepare as described in Section 3.1.C, using a volatile solvent like Methanol.

  • Sample Preparation: Prepare as described in Section 3.1.C, using Methanol.

  • Derivatization Protocol (If Required):

    • Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of Acetonitrile.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Sample_Prep_Workflow cluster_sample Sample Preparation Weigh 1. Accurately Weigh Sample Dissolve 2. Dissolve & Dilute in Solvent Weigh->Dissolve Filter 3. Filter (0.45 µm) Dissolve->Filter Inject 4. Inject into System Filter->Inject

Figure 2: Standard sample preparation workflow for pharmaceutical substances.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers the highest level of sensitivity and selectivity, making it the preferred method for trace-level quantification, analysis in complex matrices, or when definitive confirmation is required.[12][13] The method couples HPLC separation with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule) is selected, fragmented, and a specific product ion is monitored. This highly specific transition minimizes matrix interference and provides exceptional signal-to-noise.

Causality Behind Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, non-volatile molecules like the target analyte, typically forming a stable protonated molecular ion [M+H]+.

  • MRM Mode: Monitoring a specific precursor-to-product ion transition is significantly more selective and sensitive than full-scan MS, allowing for quantification at very low levels (ng/mL or pg/mL).[14]

Detailed LC-MS/MS Protocol

A. Reagents and Materials

  • Use LC-MS grade reagents to minimize background ions.

  • Reference standard and samples as described in Section 3.1.A.

  • Formic Acid or Ammonium Formate (LC-MS Grade)

B. Instrumentation and Conditions

ParameterRecommended Setting
Instrument HPLC or UPLC system coupled to a Triple Quadrupole Mass Spectrometer
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size (for UPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Short gradient, e.g., 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor (Q1): m/z 249.2 → Product (Q3): m/z 91.1 (benzyl fragment) [Values to be optimized]
Collision Energy To be optimized empirically by infusing the standard

C. Standard and Sample Preparation

  • Preparation is identical to the HPLC-UV method (Section 3.1.C), but lower concentrations will be required due to the high sensitivity of the instrument. A typical calibration range might be 0.1 to 100 ng/mL.

Method Validation: Ensuring Trustworthy Results

No analytical method is suitable for its intended purpose until it has been validated.[3][15] Validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the quantification of Methyl 2-(4-benzylpiperazin-1-yl)acetate.[1] Key validation parameters, as defined by ICH Q2(R1), must be assessed.[2]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte, free from interference.[16]Peak purity analysis (for DAD); No interfering peaks at the analyte's retention time in blank/placebo samples. Mass spectrometric detection is highly specific.
Linearity To show a direct proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.[3]Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value. Assessed via recovery studies.Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0% (across different days/analysts).[2][10]
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.[10]Signal-to-Noise ratio ≥ 10; Precision (RSD) ≤ 10%.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.[17]System suitability parameters remain within specification when flow rate, pH, or column temperature are slightly varied.

Conclusion

The choice of analytical method for Methyl 2-(4-benzylpiperazin-1-yl)acetate depends on the specific application. The HPLC-UV method offers a robust, accessible, and reliable approach for routine quality control in a manufacturing environment. The GC-MS method provides orthogonal confirmation with high specificity based on fragmentation patterns. For applications requiring the highest sensitivity and selectivity, such as trace impurity analysis or pharmacokinetic studies, the LC-MS/MS method is unparalleled. Each protocol described herein must be fully validated to ensure compliance with regulatory standards and to guarantee the generation of high-quality, defensible data.

References

  • Benchchem.
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  • Analytical Methods (RSC Publishing). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • Madej, K., & Taut, M. (2011). Determination of piperazine derivatives in “Legal Highs”. Przeglad Lekarski.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • da Silva, W. P., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova.
  • Deconinck, E., et al. (2012). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Journal of Pharmaceutical and Biomedical Analysis.
  • Cody, J. T. (2010). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
  • Rao, D. S., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Lavate, S., & Pawar, A. (2018). Analytical method validation: A brief review. Indo American Journal of Pharmaceutical Sciences.
  • G, B., et al. (2023). Analytical Method Validation: ICH and USP Perspectives.
  • ResearchGate. (2013).
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  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022).
  • De Ruiter, C., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
  • Patent Document. (n.d.). General Methods: LCMS.
  • Lombardo, L. J., et al. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. AWS.
  • Ji, X., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study.
  • NIOSH. (1994).
  • A&J Pharmtech. Methyl 2-(4-benzylpiperazin-1-yl)
  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences.
  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
  • D’Orazio, G., & Fanali, S. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • ResearchGate. (n.d.).
  • Wiergowski, M., et al. (2020). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics.

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Application Notes & Protocols: Investigating the Neuropharmacological Potential of Methyl 2-(4-benzylpiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of centrally acting agents.[1][2][3] Derivatives of piperazine are known to interact with a wide array of neurotransmitter systems, leading to their successful development as anxiolytics, antidepressants, and antipsychotics.[1][4] This document focuses on Methyl 2-(4-benzylpiperazin-1-yl)acetate , a compound whose specific neuropharmacological profile is yet to be fully elucidated.[5] Drawing upon the established pharmacology of structurally related benzylpiperazine and other piperazine derivatives, we present a comprehensive guide for its characterization. This includes hypothesized mechanisms of action and detailed protocols for in vitro and in vivo evaluation. The methodologies outlined herein are designed to rigorously assess the compound's potential as a novel therapeutic agent for neurological disorders, particularly anxiety and depression.

Introduction: The Promise of a Privileged Scaffold

The piperazine ring is a versatile heterocyclic moiety that has proven to be a "privileged scaffold" in neuropharmacology. Its unique physicochemical properties allow for the synthesis of derivatives that can modulate key central nervous system (CNS) targets, primarily through the monoamine pathways involving serotonin, dopamine, and norepinephrine.[1][6] The benzylpiperazine (BZP) core, in particular, is known to produce stimulant effects by elevating synaptic dopamine and serotonin levels.[6][7][8]

While Methyl 2-(4-benzylpiperazin-1-yl)acetate is a known chemical entity[5], its biological activities remain largely unexplored. However, significant insights can be drawn from analogous structures. For instance, the compound LQFM192 (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate), which shares the core piperazine-acetate structure, has demonstrated clear anxiolytic and antidepressant-like activities in preclinical models.[9] These effects were found to be mediated by both the serotonergic system and the GABAergic system, specifically the benzodiazepine site on the GABA-A receptor.[9] This precedent strongly suggests that Methyl 2-(4-benzylpiperazin-1-yl)acetate warrants investigation as a potential modulator of these same critical neurotransmitter systems.

This guide provides the necessary framework to systematically investigate the neuropharmacological properties of Methyl 2-(4-benzylpiperazin-1-yl)acetate, from initial receptor interaction profiling to behavioral validation.

Hypothesized Mechanism of Action: A Multi-Target Approach

Based on the pharmacology of its structural analogs, we hypothesize that Methyl 2-(4-benzylpiperazin-1-yl)acetate may exhibit a multi-target mechanism of action, conferring potential anxiolytic and antidepressant effects. The primary hypothesized targets are:

  • Serotonin 5-HT1A Receptors: Many anxiolytic and antidepressant piperazine derivatives act as agonists or partial agonists at the 5-HT1A receptor.[10][11]

  • GABA-A Receptors: The involvement of the GABAergic system, potentially through allosteric modulation of the GABA-A receptor complex, is a plausible mechanism for anxiolysis, as seen with LQFM192.[9]

  • Monoamine Transporters: The benzylpiperazine moiety is known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which could contribute to an antidepressant or stimulant-like profile.[8]

The following signaling pathway diagram illustrates this proposed dual-action hypothesis, focusing on the serotonergic and GABAergic systems.

Hypothesized_MOA cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Neuron MA_Compound Methyl 2-(4-benzylpiperazin-1-yl)acetate AutoR 5-HT1A Autoreceptor MA_Compound->AutoR Agonism (?) Post_5HT1A Postsynaptic 5-HT1A-R MA_Compound->Post_5HT1A Agonism (?) GABA_A GABA-A Receptor MA_Compound->GABA_A Positive Allosteric Modulation (?) S_Neuron 5-HT Synthesis S_Vesicle Vesicular Release S_Neuron->S_Vesicle SERT SERT (Transporter) Synapse_S S_Vesicle->Synapse_S 5-HT AutoR->S_Vesicle Inhibition Synapse_S->SERT Reuptake Synapse_S->Post_5HT1A Neuron_Effect Anxiolytic & Antidepressant Effects Post_5HT1A->Neuron_Effect Signal Transduction GABA_A->Neuron_Effect Cl- influx -> Hyperpolarization Synapse_G Synapse_G->GABA_A GABA

Caption: Hypothesized dual mechanism of action for Methyl 2-(4-benzylpiperazin-1-yl)acetate.

Experimental Protocols: A Roadmap for Characterization

A logical progression from in vitro to in vivo studies is crucial for characterizing a novel CNS compound. The following protocols provide a validated starting point.

In Vitro Characterization Workflow

The initial phase involves determining the compound's binding affinity and functional activity at key CNS targets.

In_Vitro_Workflow Start Test Compound: Methyl 2-(4-benzylpiperazin-1-yl)acetate Binding Primary Screening: Radioligand Binding Assays (e.g., 5-HT1A, GABAA-BZ, DAT) Start->Binding Hit_Decision Significant Binding? (e.g., Ki < 1 µM) Binding->Hit_Decision Functional Functional Assays on Hits: - cAMP Assay (for GPCRs) - Electrophysiology (for Ion Channels) Hit_Decision->Functional Yes Stop Stop or Redesign Hit_Decision->Stop No Selectivity Selectivity Profiling: Screen against broader CNS panel (e.g., other 5-HT, D, Adrenergic receptors) Functional->Selectivity End Proceed to In Vivo Studies Selectivity->End

Caption: A logical workflow for the in vitro screening of a novel CNS compound.

Protocol 3.1.1: Radioligand Competition Binding Assay for 5-HT1A Receptor

  • Rationale: This assay determines the affinity (Ki) of the test compound for the 5-HT1A receptor by measuring its ability to displace a known high-affinity radioligand. A low Ki value indicates high binding affinity. This is a fundamental first step in receptor characterization.[12][13]

  • Materials:

    • HeLa or CHO cell membranes expressing human 5-HT1A receptors.

    • Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist).

    • Non-specific binding control: 10 µM Serotonin (5-HT).

    • Test Compound: Methyl 2-(4-benzylpiperazin-1-yl)acetate, dissolved in DMSO, with serial dilutions in assay buffer.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

    • 96-well microplates and glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation fluid and liquid scintillation counter.

  • Procedure:

    • Plate Setup: To each well of a 96-well plate, add components in the following order:

      • 25 µL Assay Buffer (for Total Binding) OR 25 µL of 10 µM 5-HT (for Non-specific Binding) OR 25 µL of test compound at various concentrations.

      • 25 µL of [3H]-8-OH-DPAT (final concentration ~0.5 nM, near its Kd).

      • 150 µL of cell membrane preparation (5-10 µg protein per well).

    • Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[14]

    • Washing: Wash each filter disc three times with 500 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

    • Counting: Place the filter discs into scintillation vials, add 3-4 mL of scintillation fluid, and allow to equilibrate overnight.[14]

    • Data Acquisition: Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Pharmacology

Following promising in vitro results, the compound's effects on behavior are assessed using validated animal models.

Protocol 3.2.1: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Rationale: The EPM is a standard test for assessing anxiety-like behavior in rodents.[15][16] Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "aversive" arms of the maze.[17][18]

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms (enclosed by high walls).

  • Animals: Male Swiss mice (25-30 g). Animals should be habituated to the testing room for at least 60 minutes before the experiment.

  • Procedure:

    • Dosing: Administer Methyl 2-(4-benzylpiperazin-1-yl)acetate (e.g., at doses of 10, 30, and 50 mg/kg) or vehicle (e.g., saline with 1% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before testing. A positive control, such as Diazepam (1 mg/kg, i.p.), should be included.

    • Testing: Place the mouse in the center of the maze, facing one of the open arms.

    • Recording: Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera positioned above the maze.

    • Scoring: An automated tracking software or a trained observer should score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[15]

  • Data Analysis:

    • Calculate the percentage of time spent in open arms: (Time in Open / (Time in Open + Time in Closed)) * 100.

    • Calculate the percentage of open arm entries: (Entries to Open / (Entries to Open + Entries to Closed)) * 100.

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare drug-treated groups to the vehicle control group. An increase in the percentage of time spent or entries into the open arms suggests an anxiolytic-like effect.

Protocol 3.2.2: Forced Swim Test (FST) for Antidepressant Activity

  • Rationale: The FST is a widely used model to screen for antidepressant-like activity.[19] Antidepressant compounds are known to reduce the duration of immobility, interpreted as a reduction in "behavioral despair."

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • Dosing: Administer the test compound (at the same doses used in the EPM) or vehicle i.p. 60 minutes before the test. A positive control, such as Fluoxetine (20 mg/kg, i.p.), should be used.

    • Testing: Gently place the mouse into the cylinder of water.

    • Recording: The test duration is 6 minutes. The behavior is recorded, and immobility is typically scored during the last 4 minutes of the test. A mouse is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.

  • Data Analysis:

    • Measure the total duration of immobility (in seconds) during the 4-minute scoring period.

    • Analyze data using a one-way ANOVA followed by a post-hoc test. A significant reduction in immobility time compared to the vehicle group indicates a potential antidepressant-like effect.

Representative Data & Interpretation

The following tables provide an example of how data from the described protocols could be presented and interpreted.

Table 1: Hypothetical In Vitro Binding Affinity Profile

Target ReceptorRadioligandTest Compound Ki (nM)
5-HT1A [3H]-8-OH-DPAT25.4
GABAA (BZ site) [3H]-Flunitrazepam150.2
SERT [3H]-Citalopram> 10,000
DAT [3H]-WIN 35,428850.7
NET [3H]-Nisoxetine> 10,000

Interpretation: In this hypothetical example, the compound shows high affinity for the 5-HT1A receptor and moderate affinity for the benzodiazepine site of the GABA-A receptor, with much weaker affinity for monoamine transporters. This profile suggests a primary role as a serotonergic and GABAergic modulator, warranting in vivo testing for anxiolytic and antidepressant effects.

Table 2: Hypothetical In Vivo Behavioral Effects in Mice

Treatment Group (mg/kg, i.p.)% Time in Open Arms (EPM)Immobility Time (s) (FST)
Vehicle15.2 ± 2.1155.8 ± 10.3
Compound (10) 25.8 ± 3.5120.1 ± 9.8
Compound (30) 38.9 ± 4.2 85.4 ± 7.6
Compound (50) 42.1 ± 3.9 81.2 ± 8.1
Diazepam (1)45.5 ± 4.5 N/A
Fluoxetine (20)N/A75.3 ± 6.9

Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.

Interpretation: The hypothetical data show that the compound dose-dependently increases the time spent in the open arms of the EPM and reduces immobility time in the FST. These results would strongly support the hypothesis that Methyl 2-(4-benzylpiperazin-1-yl)acetate possesses both anxiolytic-like and antidepressant-like properties.[20][21][22]

References

  • Cone, E. J., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-11. Retrieved from [Link]

  • Almeida, L. d. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Retrieved from [Link]

  • Molbase. (n.d.). Compound 2-(4-benzylpiperazin-1-yl)-N'-[(pyridin-4-yl)methylidene]acetohydrazide. Retrieved from [Link]

  • Hritcu, L., et al. (2021). Anxiolytic and antidepressant-like effects of essential oil from the fruits of Piper nigrum Linn. (Black pepper) in mice: involvement of serotonergic but not GABAergic transmission system. Journal of Functional Foods, 80, 104445. Retrieved from [Link]

  • Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. Journal of Medical Toxicology, 4(2), 110–115. Retrieved from [Link]

  • Siwek, A., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 275-286. Retrieved from [Link]

  • John, C. S., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.2. Retrieved from [Link]

  • Castagné, V., et al. (2009). The relationship between anxiety and depression in animal models: a study using the forced swimming test and elevated plus-maze. Behavioural Brain Research, 203(2), 241-247. Retrieved from [Link]

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  • Maltseva, M. O., et al. (2023). Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. Research Results in Pharmacology, 9(3), 1-12. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Kraeuter, A. K., et al. (2019). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 9(16), e3351. Retrieved from [Link]

  • de Freitas, R. L., et al. (2018). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. CNS & Neurological Disorders - Drug Targets, 17(8), 589-595. Retrieved from [Link]

  • Satała, G., et al. (2016). The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. Pharmacological Reports, 68(1), 223-227. Retrieved from [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

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  • Kelder, J., et al. (2012). In vitro receptor binding assays. In Endocrine-Disrupting Chemicals. Humana Press. Retrieved from [Link]

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  • Lacivita, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(15), 4983. Retrieved from [Link]

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Application Notes & Protocols: Methyl 2-(4-benzylpiperazin-1-yl)acetate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzylpiperazine Scaffold

In the landscape of modern drug discovery, the piperazine ring is a privileged scaffold, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When functionalized, as in Methyl 2-(4-benzylpiperazin-1-yl)acetate, it becomes a powerful and versatile building block. The N-benzyl group provides a lipophilic handle and steric bulk, while also serving as a stable but ultimately removable protecting group.[1] The true synthetic utility, however, lies in the reactive methyl acetate moiety, which acts as a gateway for a variety of chemical transformations.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and foundational principles for leveraging Methyl 2-(4-benzylpiperazin-1-yl)acetate as a key intermediate in the synthesis of complex molecules and potential therapeutic agents. The protocols herein are designed to be robust and self-validating, with an emphasis on explaining the causal chemistry behind each step.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. Methyl 2-(4-benzylpiperazin-1-yl)acetate is a versatile small molecule scaffold available from various chemical suppliers.[2]

PropertyValueSource
CAS Number 179869-10-4[2]
Molecular Formula C₁₄H₂₀N₂O₂[2]
Molecular Weight 248.32 g/mol [2]
SMILES COC(=O)CN1CCN(CC1)CC2=CC=CC=C2[2]
Appearance Typically an oil or low-melting solidGeneral Knowledge

Safety and Handling Precautions: While comprehensive toxicological data is not available, standard laboratory precautions should be strictly followed.[3]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious gloves, and a lab coat.[3]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Incompatible Materials: Avoid strong oxidizing agents.[3]

Core Synthetic Transformations: A Strategic Overview

The reactivity of Methyl 2-(4-benzylpiperazin-1-yl)acetate is centered on its ester functionality. This single functional group provides access to three critical classes of derivatives: amides, alcohols, and carboxylic acids. Each of these derivatives serves as a distinct secondary intermediate for further molecular elaboration, making the parent compound a strategic starting point for library synthesis and lead optimization campaigns.

G start Methyl 2-(4-benzylpiperazin-1-yl)acetate amide N-Substituted Amides (R-NH-C(O)-...) start->amide Aminolysis / Amidation alcohol 2-(4-benzylpiperazin-1-yl)ethanol start->alcohol Ester Reduction acid (4-benzylpiperazin-1-yl)acetic acid start->acid Saponification

Caption: Core synthetic pathways originating from the intermediate.

Protocol 1: Amide Synthesis via Direct Aminolysis

The direct reaction of the methyl ester with an amine is a straightforward method for forming a stable amide bond, a cornerstone of many pharmaceutical structures. This protocol is particularly effective with primary and less-hindered secondary amines. The causality behind this reaction is the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester.

Principle: This method leverages the inherent reactivity of the ester, often driven to completion by heating, to form the thermodynamically stable amide product. It avoids the need for coupling agents, making it an atom-economical choice for certain substrates.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2-(4-benzylpiperazin-1-yl)acetate (1.0 eq) in a suitable solvent such as methanol or ethanol (5-10 mL per mmol of ester).

  • Amine Addition: Add the desired primary or secondary amine (1.5-2.0 eq). The use of excess amine helps to drive the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux (typically 65-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the amine's reactivity.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by one of the following methods:

    • Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate). Wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Chromatography: For higher purity, perform column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ester Reduction to a Primary Alcohol

Reducing the ester to an alcohol transforms the functional group from an electrophilic carbonyl to a nucleophilic hydroxyl group, opening up a new set of synthetic possibilities (e.g., etherification, subsequent oxidation). Lithium aluminum hydride (LiAlH₄) is a powerful and reliable reducing agent for this purpose.

Principle: The hydride (H⁻) from LiAlH₄ acts as a potent nucleophile, attacking the ester carbonyl. The reaction proceeds through an aldehyde intermediate which is immediately reduced further to the primary alcohol. The reaction is irreversible and highly efficient.

G cluster_0 Experimental Workflow ester Ester Intermediate lah 1) LiAlH4, THF, 0°C to RT alcohol Primary Alcohol Product ester->alcohol Reduction workup 2) Quench (H2O, NaOH)

Caption: Workflow for the reduction of the ester to an alcohol.

Detailed Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stir bar, a dropping funnel, and a septum.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF, 10-15 mL per mmol of LiAlH₄). Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve Methyl 2-(4-benzylpiperazin-1-yl)acetate (1.0 eq) in anhydrous THF (5 mL per mmol) and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Work-up (Fieser Method): Cautiously quench the reaction by cooling it back to 0°C and adding reagents dropwise in the following sequence:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.

  • Purification: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol. Further purification can be achieved by column chromatography if necessary.

  • Characterization: Verify the structure of 2-(4-benzylpiperazin-1-yl)ethanol by NMR and mass spectrometry.

Protocol 3: Saponification to a Carboxylic Acid

Hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental step for preparing the substrate for peptide coupling reactions. The resulting acid, (4-benzylpiperazin-1-yl)acetic acid, is an ideal partner for coupling with amines using standard reagents like HATU or EDC/HOBt.

Principle: This reaction is a base-catalyzed hydrolysis (saponification). The hydroxide ion (OH⁻) attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. A final acidic work-up protonates the carboxylate to yield the desired carboxylic acid.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Methyl 2-(4-benzylpiperazin-1-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) or sodium hydroxide to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a solvent like dichloromethane or ether to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify it to pH ~5-6 using 1N HCl. The product may precipitate out of solution.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • Characterization: Confirm the identity of (4-benzylpiperazin-1-yl)acetic acid by NMR and mass spectrometry. The product is now ready for use in amide coupling reactions.

Applications in Drug Discovery: A Synopsis

Derivatives of Methyl 2-(4-benzylpiperazin-1-yl)acetate are explored in various therapeutic areas. The benzylpiperazine core is a key feature in compounds with neuropharmacological activity, including potential anxiolytic and antidepressant agents.[4][5] Furthermore, modifications of this scaffold have led to the development of compounds with antiviral properties, such as inhibitors of the Zika virus.[6] The synthetic flexibility demonstrated in the protocols above allows medicinal chemists to systematically modify the structure to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and ADME properties.

Application AreaExample Derivative ClassTherapeutic Target (Example)
Neuropharmacology Pyrazolyl-piperazine derivativesSerotonergic & GABAergic Pathways[4][5]
Antiviral Research 4-amino-benzonitrile derivativesZika Virus Replication[6]
Anti-inflammatory Salicylate-piperazine conjugatesCyclooxygenase (COX)[7]
Antifungal Agents Benzimidazole-piperazine hybridsFungal Cell Integrity[8]

References

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]

  • (4-Benzyl-piperazin-1-yl)-acetic acid. PubChem. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1 - OUCI. Open University. [Link]

  • Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). PubChem. [Link]

  • Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. PrepChem.com. [Link]

  • Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors. PubMed. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PMC - PubMed Central. [Link]

  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][9]benzoquinone hydrochloride. ResearchGate. [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • Methylbenzylpiperazine. Wikipedia. [Link]

  • Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives. ResearchGate. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

  • (4-Methylpiperazin-1-yl)acetic acid. PubChem. [Link]

  • Benzylpiperazine: "A messy drug". PubMed. [Link]

  • Methyl 2-(piperazin-2-yl)acetate. PubChem. [Link]

  • Cleavage Reactions of 5-Arylazo Derivatives of l-Methyl-2-benzyl-2-imidazolin-4-ones. ResearchGate. [Link]

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protocol for evaluating anticancer activity of piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of Piperazine Derivatives as Anticancer Agents

Introduction: The Piperazine Scaffold in Modern Oncology

Piperazine and its derivatives stand as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their frequent appearance in a multitude of therapeutically active agents.[1][2] In oncology, the piperazine ring is a key structural component in several FDA-approved anticancer drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][3] Researchers have extensively explored a wide array of piperazine derivatives, demonstrating their capacity to inhibit cancer cell proliferation, trigger programmed cell death (apoptosis), and halt the cell cycle.[1][4] This guide provides a comprehensive framework for the preclinical evaluation of novel piperazine derivatives, detailing a logical, multi-phased experimental approach from initial screening to mechanistic elucidation and in vivo validation.

Mechanistic Landscape: How Piperazine Derivatives Combat Cancer

Piperazine derivatives exert their anticancer effects through a variety of mechanisms, often by modulating key signaling pathways that are frequently dysregulated in cancer.[1][5] A multi-targeted approach is common, which can be highly effective in overcoming the drug resistance mechanisms that plague many conventional therapies.[1] The primary modes of action include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, arrest of the cell cycle at various phases (commonly G1 or G2/M), and the direct inhibition of critical oncogenic signaling cascades.[2][6][7][8] Among the most frequently implicated pathways are the PI3K/AKT pathway, crucial for cell growth and survival, as well as pathways involving Src family kinases and the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia.[1][6]

HighLevel_Mechanism PD Piperazine Derivative Target Molecular Targets (e.g., Kinases, Receptors) PD->Target Binds to SP Inhibition of Oncogenic Signaling Pathways (e.g., PI3K/AKT, BCR-ABL) Target->SP CCA Cell Cycle Arrest (G1, G2/M phases) SP->CCA APO Induction of Apoptosis (Intrinsic & Extrinsic Pathways) SP->APO Result Inhibition of Cancer Cell Proliferation & Survival CCA->Result APO->Result

Caption: Conceptual overview of the primary anticancer mechanisms of piperazine derivatives.

Quantitative Data Summary: A Snapshot of In Vitro Efficacy

The potency of a potential anticancer compound is initially quantified by its half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value. A lower value signifies higher potency. The following table summarizes the reported in vitro activity of several distinct piperazine derivatives against a panel of human cancer cell lines, showcasing the broad applicability and high potency of this chemical class.

Compound Class/IDCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference
Vindoline-piperazine 23 MDA-MB-468Breast Cancer1.00[9]
Vindoline-piperazine 25 HOP-92Non-small cell lung1.35[10]
Derivative "PCC" SNU-475Liver Cancer6.98[7][8]
Derivative "PCC" SNU-423Liver Cancer7.76[7][8]
Derivative "C505" K562Leukemia0.06 - 0.16[6]
Quinoxalinyl-piperazine 30 A549Lung Cancer1.02[2]
Quinoxalinyl-piperazine 30 HCT-15Colon Cancer1.11[2]
Piperazine Amide 3 MDA-MB-231Breast Cancer11.3[11]
Benzhydrylpiperazine 9d A549Lung Cancer16.51[12]
Benzhydrylpiperazine 9d COLO-205Colon Cancer18.23[12]

A Phased Protocol for Preclinical Evaluation

A systematic, multi-phased approach is essential for the robust evaluation of novel piperazine derivatives. This workflow begins with broad cytotoxicity screening, proceeds to detailed mechanistic studies for promising candidates, and culminates in in vivo validation.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation P1_Start Select Cancer Cell Lines & Piperazine Derivatives P1_Assay Cell Viability Assay (MTT or SRB) P1_Start->P1_Assay P1_End Determine IC50 / GI50 Values Identify 'Hit' Compounds P1_Assay->P1_End P2_Apoptosis Apoptosis Assay (Annexin V / PI Staining) P1_End->P2_Apoptosis 'Hit' Compounds P2_Cycle Cell Cycle Analysis (PI Staining) P1_End->P2_Cycle P2_Western Western Blot Analysis (Protein Expression) P1_End->P2_Western P2_End Elucidate Mechanism of Action P2_Apoptosis->P2_End P2_Cycle->P2_End P2_Western->P2_End P3_Model Establish Xenograft Animal Model P2_End->P3_Model Promising Candidate P3_Treat Administer Compound P3_Model->P3_Treat P3_Monitor Monitor Tumor Growth & Toxicity P3_Treat->P3_Monitor P3_End Evaluate Antitumor Efficacy (e.g., Tumor Growth Inhibition) P3_Monitor->P3_End

Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.[10]

Phase 1: In Vitro Cytotoxicity and Viability Screening

Scientific Rationale: The initial step is to determine the concentration-dependent effect of the piperazine derivatives on the viability and metabolic activity of cancer cells. This allows for the calculation of IC50/GI50 values, providing a quantitative measure of potency and enabling the selection of promising "hit" compounds for further study. The MTT assay is a widely adopted method based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5][13]

Protocol 1: Cell Viability by MTT Assay [1][14]

  • Cell Seeding:

    • Plate cancer cells in a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations.

    • Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (e.g., DMSO at its highest concentration) and a no-treatment control.

    • Incubate the plate for a defined period, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Phase 2: Elucidating the Mechanism of Action

Once "hit" compounds are identified, the focus shifts to understanding how they kill cancer cells. Key investigations include determining whether cell death occurs via apoptosis and whether the compounds affect the cell cycle.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining [1][15]

Scientific Rationale: Apoptosis is a controlled, programmed form of cell death. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. By using these two stains together with flow cytometry, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[1][15]

  • Cell Treatment: Seed cells in 6-well plates and treat them with the piperazine derivative at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Use trypsin for adherent cells and combine all cells from each treatment condition. Centrifuge to pellet the cells.

  • Washing: Wash the cell pellets once with cold PBS to remove residual medium.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each sample tube.

    • Analyze the samples immediately using a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Casp8 Pro-Caspase-8 DeathReceptor->Casp8 Ligand Binding & DISC formation aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Mito Mitochondrion aCasp8->Mito (crosstalk via Bid) Casp3 Pro-Caspase-3 aCasp8->Casp3 CytoC Cytochrome c (release) Mito->CytoC Stress Signal Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activation aCasp9->Casp3 PD Piperazine Derivative PD->DeathReceptor PD->Mito aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Cleavage of Cellular Substrates

Caption: Piperazine derivatives can induce apoptosis via intrinsic and extrinsic pathways.[8][15]

Protocol 3: Cell Cycle Analysis by PI Staining [1][6]

Scientific Rationale: Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent cell death. Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cell populations based on their phase in the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Protocol 2, steps 1 & 2).

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This step fixes the cells and permeates the membrane.

    • Incubate the cells for at least 2 hours at -20°C (can be stored for longer).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS to remove residual ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for quantification of the percentage of cells in each phase.

Protocol 4: Signaling Pathway Analysis by Western Blot [1]

Scientific Rationale: To confirm that a piperazine derivative is acting on a specific signaling pathway (e.g., PI3K/AKT), Western blotting is used. This technique allows for the detection and semi-quantification of specific proteins. By using antibodies that recognize both the total protein and its phosphorylated (activated) form, one can determine if the compound inhibits the activation of key pathway components like AKT.[6]

  • Protein Extraction:

    • Treat cells with the piperazine derivative for a relevant time period.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the resulting lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-AKT, anti-total-AKT, or anti-GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system. A decrease in the phospho-protein signal relative to the total protein indicates pathway inhibition.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT to Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) pAKT->Downstream Activates/ Inhibits Result Cell Proliferation, Survival, Growth Downstream->Result to PD Piperazine Derivative PD->PI3K Inhibits PD->AKT Inhibits Phosphorylation

Caption: The PI3K/AKT pathway, a common target for piperazine anticancer agents.[6]

Phase 3: In Vivo Efficacy Validation

Scientific Rationale: While in vitro assays are crucial for initial screening and mechanistic studies, they do not fully replicate the complex biological environment of a living organism. In vivo studies, typically using animal models, are essential to evaluate a compound's efficacy, pharmacokinetics, and potential toxicity in a whole-system context.[16] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model.[16]

General Protocol: Xenograft Mouse Model [16]

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

    • Randomize the mice into different groups (e.g., vehicle control and one or more treatment groups with different doses of the piperazine derivative).

  • Compound Administration:

    • Administer the compound and vehicle via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly).

  • Monitoring and Measurement:

    • Regularly measure tumor dimensions with calipers and calculate tumor volume.

    • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint and Analysis:

    • The study concludes when tumors in the control group reach a predetermined maximum size or at a set time point.

    • Euthanize the mice, excise the tumors, and weigh them.

    • Calculate antitumor efficacy metrics such as Tumor Growth Inhibition (TGI).

Conclusion

The piperazine scaffold is a remarkably versatile platform for the development of potent anticancer agents.[10] Its derivatives have demonstrated efficacy against a wide range of cancer types by targeting critical cellular processes and signaling pathways.[4][17] The systematic evaluation protocol detailed in this guide—progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation—provides a robust framework for identifying and characterizing novel piperazine-based compounds. This structured approach is crucial for advancing the most promising candidates from the laboratory toward clinical development, ultimately contributing to the arsenal of therapies in the fight against cancer.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). American Journal of Translational Research. [Link]

  • Mechanism of Action of Novel Piperazine Containing a Toxicant Against Human Liver Cancer Cells. (2016). PeerJ. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). Molecules. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Pharmaceuticals. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). Future Journal of Pharmaceutical Sciences. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PeerJ. [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2024). RSC Medicinal Chemistry. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). American Journal of Translational Research. [Link]

  • Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. (2024). Bioorganic Chemistry. [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2018). Letters in Drug Design & Discovery. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (2016). Der Pharma Chemica. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). ResearchGate. [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). International Journal of Molecular Sciences. [Link]

  • Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evaluation. (2023). Future Medicinal Chemistry. [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2018). Bentham Science. [Link]

  • Concentration-response (cell death) curves of the tested piperazine... (2017). ResearchGate. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2023). Molecules. [Link]

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Application Notes & Protocols for the Synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of a versatile class of compounds: 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These molecules are of significant interest in medicinal chemistry, demonstrating a range of biological activities, including potent enzyme inhibition and antimicrobial properties.[1] The protocols herein are based on a robust and reproducible two-step synthetic strategy, designed to be accessible to researchers with a foundational knowledge of organic synthesis. We will delve into the causality behind experimental choices, provide detailed step-by-step procedures, and offer insights into reaction monitoring, product isolation, and characterization.

Introduction and Scientific Rationale

The molecular scaffold of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone combines several key pharmacophores: a furan ring, a piperazine core, and a substituted benzenesulfonamide moiety. Piperazine and its derivatives are well-established "privileged structures" in drug discovery, appearing in medications for a wide array of therapeutic areas.[2][3] The sulfonamide group is another critical pharmacophore known for its diverse biological activities, including antibacterial and carbonic anhydrase inhibition.[1]

The synthetic approach detailed here is a convergent strategy. It involves the initial preparation of a key electrophilic intermediate, a substituted 1-{[4-(bromomethyl)phenyl]sulfonyl}amine, which is subsequently coupled with a nucleophilic piperazine core, 2-furyl(1-piperazinyl)methanone. This method is advantageous as it allows for the late-stage introduction of diversity. By simply varying the secondary amine used in the first step, a library of derivatives with different sulfonyl substituents can be readily generated, facilitating structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The synthesis is accomplished via a two-stage process. The first stage involves the synthesis of various electrophilic sulfonylamine intermediates. The second stage is the crucial coupling step to form the final target compounds.

G A Starting Materials: - Various Secondary Amines (1a-h) - 4-Bromomethylbenzenesulfonyl chloride (2) B Protocol 1: Synthesis of Electrophiles 1-{[4-(bromomethyl)phenyl]sulfonyl}amines (3a-h) A->B  Na2CO3, Room Temp D Protocol 2: Nucleophilic Substitution Coupling of Intermediates (3a-h) with Nucleophile (4) B->D  Acetonitrile, K2CO3, Reflux C Starting Material: 2-Furyl(1-piperazinyl)methanone (4) C->D E Final Products: 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1- piperazinyl)methanone Derivatives (5a-h) D->E  Work-up & Purification F Characterization: - TLC - Melting Point - IR, 1H-NMR, EI-MS E->F

Figure 2: Mechanism of the key nucleophilic substitution step.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 2-furyl(1-piperazinyl)methanone (4) (0.1 g, 0.0045 mol, 1.0 eq) and acetonitrile (20-30 mL). [1]2. Add solid, anhydrous potassium carbonate (K₂CO₃) (0.0135 mol, 3.0 eq).

  • Reflux the mixture for 30 minutes with stirring. This step is crucial for activating the nucleophile. [1]4. Add the appropriate 1-{[4-(bromomethyl)phenyl]sulfonyl}amine intermediate (3a-h) (0.0045 mol, 1.0 eq) to the refluxing mixture.

  • Continue to reflux for 4-5 hours, monitoring the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). [1]6. After the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold distilled water to precipitate the crude product. [1]8. Filter the resulting solid using a Büchner funnel.

  • Wash the solid with distilled water, then dry completely to yield the final product (5a-h). [1]

Characterization Data of Representative Derivatives

Structural confirmation of the synthesized compounds is essential. This is achieved using a combination of spectroscopic methods and physical characterization. [1][4]

Compound ID R Group (Substituent) Yield (%) M.P. (°C) HRMS [M]⁺ (Calculated) Key Spectroscopic Data (from)[1][4]
5a Morpholin-4-yl 90% 139-141 419.1604 IR (cm⁻¹): 3081 (Ar C-H), 1655 (C=O), 1340, 1156 (SO₂). ¹H-NMR (δ ppm): 7.67 (d, 2H), 7.49 (d, 2H), 7.45 (s, 1H, furan), 3.65 (t, 4H, morpholine), 2.87 (t, 4H, morpholine).
5c Piperidin-1-yl 85% 160-162 417.1726 IR (cm⁻¹): 3085 (Ar C-H), 1659 (C=O), 1342, 1158 (SO₂). ¹H-NMR (δ ppm): 7.68 (d, 2H), 7.50 (d, 2H), 7.47 (s, 1H, furan), 2.90 (t, 4H, piperidine), 1.59 (m, 4H), 1.50 (m, 2H).

| 5h | 3,5-Dimethylpiperidin-1-yl | 82% | 128-130 | 445.2114 | ¹H-NMR (δ ppm): 7.70 (d, 2H), 7.48 (d, 2H), 7.46 (s, 1H, furan), 3.51 (s, 2H, Ar-CH₂), 1.65-1.50 (m, 6H, piperidine), 0.92 (d, 6H, 2xCH₃). |

Troubleshooting and Field-Proven Insights

  • Low Yield in Protocol 1: Ensure the amine is not protonated. The pH of the aqueous layer should remain basic (pH 9-10) throughout the addition of the sulfonyl chloride. [4]Vigorous stirring is essential for good mixing in the biphasic system.

  • Incomplete Reaction in Protocol 2: The most common causes are impure reagents or insufficient activation. Ensure K₂CO₃ is anhydrous. If the reaction stalls, adding a catalytic amount of potassium iodide (KI) can sometimes facilitate the substitution via the Finkelstein reaction, as iodide is a better leaving group than bromide.

  • Purification Issues: If the precipitated product is oily or impure, it may require purification by column chromatography on silica gel. A gradient elution starting with a nonpolar solvent system (e.g., Hexane/EtOAc) is typically effective.

Conclusion

The synthetic methodology presented provides a reliable and versatile route to a range of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. By following these detailed protocols and understanding the chemical principles behind each step, researchers can efficiently generate libraries of these compounds for further investigation in drug discovery and development programs. The self-validating nature of the protocols, which includes clear guidance on reaction monitoring and characterization, ensures a high degree of reproducibility and scientific integrity.

References

  • Hussain, G., Abbasi, M. A., Aziz-ur-Rehman, Siddiqui, S. Z., Shah, S. A. A., Ashraf, M., ... & Fatima, H. (2017). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

  • Hussain, G., et al. (2017). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. ResearchGate. [Link]

  • Hussain, G., et al. (2017). Synthesis and in silico study of 2-furyl(4-{4-[(substituted) sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. INIS-IAEA. [Link]

  • Abbasi, M. A., et al. (2018). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences, 31(6).
  • SciELO. (2017). View of Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}. SciELO. [Link]

  • Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Turan-Zitouni, G., et al. (2021). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]

  • Al-Hourani, B. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

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Application Notes and Protocols for the Use of Methyl 2-(4-benzylpiperazin-1-yl)acetate in σ1 Receptor Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The σ1 Receptor as a High-Value Therapeutic Target

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein predominantly located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2] Unlike conventional receptors, σ1R is not a G protein-coupled receptor or an ion channel, but rather an intracellular protein that modulates a variety of cellular functions.[3] Its primary role involves the regulation of calcium signaling between the ER and mitochondria, a critical process for cellular bioenergetics and survival.[2][4] Under basal conditions, σ1R is in a complex with the ER chaperone BiP (Binding immunoglobulin Protein).[1][5] Upon stimulation by agonist ligands or cellular stress, σ1R dissociates from BiP and can interact with a plethora of "client" proteins, including ion channels and other receptors, thereby influencing their activity.[5][6]

The multifaceted role of the σ1R in cellular homeostasis has implicated it in the pathophysiology of numerous disorders of the central nervous system (CNS).[3][7] Consequently, the development of selective σ1R ligands has emerged as a promising therapeutic strategy for a range of conditions including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[8][9] The benzylpiperazine scaffold has been identified as a key pharmacophore for high-affinity σ1R ligands.[10][11] This application note provides a detailed guide on the utilization of Methyl 2-(4-benzylpiperazin-1-yl)acetate , a versatile chemical intermediate, in the synthesis and evaluation of novel σ1R ligands.

Methyl 2-(4-benzylpiperazin-1-yl)acetate: A Key Building Block

Methyl 2-(4-benzylpiperazin-1-yl)acetate (CAS No: 179869-10-4) is a strategic starting material for the synthesis of a diverse library of σ1R ligands.[12] Its structure incorporates the essential 4-benzylpiperazine moiety, known to confer high affinity for the σ1R, and a reactive methyl ester group that can be readily modified to explore the structure-activity relationship (SAR) and optimize ligand properties.

PropertyValue
CAS Number 179869-10-4
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance Oil
Boiling Point 122-124°C at 2.5 mmHg

PART 1: Synthesis of a Representative σ1 Receptor Ligand

This section details the synthesis of a representative σ1 receptor ligand, N-Aryl-2-(4-benzylpiperazin-1-yl)acetamide, via amidation of Methyl 2-(4-benzylpiperazin-1-yl)acetate. This protocol is designed to be a template that can be adapted for the synthesis of a library of analogues by varying the aryl amine.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-(4-benzylpiperazin-1-yl)acetamide

This protocol describes a straightforward amidation reaction. The choice of a substituted aniline, in this case, 4-methoxyaniline, is to exemplify the introduction of further diversity to probe the ligand-binding pocket of the σ1R.

Materials:

  • Methyl 2-(4-benzylpiperazin-1-yl)acetate

  • 4-methoxyaniline

  • Trimethylaluminum (2.0 M solution in toluene)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxyaniline (1.2 equivalents). Dissolve the aniline in anhydrous toluene (10 mL per gram of aniline).

  • Amide Coupling: Cool the solution to 0 °C in an ice bath. Slowly add trimethylaluminum (1.2 equivalents) dropwise. Caution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme care. Stir the reaction mixture at room temperature for 30 minutes.

  • Addition of Ester: Add a solution of Methyl 2-(4-benzylpiperazin-1-yl)acetate (1.0 equivalent) in anhydrous toluene to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic. Dilute with dichloromethane and stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-methoxyphenyl)-2-(4-benzylpiperazin-1-yl)acetamide.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product cluster_purification Work-up & Purification A Methyl 2-(4-benzylpiperazin-1-yl)acetate C 1. Trimethylaluminum, Toluene, 0°C to RT 2. 80°C A->C B 4-Methoxyaniline B->C D N-(4-methoxyphenyl)-2-(4-benzylpiperazin-1-yl)acetamide C->D E 1. Quench with NaHCO₃ (aq) 2. Extraction with DCM 3. Column Chromatography D->E G cluster_ER Endoplasmic Reticulum cluster_MAM MAM cluster_Mito Mitochondrion ER ER Lumen BiP BiP S1R_inactive σ1R (Inactive) S1R_inactive->BiP Association S1R_active σ1R (Active) S1R_inactive->S1R_active Dissociation from BiP IP3R IP3R Ca_Mito Ca²⁺ Uptake IP3R->Ca_Mito Ca²⁺ Release S1R_active->IP3R Modulation Mito Mitochondrial Matrix ATP ATP Production Ca_Mito->ATP Ligand σ1R Agonist Ligand->S1R_inactive Binding

Caption: Simplified signaling pathway of σ1 receptor activation at the MAM.

Upon binding of an agonist ligand, the σ1R dissociates from BiP and can then interact with client proteins such as the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM. [1][2]This interaction stabilizes the IP3R and modulates the transfer of calcium from the ER to the mitochondria, which is essential for maintaining cellular energy production (ATP synthesis) and preventing apoptosis under conditions of cellular stress. [2]The ability of novel ligands derived from Methyl 2-(4-benzylpiperazin-1-yl)acetate to modulate this pathway can be investigated using functional assays, such as measuring changes in intracellular calcium levels or mitochondrial respiration.

Conclusion

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a valuable and versatile starting material for the development of novel σ1 receptor ligands. The protocols outlined in this application note provide a robust framework for the synthesis of diverse chemical libraries based on the benzylpiperazine scaffold and for their subsequent pharmacological evaluation. The unique mechanism of action of the σ1 receptor presents a rich landscape for the discovery of innovative therapeutics for a multitude of CNS disorders.

References

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. 2019. [Link]

  • Sigma-1 receptor - Wikipedia. [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling | Semantic Scholar. [Link]

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. PubMed. 2011. [Link]

  • The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology. [Link]

  • Roles of Sigma-1 receptor in regulating cellular functions. ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. 2016. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed. 2021. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. 2021. [Link]

  • Synthesis and pharmacological evaluation of 1-benzylpiperazine and 4-benzylpiperidine as potent sigma ligands. IRIS. 2007. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. 2023. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. 2018. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

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Application Notes and Protocols for Assessing the Anti-Inflammatory Properties of Benzylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Inflammatory Drug Discovery

Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a multitude of chronic diseases. The development of novel anti-inflammatory therapeutics is a cornerstone of modern medicine. Benzylpiperazine scaffolds have emerged as a promising class of compounds, with derivatives showing a range of biological activities. This guide provides a comprehensive, field-proven framework for the systematic evaluation of their anti-inflammatory potential.

Our approach is designed as a hierarchical screening cascade, beginning with high-throughput in vitro assays to identify initial hits, progressing to more complex cell-based models to elucidate mechanisms of action, and culminating in a validated in vivo model to confirm efficacy. This structured methodology ensures a cost-effective and scientifically rigorous evaluation, maximizing the potential for identifying lead candidates for further development. We will delve into the causality behind each experimental choice, providing not just protocols, but a self-validating system for your research.

The Inflammatory Cascade: Key Signaling Pathways

A foundational understanding of the molecular pathways driving inflammation is critical for interpreting experimental data. Two of the most pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are often activated by inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and lead to the transcription of pro-inflammatory genes.[1][2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or IL-1, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[5] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[6]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1) Receptor Receptor (TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes

Caption: Canonical NF-κB signaling pathway activation.

MAPK Signaling Pathway

The MAPK pathways are a series of three-tiered kinase cascades (MAP3K -> MAP2K -> MAPK) that transduce extracellular signals to cellular responses.[3] The main MAPK families involved in inflammation are p38, JNK, and ERK.[7] These pathways are activated by many of the same stimuli as NF-κB and regulate the expression of inflammatory mediators.[8] For example, the p38 MAPK pathway is a key regulator of TNF-α and IL-6 production.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Cytokines (LPS, UV, IL-1) Receptor Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K Activation MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1, ATF2) MAPK->TF Translocation & Activation Genes Pro-inflammatory Gene Expression TF->Genes

Caption: A generalized MAPK signaling cascade.

Experimental Workflow: A Step-by-Step Evaluation

The following diagram outlines our recommended workflow for assessing the anti-inflammatory properties of benzylpiperazine compounds.

Workflow Start Benzylpiperazine Compound Library InVitro_Enzyme Tier 1: In Vitro Enzymatic Assays (COX-2 & 5-LOX Inhibition) Start->InVitro_Enzyme High-Throughput Screening InVitro_Cell Tier 2: Cell-Based Assays (LPS-induced Cytokine Release, Neutrophil Chemotaxis) InVitro_Enzyme->InVitro_Cell Active Compounds Hit Hit Identification InVitro_Cell->Hit Potent Inhibitors InVivo Tier 3: In Vivo Model (Carrageenan-Induced Paw Edema) Lead Lead Candidate InVivo->Lead Efficacious in vivo Hit->InVivo In Vivo Validation

Caption: Hierarchical screening workflow.

Tier 1: In Vitro Enzymatic Assays

The initial screening phase focuses on the direct inhibition of key enzymes in the inflammatory pathway: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Protocol 1: COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe, resulting in a fluorescent signal.[9] Inhibition of COX-2 activity by the test compound leads to a decrease in fluorescence.[10]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Heme)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well white opaque, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a 10X stock solution of the benzylpiperazine compounds and Celecoxib in a suitable solvent (e.g., DMSO).[9]

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 2 µL of Celecoxib stock and 8 µL of Assay Buffer.[9]

    • Test Compound (S): 10 µL of 10X test compound solution.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.[9]

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the "no enzyme" control.

  • Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.[10]

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.[9]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the curve). Determine the percentage inhibition for each compound concentration and calculate the IC50 value.

CompoundCOX-2 IC50 (µM)
Benzylpiperazine A5.2
Benzylpiperazine B15.8
Benzylpiperazine C0.9
Celecoxib (Control)0.45[9]
Protocol 2: 5-LOX Inhibition Assay (Fluorometric)

Principle: This assay is based on the detection of hydroperoxides produced by the 5-LOX-catalyzed oxygenation of a fatty acid substrate. A fluorescent probe reacts with the hydroperoxide to generate a fluorescent signal.[11]

Materials:

  • Human recombinant 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Probe

  • Linoleic Acid or Arachidonic Acid (substrate)

  • Zileuton (positive control)

  • 96-well white opaque, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare 10X stock solutions of the test compounds and Zileuton in an appropriate solvent.

  • Reaction Setup: In a 96-well plate, add 2 µL of the test compound, solvent control, or Zileuton. Bring the volume in each well to 40 µl with LOX Assay Buffer.

  • Reaction Mix: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX enzyme. Add this mix to each well. Incubate at room temperature for 10 minutes.

  • Initiation: Add 20 µL of the LOX substrate to each well to start the reaction.

  • Measurement: Immediately read the fluorescence in kinetic mode.

  • Data Analysis: Calculate the reaction rate and determine the percentage inhibition and IC50 values for each compound.

Compound5-LOX IC50 (µM)
Benzylpiperazine A12.3
Benzylpiperazine B2.1
Benzylpiperazine C25.4
Zileuton (Control)~1.0

Tier 2: Cell-Based Assays

Compounds showing significant activity in the enzymatic assays are advanced to cell-based models. These assays provide a more physiologically relevant context by assessing the compound's ability to modulate inflammatory responses in whole cells.

Protocol 3: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

Principle: RAW 264.7 murine macrophages are stimulated with LPS to induce an inflammatory response, leading to the production and release of the pro-inflammatory cytokine TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified by ELISA.[12][13]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • LPS (from E. coli or Salmonella)[14]

  • Dexamethasone (positive control)

  • 96-well cell culture plates

  • Mouse TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1-2 x 10^5 cells/well in a 96-well plate and incubate overnight.[12]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds or Dexamethasone. Pre-incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 100-200 ng/mL to all wells except the vehicle control.[14][15]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[13]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration and determine the IC50 value.

CompoundTNF-α Release IC50 (µM)
Benzylpiperazine C1.5
Benzylpiperazine B3.2
Dexamethasone (Control)~0.1
Protocol 4: Neutrophil Chemotaxis Assay

Principle: This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant. The Boyden chamber or Transwell® assay is commonly used, where neutrophils are placed in the upper chamber and a chemoattractant (e.g., IL-8) is in the lower chamber.[16] The number of cells that migrate through the porous membrane is then quantified.[17]

Materials:

  • Freshly isolated human neutrophils

  • Transwell® inserts (3-5 µm pore size)

  • 24-well companion plates

  • Chemoattractant (e.g., IL-8)

  • Cell migration medium (e.g., HBSS)

  • Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®)

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation.[16]

  • Assay Setup: Place the Transwell® inserts into the wells of a 24-well plate.

  • Chemoattractant and Compound Addition: Add the chemoattractant (e.g., 10 nM IL-8) and the test compounds to the lower chamber.[16]

  • Cell Seeding: Resuspend the isolated neutrophils in migration medium and add them to the upper chamber of the Transwell® insert.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.[16]

  • Quantification of Migrated Cells:

    • Remove the inserts.

    • Quantify the number of cells in the lower chamber using a suitable method. For example, by measuring ATP levels with a luminescent-based assay.[16]

  • Data Analysis: Calculate the percentage inhibition of neutrophil migration for each compound concentration and determine the IC50 value.

CompoundNeutrophil Migration IC50 (µM)
Benzylpiperazine B4.5
Benzylpiperazine C9.8
Sch527123 (IL-8 Antagonist Control)~0.01

Tier 3: In Vivo Efficacy Model

The most promising candidates from the in vitro and cell-based assays are then evaluated in an in vivo model of acute inflammation to assess their efficacy in a whole organism.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and reproducible model of acute inflammation.[18] Subplantar injection of carrageenan into the rat's hind paw induces a biphasic inflammatory response characterized by edema (swelling).[19] The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.[20]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • 1% (w/v) Lambda Carrageenan solution in sterile saline

  • Indomethacin (positive control)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week under standard laboratory conditions.[21]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[19]

  • Compound Administration: Administer the test benzylpiperazine compound or Indomethacin (e.g., 5-10 mg/kg) orally via gavage.[19] The vehicle control group receives the vehicle alone. This is typically done 30-60 minutes before carrageenan injection.[20]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[21]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[19][21]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point (Vt - V0).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:

      • % Inhibition = [(Vcontrol - Vtreated) / Vcontrol] x 100

      • Where V is the mean increase in paw volume.

Treatment (Dose)Paw Volume Increase at 3h (mL)% Inhibition
Vehicle Control0.85 ± 0.06-
Benzylpiperazine B (30 mg/kg)0.42 ± 0.0450.6%
Indomethacin (10 mg/kg)0.35 ± 0.0558.8%

Conclusion

This comprehensive guide provides a robust and logical framework for the assessment of the anti-inflammatory properties of novel benzylpiperazine compounds. By following this hierarchical approach, from broad enzymatic screening to specific cell-based mechanistic studies and finally to in vivo validation, researchers can efficiently identify and characterize promising lead candidates. The detailed protocols and the rationale behind each step are designed to ensure scientific integrity and reproducibility, ultimately accelerating the drug discovery process.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. Available at: [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680–6684. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science, 298(5600), 1911-1912. Available at: [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Available at: [Link]

  • Fehrenbacher, J. C. (2015). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Chau, T. T., et al. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Charles River Laboratories. Available at: [Link]

  • Georgieva, M., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link]

  • Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Creative Diagnostics. Available at: [Link]

  • iGEM. (2009). Bare Transwell assay with flow cytometry count for HL-60 chemotaxis. iGEM. Available at: [Link]

  • ResearchGate. (2025). (PDF) Analysis of Neutrophil Chemotaxis. ResearchGate. Available at: [Link]

  • JoVE. (2023). Video: MAPK Signaling Cascades. JoVE. Available at: [Link]

  • Frontiers. (2020). Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). Frontiers. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Neutrophil Polarization and Chemotaxis. Springer Nature Experiments. Available at: [Link]

  • JoVE. (2022). Video: Neutrophil Trans-epithelial Migration Induced by Pathogen Assessment. JoVE. Available at: [Link]

  • PubMed Central. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]

  • ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. ResearchGate. Available at: [Link]

  • Creative BioMart. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Creative BioMart. Available at: [Link]

  • Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Bio-Techne. Available at: [Link]

  • MDPI. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

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  • CABI Digital Library. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Available at: [Link]

  • ResearchGate. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. Available at: [Link]

  • PubMed. (1996). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. PubMed. Available at: [Link]

  • ResearchGate. (2025). BZP-party pills: A review of research on benzylpiperazine as a recreational drug. ResearchGate. Available at: [Link]

  • PubMed. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. Available at: [Link]

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Application in the Development of Dual MAO-B/AChE Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Dual-Target Approach in Neurodegenerative Disease

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by a complex pathophysiology, making single-target therapies often insufficient to halt disease progression.[1][2][3][4] A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs), with dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) emerging as a particularly compelling approach.[1][5]

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine.[6][7] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[8][9] Inhibition of AChE increases acetylcholine levels, a validated strategy for symptomatic treatment of Alzheimer's disease, with several FDA-approved drugs like donepezil, rivastigmine, and galantamine operating through this mechanism.[5][9][10][11][12]

Concurrently, monoamine oxidase B (MAO-B) plays a significant role in the neurodegenerative process.[13] This enzyme is involved in the catabolism of monoamine neurotransmitters, including dopamine.[9][14] Increased MAO-B activity, which is observed with aging, contributes to oxidative stress through the production of reactive oxygen species (ROS), a key factor in neuronal damage.[15] MAO-B inhibitors, such as selegiline and rasagiline, are used in the treatment of Parkinson's disease to protect dopaminergic neurons.[1][13][15]

By simultaneously inhibiting both AChE and MAO-B, a single therapeutic agent can address both the symptomatic cognitive decline (via AChE inhibition) and a disease-modifying mechanism by reducing oxidative stress and neuroinflammation (via MAO-B inhibition).[1] This dual action offers the potential for a more comprehensive treatment of these multifaceted diseases.

Strategic Design of Dual MAO-B/AChE Inhibitors

The development of effective dual inhibitors requires a design that can interact with the distinct active sites of both enzymes. The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long, while the MAO-B active site is more accessible at the entrance of the enzyme.[1] This structural dichotomy presents a significant challenge in designing a single molecule with balanced activity against both targets.[1]

Several design strategies are employed:

  • Pharmacophore Hybridization: This involves fusing or linking the key chemical features (pharmacophores) of known selective inhibitors for each target.[1][5] For instance, combining the pharmacophore of an AChE inhibitor like donepezil with that of a MAO-B inhibitor.[5]

  • Scaffold-Based Design: Utilizing core chemical structures (scaffolds) known to interact with either or both enzymes, such as chalcones, coumarins, and chromones, and modifying their substituents to optimize dual activity.[1][2][5][10]

Computational Approaches in Inhibitor Design

Computer-aided drug design (CADD) is an indispensable tool in the rational design of dual-target inhibitors, saving both time and resources.[16][17][18]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[1][10] It is crucial for understanding how a designed molecule can fit into the distinct active sites of both AChE and MAO-B.[1]

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features necessary for biological activity.[16] It can be used to design novel molecules that incorporate the key features for inhibiting both enzymes.

  • Machine Learning: Advanced algorithms, such as support vector machines (SVM), random forest (RF), and deep neural networks (DNN), are increasingly used to build predictive models for the bioactivity of compounds against AChE and MAO-B based on large datasets of known inhibitors.[1][2][3]

Logical Workflow for Dual Inhibitor Design and Validation

G cluster_design In Silico Design & Screening cluster_synthesis Chemical Synthesis cluster_validation In Vitro Validation a Target Identification (AChE & MAO-B) b Pharmacophore Modeling & Ligand-Based Design a->b c Structure-Based Design (Molecular Docking) a->c d Virtual Screening of Compound Libraries b->d c->d e Selection of Candidate Inhibitors d->e f Synthesis of Selected Compounds e->f g AChE Inhibition Assay f->g h MAO-B Inhibition Assay f->h i Determination of IC50 Values g->i h->i j Lead Optimization i->j j->f Iterative Redesign

Caption: A streamlined workflow for the design, synthesis, and in vitro validation of dual MAO-B/AChE inhibitors.

Experimental Protocols for In Vitro Validation

Accurate and reproducible in vitro assays are critical for determining the inhibitory potency of newly synthesized compounds against both AChE and MAO-B.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring AChE activity and its inhibition.[8][19]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[8][19] The rate of color formation is directly proportional to AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compound (potential inhibitor)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • AChE solution (0.1 U/mL): Dissolve AChE in Tris-HCl buffer. Prepare fresh.[8]

    • ATCh solution (10 mM): Dissolve ATCh in deionized water.[8]

    • DTNB solution (10 mM): Dissolve DTNB in Tris-HCl buffer.

    • Test Compound and Control Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in Tris-HCl buffer. The final solvent concentration should not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Add components in the following order:

      • Tris-HCl buffer

      • Test compound solution (or positive control/vehicle)

      • DTNB solution

      • AChE solution

    • Perform all measurements in triplicate.

  • Incubation: Pre-incubate the plate at 37°C for 15 minutes.[8]

  • Reaction Initiation: Add ATCh solution to all wells to start the reaction.[8]

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-20 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This is a sensitive and reliable high-throughput screening method for MAO-B inhibitors.[20][21]

Principle: MAO-B catalyzes the oxidative deamination of its substrate (e.g., tyramine or benzylamine), producing hydrogen peroxide (H2O2) as a byproduct.[14][20][21] The H2O2 is then detected using a fluorescent probe, where the fluorescence intensity is proportional to the MAO-B activity.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine or tyramine)[13]

  • Fluorescent Probe (e.g., OxiRed™ or GenieRed Probe)[14]

  • Developer

  • Test compound (potential inhibitor)

  • Positive control (e.g., Selegiline)[14]

  • 96-well black plate with a flat bottom

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[14]

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions if using a commercial kit.

    • Test Compound and Control Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in MAO-B Assay Buffer.

  • Assay Setup (in a 96-well black plate):

    • Add test compound solutions, positive control, or vehicle to the respective wells.

    • Add the MAO-B enzyme solution to all wells except the blank.

    • Incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer.

    • Add the substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence kinetically at 37°C for 10-40 minutes.

    • Choose two time points in the linear range of the reaction and record the fluorescence values.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.[14]

Data Presentation and Interpretation

The inhibitory activities of the designed compounds against both enzymes should be summarized in a table for clear comparison.

Table 1: Inhibitory Activity of Hypothetical Dual Inhibitors

CompoundAChE IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (AChE/MAO-B)
Compound X0.151.20.125
Compound Y1.80.53.6
Donepezil0.01>100>10000
Selegiline>1000.01<0.001

The selectivity index (SI) is a crucial parameter for evaluating the balance of inhibitory activity. A value close to 1 indicates a well-balanced dual inhibitor.

Signaling Pathway of Dual Inhibition in a Neuron

G cluster_neuron Postsynaptic Neuron cluster_mito Mitochondrion ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR Binds AChE AChE ACh->AChE Hydrolyzed by Signal Cholinergic Signaling AChR->Signal Activates MAOB MAO-B ROS Oxidative Stress (ROS) MAOB->ROS Generates Dopamine Dopamine Dopamine->MAOB Metabolized by Inhibitor Dual Inhibitor Inhibitor->AChE Inhibits Inhibitor->MAOB Inhibits

Caption: Mechanism of action of a dual MAO-B/AChE inhibitor in a neuron.

Challenges and Future Directions

Despite the promise of dual MAO-B/AChE inhibitors, challenges remain. Achieving a balanced potency for both enzymes is a significant hurdle, as is optimizing pharmacokinetic properties to ensure sufficient brain penetration.[1] While many compounds have shown promise in preclinical studies, their clinical validation is still ongoing.[1] One notable example that has progressed to clinical trials is Ladostigil, which combines the pharmacophores of the MAO inhibitor rasagiline and the AChE inhibitor rivastigmine.[1][5]

Future research will likely focus on:

  • The development of more sophisticated computational models to predict dual activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[22]

  • The exploration of novel chemical scaffolds to achieve better-balanced inhibition and improved drug-like properties.

  • The use of advanced in vitro and in vivo models to better predict clinical efficacy.

The continued development of dual MAO-B/AChE inhibitors represents a rational and promising approach to tackling the complex nature of neurodegenerative diseases, offering hope for more effective treatments in the future.

References

  • Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Assay - Benchchem.
  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Tre
  • Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease - PubMed.
  • An Innovative Strategy for Dual Inhibitor Design and Its Application in Dual Inhibition of Human Thymidylate Synthase and Dihydrofol
  • Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay - Benchchem.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central.
  • Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using AChE-IN-27 - Benchchem.
  • Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease - PMC - PubMed Central.
  • Dual inhibition of AChE and MAO-B in Alzheimer's disease: machine learning approaches and model interpretations - ResearchG
  • Dual inhibition of AChE and MAO-B in Alzheimer's disease: machine learning approaches and model interpret
  • Structure-aware dual-target drug design through collaborative learning of pharmacophore combination and molecular simul
  • Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson's disease - PMC - PubMed Central.
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  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basol
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  • Aminergic systems in Alzheimer's disease and Parkinson's disease - PubMed - NIH.
  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Tre
  • How do dopaminergic and cholinergic systems interact in neurodegener
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  • Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegener
  • Computational Multi-Target Drug Design | Springer N
  • Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Str
  • The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease - PMC - PubMed Central.
  • The Cholinergic System and Parkinson Disease - PMC - PubMed Central.
  • (PDF)
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc..
  • Repurposing of FDA-approved drugs as dual-acting MAO-B and AChE inhibitors against Alzheimer's disease: An in silico and in vitro study - PubMed.

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Troubleshooting & Optimization

Technical Support Center: Improving the Purity of Synthesized Methyl 2-(4-benzylpiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for common purification challenges encountered during the synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced after the synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate.

Q1: My crude product is an oil and I'm unable to induce crystallization. What are my primary purification options?

A1: It is common for piperazine derivatives, like the target compound, to be oils or low-melting solids, making purification by simple crystallization challenging.[1] The recommended strategies are:

  • Column Chromatography: This is the most versatile method for purifying oily compounds.[1] However, due to the basic nature of the piperazine nitrogens, direct chromatography on standard silica gel often leads to problems. See the detailed troubleshooting guide in Part 2 for resolving these issues.

  • Salt Formation & Recrystallization: A highly effective technique is to convert the basic oily product into a salt.[1] Piperazine derivatives readily form salts with acids like hydrochloric acid or fumaric acid, which are often crystalline and can be easily purified by recrystallization.[1] The purified salt can then be neutralized with a base to regenerate the high-purity oily amine.[1] This method is excellent for achieving high purity and is scalable.

  • Vacuum Distillation: If your compound is thermally stable, high-vacuum distillation can be effective for removing non-volatile impurities.[1] However, it will not be effective for separating compounds with similar boiling points, such as the starting material N-benzylpiperazine.

Q2: My post-reaction analysis (TLC, NMR) shows significant amounts of unreacted N-benzylpiperazine. How can I efficiently remove it?

A2: Separating the product from the starting N-benzylpiperazine is a key challenge, as both are basic and have similar structural features.

  • Optimized Column Chromatography: The most reliable method is flash column chromatography. The subtle difference in polarity between the starting material and the product (due to the added methyl acetate group) is usually sufficient for separation. Success hinges on mitigating the issues caused by the basicity of the amines. This requires using a mobile phase containing a basic modifier like triethylamine (TEA).[1][2][3] (See Protocol 1).

  • Acid-Base Extraction (Limited Utility for this specific separation): While acid-base extraction is excellent for removing neutral or acidic impurities from your basic product[4][5], it will not separate two basic compounds like the product and the starting material from each other. Both will be extracted together.

Q3: I suspect the methyl ester group in my product is partially hydrolyzing to the carboxylic acid during workup. How can I confirm this and remove the acidic impurity?

A3: Hydrolysis of the ester is a potential side reaction, especially if the workup involves strong acids or bases.[5]

  • Confirmation: The carboxylic acid impurity will have a distinct 1H NMR signal for the carboxylic acid proton (a broad singlet, often >10 ppm) and will lack the methyl ester singlet (around 3.7 ppm).

  • Removal: The most effective way to remove an acidic impurity from a basic product is through a simple liquid-liquid extraction.[4][5] During the workup, before any acid washes, wash the organic layer containing your crude product with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5] The acidic impurity will be deprotonated to form its water-soluble carboxylate salt and will be extracted into the aqueous layer, while your basic product remains in the organic phase.

Part 2: Troubleshooting Guide: Flash Column Chromatography

Q4: My compound is streaking severely on the silica gel column, leading to poor separation and low recovery. What is the cause and how do I fix it?

A4: This is the most common issue when purifying basic compounds like piperazine derivatives on standard silica gel.[1][3][6]

  • The Root Cause: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[2] The basic nitrogen atoms of your product interact strongly with these acidic sites via acid-base interactions.[2][6] This strong binding causes the compound to move unevenly down the column, resulting in significant "tailing" or streaking of the spot on TLC and the peak during column elution. In severe cases, the product can be irreversibly adsorbed, leading to significant loss of material.[2]

  • The Solution Pathway: A systematic approach can resolve this issue. The goal is to suppress the unwanted interaction between your basic compound and the acidic stationary phase.

G start Problem: Tailing or Low Recovery on Silica Gel add_tea Solution 1: Add Basic Modifier to Mobile Phase (0.5-2% TEA) start->add_tea check_rf Re-check TLC. Is peak shape improved? add_tea->check_rf  Test   success Proceed with Column Chromatography check_rf->success Yes failure No / Insufficient Improvement check_rf->failure No alt_silica Solution 2: Use Deactivated or Amine-Functionalized Silica failure->alt_silica  Try Next   alt_sp Solution 3: Switch to an Alternative Stationary Phase (e.g., Alumina) failure->alt_sp  Or Try   alt_silica->success alt_sp->success

Caption: Decision workflow for troubleshooting amine purification by chromatography.

Solutions in Detail:
  • Mobile Phase Modification (Most Common): The easiest and most common solution is to add a small amount of a volatile basic modifier to your eluent system.[1][2] Triethylamine (TEA) is the standard choice. The TEA is more basic than your product and effectively "neutralizes" the acidic sites on the silica, allowing your compound to elute smoothly without tailing.[3]

    • Recommended Concentration: Start by adding 0.5-1% (v/v) of TEA to your pre-determined eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). For strongly basic compounds, this can be increased to 2%.[2]

  • Use Deactivated Silica Gel: You can pre-treat, or "deactivate," the silica gel before packing the column. This involves making a slurry of the silica in a solvent containing triethylamine to neutralize the acidic sites beforehand.[2]

  • Employ an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.[2]

Stationary PhasePrinciple of OperationAdvantagesDisadvantages
Standard Silica Gel Normal Phase; polar stationary phase.Inexpensive, widely available.Acidic surface causes tailing/loss of basic compounds.[2][3]
Amine-Functionalized Silica Normal Phase; basic surface.Masks acidic silanols, minimizing strong interactions with basic analytes, providing excellent peak shape.[2][3]More expensive than standard silica.
Basic Alumina Normal Phase; basic surface.Good alternative for purifying basic compounds; less acidic than silica.[2]Activity can vary; may retain very polar compounds.
Reversed-Phase (C18) Reversed Phase; non-polar stationary phase.Effective for polar, ionizable compounds using aqueous-organic mobile phases.[2]Requires different solvent systems (e.g., Acetonitrile/Water); product must be soluble.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier

This protocol assumes a crude product containing unreacted N-benzylpiperazine and other non-acidic impurities.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of your crude mixture in a suitable solvent (e.g., Dichloromethane).

    • Spot on a silica gel TLC plate.

    • Develop the plate using various ratios of a solvent system like Ethyl Acetate/Hexane or Dichloromethane/Methanol.

    • Once you find a system that gives good separation, add 1% (v/v) triethylamine (TEA) to that solvent mixture.

    • Run a new TLC with the TEA-modified eluent. You should observe that your product spot moves to a slightly higher Rf and is much rounder and more compact.[1] Aim for an Rf value of 0.25-0.35 for your desired product.

  • Column Packing:

    • Select an appropriately sized flash chromatography column for your sample amount.

    • Prepare a slurry of silica gel in your chosen eluent (containing 1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude oil in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the TEA-modified eluent.

    • Collect fractions and monitor the elution by TLC.

    • Pool the fractions that contain your pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator. Co-evaporating with a solvent like toluene can help remove the last traces of TEA.

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or acidic impurities from your crude product.

G cluster_0 Extraction Workflow cluster_1 start Crude Product in Organic Solvent (e.g., EtOAc) wash_bicarb Wash with aq. NaHCO₃ start->wash_bicarb sep1 Separate Layers wash_bicarb->sep1 wash_acid Wash Organic Layer with dil. aq. HCl sep1->wash_acid aq1 Aqueous Layer: Acidic Impurities (e.g., R-COOH) sep1->aq1 org1 Organic Layer: Product + Neutral Impurities sep1->org1 sep2 Separate Layers wash_acid->sep2 basify Basify Acidic Aqueous Layer with aq. NaOH (pH > 10) sep2->basify org2 Organic Layer: Neutral Impurities sep2->org2 aq2 Aqueous Layer: Product as Salt (R₃NH⁺Cl⁻) sep2->aq2 extract Extract with Organic Solvent basify->extract dry Dry Organic Layer & Evaporate extract->dry product Purified Basic Product dry->product

Caption: Workflow for purification using acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Removal of Acidic Impurities: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate.[5] This converts any carboxylic acid byproduct into its water-soluble salt, removing it into the aqueous layer. Discard the aqueous layer.

  • Extraction of Basic Components: Add a 1M aqueous HCl solution to the separatory funnel and shake vigorously.[4][7] This will protonate your basic product and any unreacted N-benzylpiperazine, converting them into their water-soluble ammonium salts.[4]

  • Separation: Allow the layers to separate. The top organic layer now contains neutral impurities and byproducts. The bottom aqueous layer contains your protonated product and other basic compounds. Drain and keep the aqueous layer. Discard the organic layer.

  • Regeneration of Free Base: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M NaOH, with stirring until the solution is strongly basic (pH 9-10, check with pH paper).[4]

  • Final Extraction: Extract the basified aqueous solution two or three times with fresh portions of an organic solvent (e.g., ethyl acetate). The purified basic product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. The Journal of Organic Chemistry, 72(23), 8959–8961. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Reddit. (2022). r/Chempros - Amine workup. Retrieved from [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Pavel, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Browne, D. L., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 1965-1971. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. Retrieved from [Link]

  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Nicewicz, D. A., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. Retrieved from [Link]

  • Google Patents. (n.d.). US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof.
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4027–4045. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 14, 1488–1502. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • ResearchGate. (2014). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[2][8]benzoquinone hydrochloride. Retrieved from [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
  • Schafer, L. L., & Zheng, C. H. M. (2024). Recent Advances in Saturated N-Heterocycle C–H Bond Functionalization for Alkylated N-Heterocycle Synthesis. Synthesis. Retrieved from [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • World Anti Doping Agency (WADA). (2019). The Prohibited List. Retrieved from [Link]

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stability issues of Methyl 2-(4-benzylpiperazin-1-yl)acetate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability challenges of Methyl 2-(4-benzylpiperazin-1-yl)acetate in solution. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, offering deep mechanistic insights and validated troubleshooting strategies to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Stability Imperative

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a piperazine derivative whose utility in research and development is contingent upon its structural integrity in solution. Inconsistent assay results, loss of potency, and analytical variability can often be traced back to unforeseen compound degradation.[1] This guide provides a framework for diagnosing, troubleshooting, and preventing stability-related issues, empowering you to generate reliable and accurate data. The core structure of the molecule, featuring a methyl ester and a benzylpiperazine moiety, presents specific vulnerabilities, primarily to hydrolysis and oxidation, which we will address in detail.

Section 1: Troubleshooting Guide

This section is designed to address the most common problems encountered during the handling and use of Methyl 2-(4-benzylpiperazin-1-yl)acetate solutions.

Question 1: My biological assay results are inconsistent, or I'm observing a gradual loss of compound potency over time. Could this be a stability issue?

Answer:

Yes, inconsistent results and loss of potency are hallmark indicators of compound degradation.[1] When the concentration of the active parent compound decreases, it can lead to diminished biological effects and poor reproducibility. The two most probable degradation pathways for this molecule are hydrolysis of the methyl ester and oxidation of the piperazine ring.

Potential Cause A: Hydrolysis of the Methyl Ester

The ester functional group is susceptible to hydrolysis, which cleaves the methyl group to form the corresponding carboxylic acid, 2-(4-benzylpiperazin-1-yl)acetic acid. This reaction is highly dependent on the pH of the solution.[1][2]

  • Mechanistic Insight: Hydrolysis can be catalyzed by both acidic and basic conditions. In aqueous buffers, the rate of hydrolysis is typically lowest in the neutral to slightly acidic pH range (pH 4-6) and increases significantly under strongly acidic or, more commonly, alkaline (pH > 8) conditions.

Potential Cause B: Oxidation of the Piperazine Ring

The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[1] This process can be accelerated by several factors.

  • Mechanistic Insight: Oxidation can be triggered by dissolved atmospheric oxygen, exposure to light (photo-oxidation), or the presence of trace metal ions which can catalyze oxidative reactions.[1][3] Benzylpiperazines, while generally more stable than phenylpiperazines, are not immune to these effects.[4]

Logical Troubleshooting Workflow

To diagnose the root cause, a systematic approach is necessary. This workflow helps isolate the variables contributing to degradation.

G A Start: Inconsistent Results / Potency Loss B Prepare fresh solution and use immediately. Does the problem resolve? A->B C Yes: Issue is time/storage dependent. Review storage protocols. B->C Yes D No: Problem persists even with fresh solution. B->D No G Implement Corrective Actions: - Optimize solution pH - Use high-purity solvents - Store aliquots at -80°C - Minimize light exposure C->G E Investigate Solution Preparation: - pH of buffer - Solvent purity - Presence of contaminants D->E F Investigate Assay Conditions: - Incubation time & temp - Assay buffer pH - Light exposure during assay D->F E->G F->G

Caption: Troubleshooting workflow for inconsistent results.

Recommended Actions:
  • pH Optimization: Conduct a pH-stability profile to determine the pH at which the compound is most stable. Prepare solutions in a suitable buffer system to maintain this optimal pH.[1]

  • Use Freshly Prepared Solutions: Whenever possible, use solutions immediately after preparation to minimize the opportunity for degradation.[1]

  • Proper Storage: If solutions must be stored, flash-freeze single-use aliquots and store them at -20°C or, preferably, -80°C to slow degradation kinetics. Avoid repeated freeze-thaw cycles.[1][4]

  • Inert Conditions: For maximum stability, especially for long-term storage, consider degassing solvents to remove dissolved oxygen and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[1]

Question 2: I'm seeing new peaks appear in my HPLC/LC-MS analysis of an aged solution. How can I identify these and confirm they are degradants?

Answer:

The appearance of new, unidentified peaks is a clear sign of chemical degradation. To confidently identify these peaks as degradants and understand the molecule's stability profile, a forced degradation study is the definitive approach.[5][6] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of degradation products.

Forced Degradation Study: A Self-Validating Protocol

This study serves two primary purposes: it helps elucidate potential degradation pathways and demonstrates the specificity of your analytical method (i.e., its ability to separate the parent compound from all potential degradants).[5]

Stress ConditionTypical ProtocolLikely Degradation Pathway for Methyl 2-(4-benzylpiperazin-1-yl)acetate
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the methyl ester to form the carboxylic acid.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursRapid hydrolysis of the methyl ester. Potential for other base-labile reactions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the piperazine nitrogen atoms to form N-oxides.
Thermal Stress Solution heated to 70°C for 48 hoursAcceleration of hydrolysis and/or oxidation.
Photostability Expose solution to light (ICH Q1B guidelines)Photo-oxidation or other light-induced degradation.

Note: The goal is to achieve 5-20% degradation; conditions should be optimized for your specific compound concentration and solution matrix.[6]

By analyzing the samples from each stress condition with a mass spectrometer (LC-MS), you can determine the mass of the new peaks and propose structures for the degradation products. For example, a mass increase of 16 Da would suggest the formation of an N-oxide, while a mass decrease of 14 Da (CH₂) would indicate hydrolysis of the methyl ester to the carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of Methyl 2-(4-benzylpiperazin-1-yl)acetate? The two primary liabilities are the methyl ester, which is prone to pH-dependent hydrolysis, and the tertiary amines of the piperazine ring, which are susceptible to oxidation.

Q2: What is a good starting point for a buffered solution to maximize stability? Based on general knowledge of ester stability, a slightly acidic buffer (e.g., pH 5-6 citrate or acetate buffer) is often a good starting point to minimize both acid- and base-catalyzed hydrolysis. However, this must be confirmed with a pH-rate profile study.

Q3: How should I prepare stock solutions? For stock solutions, use a high-purity, anhydrous aprotic solvent like DMSO or DMF where the compound is highly soluble and the lack of water will prevent hydrolysis. Store these stock solutions in small, tightly sealed aliquots at -80°C.[7]

Q4: Can I store aqueous working solutions? It is strongly recommended to prepare aqueous working solutions fresh for each experiment from a frozen non-aqueous stock.[1] If aqueous solutions must be stored, even for a short time, they should be kept refrigerated (2-8°C) and protected from light.[4] Long-term storage of aqueous solutions is discouraged.

Section 3: Protocols & Methodologies

Protocol 1: Performing a Forced Degradation Study

This protocol provides a framework for investigating the stability of Methyl 2-(4-benzylpiperazin-1-yl)acetate.

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This co-solvent system helps ensure solubility under different pH conditions.[6]

  • Stress Conditions:

    • Control: Keep one aliquot of the solution at 4°C protected from light.

    • Acid: Add 1 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl.

    • Base: Add 1 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Add 30% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂.[8]

    • Thermal: Place one aliquot in an oven set to 70°C.

  • Incubation: Incubate all solutions for a defined period (e.g., 24 hours). Monitor periodically. If degradation is too rapid or too slow, adjust the time or temperature accordingly.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the analytical column.

  • Analysis: Analyze all samples, including the control, by a suitable stability-indicating method (see Protocol 2) coupled with a mass spectrometer.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products and calculate the percentage of parent compound remaining.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.[1]

  • Column Selection: Start with a standard C18 reversed-phase column. For basic compounds like piperazine derivatives, columns with low silanol activity are preferred to reduce peak tailing.

  • Mobile Phase Optimization:

    • pH: The pH of the aqueous portion of the mobile phase is critical for controlling the retention and peak shape of basic analytes.[1] Experiment with a pH range from 3 to 7 using appropriate buffers (e.g., phosphate, formate).

    • Organic Modifier: Vary the proportion of acetonitrile or methanol to achieve optimal retention time and separation.

  • Gradient Elution: If isocratic elution fails to resolve the parent peak from degradant peaks (generated in the forced degradation study), develop a gradient elution method. A gradient allows for the separation of compounds with a wider range of polarities.[1]

  • Method Validation: Use the degraded samples from your forced degradation study to prove the method's specificity. The method is considered "stability-indicating" only if all degradation products are baseline-resolved from the parent compound.

Visualizing Degradation Pathways

Caption: Primary degradation pathways for the target compound.

References

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116–123. Retrieved from [Link]

  • Conway, W., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 253-260. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(14), 8371–8379. Retrieved from [Link]

  • Wang, X., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • Zepeda-Vallejo, L. G., et al. (2012). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Revista de la Sociedad Química de México, 56(1), 58-61. Retrieved from [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550. Retrieved from [Link]

  • Jensen, M. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-40. Retrieved from [Link]

  • PubChem. (n.d.). (4-Benzyl-piperazin-1-yl)-acetic acid. Retrieved from [Link]

  • Van der Meulen, P., et al. (2021). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316. Retrieved from [Link]

  • Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38386-38394. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-(4-Acetylpiperazin-1-Yl)benzyl]-N-(2-Methylpropyl)-1-Phenylmethanesulfonamide. Retrieved from [Link]

  • Patel, K., et al. (2020). Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. Journal of Pharmaceutical Analysis, 10(4), 362-368. Retrieved from [Link]

  • Zepeda-Vallejo, L. G., et al. (2012). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. ResearchGate. Retrieved from [Link]

  • Saggini, A., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 259, 115668. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Retrieved from [Link]

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Technical Support Center: Navigating Solubility Challenges of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with piperazine-based compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions and troubleshooting strategies. The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties.[1][2] However, its basic nature and the overall lipophilicity of the resulting molecule can often lead to solubility issues that hinder preclinical and clinical development.

This resource provides a structured approach to understanding and overcoming these challenges, moving from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with piperazine-containing molecules.

Q1: Why do many of my piperazine-based compounds exhibit poor aqueous solubility?

A1: The solubility of piperazine-containing compounds is a complex interplay of several factors. While the piperazine ring itself contains two nitrogen atoms that can act as hydrogen bond acceptors and are ionizable, which can contribute to aqueous solubility, the overall solubility is dictated by the entire molecular structure.[3][4] Often, the substituents attached to the piperazine ring are lipophilic in nature to achieve desired pharmacological activity, which significantly decreases the overall water solubility. Furthermore, the crystalline structure and the high lattice energy of the solid form can make it difficult for water molecules to break the crystal lattice, further limiting solubility.[5]

Q2: How does pH influence the solubility of piperazine compounds?

A2: The pH of the aqueous medium plays a critical role due to the basic nature of the piperazine ring. Piperazine is a weak base with two pKb values (typically around 5.35 and 9.73), meaning it can accept protons at its two nitrogen atoms.[6][7] At acidic pH, the piperazine nitrogens become protonated, forming positively charged species that are generally much more soluble in water.[8] As the pH increases towards the pKa of the protonated piperazine, the compound will start to deprotonate and may precipitate out of solution. This pH-dependent solubility is a key characteristic to consider during formulation development and in predicting in vivo behavior.

Q3: My compound is soluble in organic solvents like DMSO for initial screening, but precipitates when I dilute it into aqueous buffer for my biological assay. What can I do?

A3: This is a very common and frustrating issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but supersaturates and then crashes out when introduced to the aqueous environment of the assay buffer. Here are some immediate troubleshooting steps:

  • Lower the final concentration: If your assay sensitivity allows, try testing at a lower final concentration of your compound.

  • Decrease the DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <1%, but ideally <0.5%) as DMSO can also affect biological systems.

  • Use a co-solvent system: Instead of diluting directly into the aqueous buffer, create an intermediate dilution in a mixture of buffer and a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) before the final dilution into the assay medium.

  • Employ solubilizing excipients: Consider the use of surfactants or cyclodextrins in your assay buffer to help maintain the compound's solubility.

Troubleshooting Guide: Common Solubility-Related Experimental Issues

This section provides a more in-depth, problem-solution format for specific experimental hurdles.

Symptom / Observation Potential Cause Suggested Troubleshooting Steps & Rationale
Low and inconsistent results in cell-based assays. Compound precipitation in the assay medium, leading to variable and lower-than-expected effective concentrations.1. Visually inspect assay plates: Use a microscope to check for compound precipitation in the wells. 2. Perform a kinetic solubility assay: This will determine the concentration at which your compound begins to precipitate in the specific assay buffer over the time course of the experiment. 3. Formulate with solubilizing agents: If solubility is the issue, incorporate non-toxic levels of solubilizers like HP-β-cyclodextrin or polysorbate 80 into your assay medium.
Poor oral bioavailability in animal studies despite good in vitro permeability. Low aqueous solubility leading to poor dissolution in the gastrointestinal tract. This is a classic characteristic of BCS Class II compounds.[9]1. Characterize the solid form: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to understand the crystalline form of your compound.[10] 2. Explore enabling formulations: Focus on strategies that enhance dissolution rate, such as particle size reduction (micronization), salt formation, or creating amorphous solid dispersions.[11][12]
Difficulty preparing a stable, injectable formulation for intravenous administration. The required concentration for the IV dose exceeds the aqueous solubility of the compound, even at an adjusted pH.1. Investigate co-solvent systems: A mixture of water and pharmaceutically acceptable co-solvents (e.g., polyethylene glycol, ethanol) can significantly increase solubility.[5] 2. Consider complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility in aqueous solutions.[11] 3. Explore lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or liposomal formulations may be necessary.[13]

Strategies for Enhancing the Solubility of Piperazine-Based Compounds

The following section details proactive strategies to improve the solubility of your piperazine-containing molecules, complete with the underlying scientific principles.

Salt Formation

Causality: The basic nitrogen atoms of the piperazine ring make it an excellent candidate for salt formation with acidic counter-ions. The resulting salt form often has significantly different and improved physicochemical properties compared to the free base, including a lower crystal lattice energy and enhanced aqueous solubility.[5][14] The basic nature of piperazine can also alter the microenvironmental pH, which can further enhance the solubility of an acidic drug it is paired with.[5]

Workflow for Salt Screening:

Salt_Screening_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Characterization & Selection A Characterize Free Base (Solubility, pKa, Thermal Properties) B Select Counter-ions (e.g., HCl, HBr, mesylate, tosylate, citrate) A->B Based on pKa difference C Perform Small-Scale Salt Formation (Slurry, Solvent Evaporation) B->C D Analyze Resulting Solids (PXRD, DSC, TGA) C->D Identify new crystalline forms E Determine Aqueous Solubility of Hits D->E Promising candidates F Assess Physical Stability (Hygroscopicity, Polymorphism) E->F G Evaluate Chemical Stability F->G H Select Lead Salt Form G->H Optimal balance of properties

Caption: Workflow for Piperazine Salt Screening.

Experimental Protocol: Slurry Method for Salt Formation

  • Preparation: Weigh 50-100 mg of your piperazine-based compound (free base) and a stoichiometric equivalent of the selected acidic counter-ion into a glass vial.

  • Solvent Addition: Add a small amount of a suitable solvent or solvent mixture in which both the free base and the counter-ion have some, but not complete, solubility. This will create a slurry.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., room temperature or elevated temperature) for 24-72 hours. This allows the system to reach thermodynamic equilibrium.

  • Isolation: Isolate the solid material by vacuum filtration and wash with a small amount of the solvent.

  • Drying: Dry the isolated solid under vacuum.

  • Characterization: Analyze the dried solid using PXRD to determine if a new crystalline salt has formed. Further characterization with DSC, TGA, and solubility testing is then performed on promising new forms.[15]

Co-crystallization

Causality: Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a co-former (another molecule) are held together in the crystal lattice by non-covalent interactions, most commonly hydrogen bonds.[16] Piperazine, with its two nitrogen atoms, can act as a hydrogen bond acceptor, making it a suitable co-former itself or a candidate for co-crystallization with other appropriate molecules.[17] This strategy can disrupt the crystal packing of the API, leading to improved solubility and dissolution rates.[18]

Workflow for Co-crystal Screening:

Cocrystal_Screening_Workflow cluster_0 Phase 1: Design & Screening cluster_1 Phase 2: Characterization & Performance A Select Co-formers (Based on hydrogen bonding propensity, e.g., carboxylic acids, amides) B Screening Methods (Liquid-Assisted Grinding, Slurry Crystallization, Evaporation) A->B C Initial Solid-State Analysis (PXRD, Microscopy) B->C Identify potential new phases D Structural Characterization (Single Crystal X-ray Diffraction) C->D Scale-up promising hits E Measure Physicochemical Properties (Solubility, Dissolution Rate, Stability) D->E F Select Lead Co-crystal E->F Improved performance

Caption: Workflow for Co-crystal Screening.

Experimental Protocol: Liquid-Assisted Grinding for Co-crystal Screening

  • Preparation: Place a small amount (e.g., 20-50 mg) of your piperazine-based API and a stoichiometric amount of the chosen co-former into a milling jar with a grinding ball.

  • Solvent Addition: Add a minimal amount (a few microliters) of a chemically inert solvent (e.g., acetonitrile, ethanol). The solvent acts as a catalyst for molecular mobility.

  • Grinding: Mill the mixture for a set period (e.g., 30-60 minutes) at a specific frequency.

  • Isolation: Recover the resulting solid powder from the milling jar.

  • Analysis: Analyze the powder directly using PXRD to check for the formation of a new crystalline phase, indicative of a co-crystal.

Amorphous Solid Dispersions (ASDs)

Causality: The amorphous state is a high-energy, disordered solid form that lacks the long-range molecular order of a crystalline material.[19] This disordered state means that less energy is required to break the solid apart, resulting in significantly higher apparent solubility and faster dissolution rates compared to the crystalline form.[9] In an ASD, the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.

Data Summary: Impact of Formulation Strategy on Solubility

The following table summarizes the potential solubility enhancement that can be achieved with these different strategies, with data adapted from various studies.

Compound/Strategy Solubility Enhancement Factor (vs. Crystalline Drug) Reference
Ibuprofen-piperazine salt> 10-fold in pure water[10][20]
Indomethacin-piperazine salt> 10-fold in pure water[10][20]
Daidzein-piperazine cocrystal3.1 to 60.8-fold in various media[17]
Meclofenamic acid-piperazine saltUp to 2724-fold[14]
Pterostilbene-piperazine co-crystal6-fold[16]

Conclusion

Overcoming the solubility challenges of piperazine-based compounds is a critical step in their development journey. A systematic, knowledge-based approach that begins with a thorough understanding of the compound's physicochemical properties is essential. By leveraging strategies such as pH adjustment, salt formation, co-crystallization, and the creation of amorphous solid dispersions, researchers can significantly enhance the aqueous solubility and dissolution rate, thereby improving the chances of developing a successful therapeutic agent. This guide provides the foundational knowledge and practical steps to troubleshoot and solve these common yet critical issues.

References

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). Journal of Pharmaceutical Sciences. [Link]

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  • Piperazine dihydrochloride - Solubility of Things. Solubility of Things. [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). PubMed. [Link]

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. (2023). Frontiers in Pharmacology. [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2023). Oxford Academic. [Link]

  • Optimized solubility and bioavailability of genistein based on cocrystal engineering. (2023). National Institutes of Health. [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2021). National Institutes of Health. [Link]

  • Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. (2016). ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2014). International Journal of Pharmaceutical and Clinical Research. [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). MDPI. [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Semantic Scholar. [Link]

  • Solid liquid solubility of piperazine. (2011). SINTEF. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2021). National Institutes of Health. [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2015). ResearchGate. [Link]

  • Piperazine. Wikipedia. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. (2022). MDPI. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. OUCI. [Link]

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  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2022). ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Institutes of Health. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2013). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Semantic Scholar. [Link]

  • Amorphous Active Pharmaceutical Ingredients in Preclinical Studies: Preparation, Characterization, and Formulation. (2020). ResearchGate. [Link]

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Sources

side reaction products in the synthesis of benzylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of benzylpiperazine (BZP) derivatives. This resource is tailored for researchers, scientists, and drug development professionals. Here, we will dissect common synthetic challenges, focusing on the identification, mechanistic understanding, and resolution of side reactions. Our approach is rooted in explaining the chemical causality behind these issues to empower you with robust troubleshooting strategies.

Section 1: N-Alkylation of Piperazines with Benzyl Halides

Direct N-alkylation is a common method for synthesizing benzylpiperazine derivatives. However, the presence of two nucleophilic nitrogen atoms in the piperazine ring often leads to challenges in achieving mono-alkylation selectively.

FAQ 1: I am observing a significant amount of a higher molecular weight byproduct in my reaction. How do I identify and minimize it?

Answer:

Identification of the Primary Side Product: 1,4-Dibenzylpiperazine (Over-alkylation)

The most common byproduct in the N-alkylation of piperazine with a benzyl halide is the di-substituted product, 1,4-dibenzylpiperazine. This occurs when both nitrogen atoms of the piperazine ring are benzylated.

Analytical Characterization of 1,4-Dibenzylpiperazine:

  • 1H NMR: You will observe a single set of signals for the benzyl and piperazine protons due to the symmetrical nature of the molecule.

    • Aromatic protons: ~7.2-7.4 ppm (multiplet, 10H)

    • Benzyl CH2: ~3.5 ppm (singlet, 4H)

    • Piperazine CH2: ~2.4-2.5 ppm (singlet, 8H)[1]

  • 13C NMR:

    • Aromatic carbons: ~127-138 ppm

    • Benzyl CH2: ~63 ppm

    • Piperazine CH2: ~53 ppm[2]

  • Mass Spectrometry (EI): The molecular ion peak (M+) will be observed at m/z 266. A prominent fragment ion is often seen at m/z 91, corresponding to the tropylium cation ([C7H7]+).[1][3]

Causality: The Mechanism of Over-alkylation

The formation of the di-substituted product is a direct consequence of the comparable nucleophilicity of the second nitrogen atom in the mono-substituted benzylpiperazine intermediate. The reaction proceeds via a standard SN2 mechanism. Once the first benzylation occurs, the resulting N-benzylpiperazine is still a potent nucleophile and can compete with the unreacted piperazine for the remaining benzyl halide.[4]

G cluster_main N-Alkylation of Piperazine cluster_key Key piperazine Piperazine mono_bzp Mono-Benzylpiperazine (Desired Product) piperazine->mono_bzp + Benzyl Halide piperazine->mono_bzp benzyl_halide Benzyl Halide di_bzp 1,4-Dibenzylpiperazine (Side Product) mono_bzp->di_bzp + Benzyl Halide (Over-alkylation) mono_bzp->di_bzp desired Desired Pathway side Side Reaction

Diagram 1. Competing pathways in piperazine benzylation.

Troubleshooting and Resolution:

To favor the formation of the mono-benzylpiperazine, you need to manipulate the reaction conditions to favor the reaction of the benzyl halide with an unreacted piperazine molecule over the already mono-alkylated one.

StrategyRationale
Use a Large Excess of Piperazine By using a 5-10 fold excess of piperazine relative to the benzyl halide, you statistically increase the probability of the benzyl halide encountering an unreacted piperazine molecule.[5][6]
Slow Addition of Benzyl Halide Adding the benzyl halide dropwise over a prolonged period at a low temperature (e.g., 0 °C) maintains a low concentration of the alkylating agent, which helps to minimize the second alkylation.[4]
Lower Reaction Temperature Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-substituted product.[5]
Use of a Protecting Group A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction. The Boc group can be subsequently removed under acidic conditions.[7]
In Situ Mono-Protonation Reacting piperazine with one equivalent of an acid (e.g., HCl) forms the mono-salt in situ. The protonated nitrogen is deactivated, directing benzylation to the free nitrogen.[1][7]

Protocol 1: Selective Mono-N-Benzylation using Excess Piperazine

  • In a round-bottom flask, dissolve piperazine (10 equivalents) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Add a mild base such as potassium carbonate (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl bromide (1 equivalent) dropwise over 30-60 minutes with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • The crude product can be purified by column chromatography or by an acidic wash to remove the excess piperazine.[5][6]

FAQ 2: My product is highly water-soluble and difficult to extract from the aqueous phase after workup. What could be the issue?

Answer:

Identification of the Side Product: N,N'-Dibenzylpiperazinium Salt (Quaternary Salt)

If your product is unexpectedly water-soluble, it is likely that you have formed a quaternary ammonium salt. This can happen if the already N-benzylated nitrogen atom of your desired product undergoes a second benzylation.

Analytical Characterization:

  • 1H NMR: The formation of the quaternary salt will lead to a downfield shift of the protons adjacent to the positively charged nitrogen. The benzyl CH2 protons will be significantly shifted downfield compared to the mono- or di-benzylated piperazine.

  • Mass Spectrometry (ESI): You will observe the molecular ion of the quaternary ammonium cation in the positive ion mode.

Causality:

This side reaction is more likely to occur with highly reactive alkylating agents and when using a strong base, which can deprotonate the mono-substituted piperazine, increasing its nucleophilicity.

Troubleshooting and Resolution:

  • Avoid Over-alkylation: The strategies mentioned in FAQ 1 to prevent di-substitution will also help to minimize the formation of quaternary salts.

  • Choice of Base: Use a milder base (e.g., K2CO3, NaHCO3) instead of strong bases like sodium hydride or organolithium reagents.[5]

  • Purification: Quaternary ammonium salts are highly polar and can often be removed by washing the organic layer with water during workup. If the desired product is also somewhat water-soluble, careful pH adjustment and extraction are necessary.

Section 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is an excellent alternative to direct alkylation, as it inherently avoids over-alkylation at a single nitrogen atom. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.

FAQ 3: My reductive amination reaction is giving a low yield of the desired benzylpiperazine, and I see a byproduct with a similar polarity to my starting benzaldehyde. What is happening?

Answer:

Identification of the Side Product: Benzyl Alcohol

A common side reaction in reductive amination is the reduction of the starting carbonyl compound (benzaldehyde in this case) to the corresponding alcohol (benzyl alcohol).[8]

Analytical Characterization of Benzyl Alcohol in a Crude Mixture:

  • 1H NMR: Benzyl alcohol will show a characteristic singlet for the benzylic CH2 protons around 4.5-4.7 ppm and a broad singlet for the hydroxyl proton. The aromatic protons will appear in the 7.2-7.4 ppm region.[9]

  • TLC: Benzyl alcohol often has a similar Rf to benzaldehyde, which can make it appear as if starting material is still present. Staining with a permanganate dip can help differentiate the alcohol.

Causality: Competing Reduction Pathways

This side reaction occurs when the reducing agent is too reactive and reduces the aldehyde before it can form the iminium ion with piperazine, or when the iminium ion formation is slow. The choice of reducing agent is critical.

G cluster_main Reductive Amination Pathways cluster_key Key benzaldehyde Benzaldehyde iminium Iminium Ion benzaldehyde->iminium + Piperazine benzaldehyde->iminium benzyl_alcohol Benzyl Alcohol (Side Product) benzaldehyde->benzyl_alcohol + [H-] (Premature Reduction) benzaldehyde->benzyl_alcohol piperazine Piperazine bzp Benzylpiperazine (Desired Product) iminium->bzp + [H-] iminium->bzp reducer Reducing Agent reducer->bzp reducer->benzyl_alcohol desired Desired Pathway side Side Reaction

Diagram 2. Competing reduction in reductive amination.

Troubleshooting and Resolution:

StrategyRationale
Choice of Reducing Agent Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). These reagents are less reactive towards aldehydes and ketones but readily reduce the iminium ion intermediate.[10][11]
Pre-formation of the Iminium Ion Stir the benzaldehyde and piperazine together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the iminium ion to form in a significant concentration.[8]
pH Control The formation of the iminium ion is often favored under slightly acidic conditions (pH 4-6). Adding a catalytic amount of a weak acid like acetic acid can accelerate this step.[11]
Use of a Dehydrating Agent The formation of the iminium ion from the hemiaminal intermediate involves the elimination of water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the iminium ion.[8]

Protocol 2: Optimized Reductive Amination

  • To a solution of piperazine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-arylpiperazines. While highly effective, it is not without its potential side reactions.

FAQ 4: My Buchwald-Hartwig reaction is giving a low yield, and I observe a byproduct that appears to be my starting aryl halide without the halide. What is this byproduct?

Answer:

Identification of the Side Product: Hydrodehalogenation Product

The byproduct you are observing is likely the result of hydrodehalogenation, where the aryl halide is reduced to the corresponding arene.

Analytical Characterization:

  • 1H NMR: The aromatic region of the NMR spectrum will show signals corresponding to the arene without the halogen substituent.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the arene.

Causality: The Mechanism of Hydrodehalogenation

Hydrodehalogenation can occur via several pathways in a Buchwald-Hartwig reaction. One common pathway involves the β-hydride elimination from the palladium amido complex, which can compete with the desired reductive elimination step.[3]

G cluster_main Buchwald-Hartwig: Reductive Elimination vs. β-Hydride Elimination cluster_key Key pd_amido [L-Pd(Ar)(Piperazinyl)] Complex bzp N-Arylpiperazine (Desired Product) pd_amido->bzp Reductive Elimination pd_amido->bzp hydrodehalogenated Hydrodehalogenated Arene (Side Product) pd_amido->hydrodehalogenated β-Hydride Elimination pd_amido->hydrodehalogenated pd_0 Pd(0) desired Desired Pathway side Side Reaction

Diagram 3. Competing pathways in Buchwald-Hartwig amination.

Troubleshooting and Resolution:

StrategyRationale
Ligand Selection The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as RuPhos, XPhos, or BrettPhos often promote the desired reductive elimination over β-hydride elimination.[7]
Base Selection The strength and nature of the base can influence the reaction outcome. While strong bases like NaOtBu are common, sometimes a weaker base like K3PO4 or Cs2CO3 can give cleaner results, especially with sensitive substrates.[7]
Temperature Control Running the reaction at the lowest effective temperature can help to minimize side reactions. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the reaction is complete.
Solvent Choice Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is rigorously dried, as water can lead to catalyst deactivation and promote hydrodehalogenation.[7]
FAQ 5: I am also observing a byproduct related to my phosphine ligand. What is it and how can I deal with it?

Answer:

Identification of the Side Product: Phosphine Oxide

Phosphine ligands are susceptible to oxidation, especially if the reaction is not performed under strictly anaerobic conditions. The resulting phosphine oxide can complicate purification.

Analytical Characterization:

  • 31P NMR: This is the most definitive method for identifying phosphine oxides. The 31P chemical shift of a phosphine oxide is significantly different from that of the corresponding phosphine, typically shifting downfield. For example, the 31P chemical shift of triphenylphosphine is around -5 ppm, while that of triphenylphosphine oxide is around +25 to +30 ppm.[12][13]

Troubleshooting and Resolution:

  • Strictly Anaerobic Conditions: Ensure that your reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Purification: Phosphine oxides are generally more polar than their corresponding phosphines. They can often be removed by column chromatography. In some cases, a specific workup procedure, such as washing with an acidic solution or precipitation, can be effective.

Section 4: Other Potential Side Reactions

FAQ 6: Can the benzyl group itself be problematic?

Answer:

Yes, the benzyl group, while often used as a protecting group, can undergo cleavage under certain conditions.

  • Hydrogenolysis: The most common method for removing a benzyl group is catalytic hydrogenolysis (e.g., H2, Pd/C). If your synthetic route involves a hydrogenation step for another functional group, you may inadvertently cleave the N-benzyl bond.

  • Acidic Conditions: Strong acids, particularly at elevated temperatures, can lead to debenzylation.[7][14]

  • Oxidative Cleavage: Certain oxidizing agents can also cleave the N-benzyl bond.

Resolution:

If debenzylation is a problem, you may need to reconsider your synthetic strategy to avoid harsh reductive, acidic, or oxidative conditions. If the benzyl group is intended as a protecting group, ensure that the deprotection conditions are orthogonal to other functional groups in your molecule.

FAQ 7: Can my solvent participate in side reactions?

Answer:

Yes, certain solvents can be reactive under the conditions used for benzylpiperazine synthesis.

  • Dichloromethane (DCM): While a common solvent, DCM can act as an alkylating agent, especially with highly nucleophilic amines at elevated temperatures or over long reaction times, potentially leading to the formation of methylene-bridged diamine species or other chlorinated byproducts.[15][16]

Resolution:

If you suspect solvent-related side reactions, consider switching to a less reactive solvent. For N-alkylations, acetonitrile or DMF can be good alternatives. For reductive aminations, 1,2-dichloroethane (DCE) or THF are often used.

References

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  • NIH. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • ACS Publications. (2019). Synthesis, Purification, and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]

  • Lund University. (2007). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

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  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • ResearchGate. (2016). An efficient method for the N-debenzylation of aromatic heterocycles. [Link]

  • Shandong Qibo New Material Co., Ltd. (2022). Reaction of dichloromethane with amine. [Link]

  • The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2009). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • ResearchGate. (2025). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. [Link]

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  • ResearchGate. Selected 1H NMR region showing the benzyl alcohol signals found on the...[Link]

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  • NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • RSC Publishing. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. [Link]

  • Scribd. Chemical Synthesis Guide. [Link]

  • ResearchGate. (2004). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]

  • ResearchGate. (2020). In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst. [Link]

  • Wiley Online Library. (2005). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

Sources

Technical Support Center: Purification of Crude Methyl 2-(4-benzylpiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(4-benzylpiperazin-1-yl)acetate (CAS No: 179869-10-4)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this versatile intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance the purity, yield, and scalability of your process.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of crude Methyl 2-(4-benzylpiperazin-1-yl)acetate in a question-and-answer format.

Q1: My compound is an oil and refuses to crystallize. How can I purify it?

Symptoms: The crude product is obtained as a persistent oil or a waxy solid that does not form crystals from various solvent systems.

Possible Causes & Solutions:

Many piperazine derivatives are prone to being oily, making purification by crystallization challenging.[3] Here are several strategies to address this:

  • Salt Formation and Recrystallization: Since Methyl 2-(4-benzylpiperazin-1-yl)acetate is a basic compound due to its piperazine moiety, it can be converted into a salt, which is often crystalline.[3] Treatment with acids like hydrochloric acid or fumaric acid can induce crystallization. The resulting salt can then be neutralized to regenerate the purified oily amine.[3]

  • Column Chromatography: This is a primary method for purifying oils.[3] However, the basic nature of your compound can lead to issues like tailing on standard silica gel. See the troubleshooting question on chromatography for solutions.

  • Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an effective method, especially for removing non-volatile impurities.[3] High-boiling point esters like this one may require a high vacuum (0.05 to 1 mm Hg) to prevent thermal decomposition.[4]

  • Solvent Trituration/Washing: You can wash or triturate the oil with a solvent in which the impurities are soluble but your product is not.[3] For non-polar impurities, dissolving the crude product in a polar solvent like acetonitrile and performing serial extractions with a non-polar solvent like hexane can be effective.[3]

Q2: I'm experiencing significant peak tailing and product loss during silica gel column chromatography. What's happening and how can I fix it?

Symptoms: During column chromatography on silica gel, the product elutes as a broad, tailing peak, often leading to poor separation and low recovery.

Possible Causes & Solutions:

This is a classic issue when purifying tertiary amines on silica gel.[5][6] The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups on the silica surface, causing irreversible adsorption and tailing.[5][7]

Here are several effective solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.[3][6]

    • Triethylamine (TEA): This is a common choice. Add 0.1-2% (v/v) of TEA to your mobile phase.[3][5]

    • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used.[3]

  • Use of Deactivated Silica Gel: Neutralize the acidic sites on the silica gel before packing the column by preparing a slurry of the silica in a solvent containing triethylamine.[5]

  • Alternative Stationary Phases:

    • Basic Alumina: Alumina is more basic than silica and can be an excellent alternative for purifying basic compounds.[5]

    • Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment and minimizing unwanted interactions.[5][6]

    • Reversed-Phase (C18) Silica: For polar, ionizable compounds, reversed-phase chromatography with an alkaline mobile phase can be an effective strategy.[5]

G cluster_0 Troubleshooting Peak Tailing in Column Chromatography start Significant Peak Tailing Observed cause Cause: Strong Interaction of Basic Amine with Acidic Silica Gel start->cause solution1 Modify Mobile Phase (Add TEA or Ammonia) cause->solution1 solution2 Use Alternative Stationary Phase cause->solution2 solution3 Deactivate Silica Gel cause->solution3 end_node Improved Peak Shape & Recovery solution1->end_node solution2->end_node solution3->end_node G cluster_workflow Purification Method Selection Workflow start Crude Methyl 2-(4-benzylpiperazin-1-yl)acetate is_solid Is the crude product solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes is_oil Product is an oil or waxy solid is_solid->is_oil No pure_solid Pure Crystalline Product try_cryst->pure_solid salt_form Attempt Salt Formation & Recrystallization is_oil->salt_form distillation Consider Vacuum Distillation is_oil->distillation is_salt_cryst Does the salt crystallize? salt_form->is_salt_cryst chromatography Column Chromatography is_salt_cryst->chromatography No is_salt_cryst->pure_solid Yes pure_oil Pure Oily Product chromatography->pure_oil

Sources

Technical Support Center: Scaling Up Methyl 2-(4-benzylpiperazin-1-yl)acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(4-benzylpiperazin-1-yl)acetate (CAS No: 179869-10-4).[1][2] This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles critical for successful scale-up. Our goal is to empower you to anticipate challenges, optimize your reaction conditions, and ensure a robust, scalable, and efficient manufacturing process.

Section 1: Synthesis Overview and Key Scale-Up Challenges

The most common and direct route for synthesizing Methyl 2-(4-benzylpiperazin-1-yl)acetate is the N-alkylation of 1-benzylpiperazine with a methyl haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate. This reaction, while straightforward on a lab scale, presents several predictable challenges during scale-up.

G cluster_0 Inputs cluster_1 Process cluster_2 Output SM1 1-Benzylpiperazine Reaction N-Alkylation Reaction (Heat & Stir) SM1->Reaction SM2 Methyl 2-bromoacetate SM2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Phase Separation Reaction->Workup Crude Mixture Purification Isolation/Purification (e.g., Distillation/Crystallization) Workup->Purification Organic Phase Product Methyl 2-(4-benzylpiperazin-1-yl)acetate Purification->Product

Caption: High-level workflow for the N-alkylation synthesis.

Scaling this process requires careful management of four primary areas:

  • Reaction Selectivity: Minimizing the formation of by-products, particularly the quaternary ammonium salt.

  • Thermal Management: Controlling the exothermic nature of the N-alkylation reaction to prevent runaway conditions and impurity formation.

  • Process Workup and Purification: Shifting from chromatography-based methods to scalable techniques like extraction and crystallization.[3]

  • Reagent and Solvent Selection: Balancing reaction efficiency with cost, safety, and environmental impact.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low, even with full consumption of starting materials. What are the likely causes?

A1: Low yield in the absence of starting materials often points to the formation of soluble by-products or product loss during workup.

  • Causality: The primary suspect is hydrolysis of the methyl ester functional group to the corresponding carboxylic acid: 2-(4-benzylpiperazin-1-yl)acetic acid. This occurs if the reaction is exposed to strong basic conditions for extended periods, especially at elevated temperatures, or during a basic aqueous workup (e.g., using NaOH or KOH). The resulting carboxylate salt is highly water-soluble and will be lost to the aqueous phase.

  • Troubleshooting Steps:

    • Use a Milder Base: Switch from strong bases like hydroxides to inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][5] While Cs₂CO₃ is highly effective, K₂CO₃ offers a better cost profile for scale-up.

    • Modify Workup: Quench the reaction by filtering off the inorganic base first, then concentrating the solvent. Perform the aqueous wash on the resulting residue using a milder base like sodium bicarbonate (NaHCO₃) solution instead of sodium hydroxide.[6]

    • Limit Water: Ensure all reagents and solvents are anhydrous to prevent hydrolysis during the reaction itself.

    • Check for Quaternization: See Q2. This by-product can also account for a loss of the desired product.

Q2: I'm observing a significant, highly polar impurity that I suspect is a quaternary salt. How can I confirm this and prevent its formation?

A2: This is a classic challenge in N-alkylation. The product, a tertiary amine, is itself a nucleophile and can react with another molecule of methyl 2-bromoacetate to form a quaternary ammonium salt. This by-product is often non-isolable and complicates purification.

  • Causality: Quaternization is favored by high temperatures, high concentrations of the alkylating agent, and extended reaction times. The electron-donating nature of the benzyl and acetate groups on the piperazine nitrogens makes them susceptible to over-alkylation.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 1-benzylpiperazine relative to the methyl haloacetate. This ensures the alkylating agent is the limiting reagent.

    • Slow Addition: During scale-up, the most critical change is to add the methyl 2-bromoacetate dropwise to the heated solution of 1-benzylpiperazine and base.[4] This maintains a low instantaneous concentration of the alkylating agent, favoring the desired reaction over the subsequent quaternization.

    • Temperature Control: Maintain the reaction temperature strictly. Do not allow it to overshoot. A typical range is 60-80°C in solvents like acetonitrile or DMF.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the methyl 2-bromoacetate is consumed to minimize the time for by-product formation.

G Benzylpiperazine 1-Benzylpiperazine (Secondary Amine) Product Desired Product (Tertiary Amine) Benzylpiperazine->Product  Desired Alkylation (+ Bromoacetate) Bromoacetate Methyl 2-bromoacetate (Alkylating Agent) QuatSalt Quaternary Salt (By-product) Product->QuatSalt  Over-alkylation (+ Bromoacetate) Hydrolysis Carboxylic Acid (By-product) Product->Hydrolysis  Ester Hydrolysis (+ H₂O/Base)

Caption: Reaction pathways showing desired product and key by-products.

Q3: The reaction is highly exothermic and difficult to control at a larger scale. How can I manage this safely?

A3: The N-alkylation reaction is exothermic, and poor heat management can lead to a dangerous runaway reaction, increased by-product formation, and solvent boiling.

  • Causality: The formation of the C-N bond is thermodynamically favorable and releases significant energy. In a large reactor, the surface-area-to-volume ratio decreases, making passive heat dissipation inefficient.

  • Troubleshooting Steps:

    • Reverse Addition/Controlled Dosing: As mentioned in A2, the single most effective control is the slow, controlled addition of the alkylating agent to the rest of the reaction mixture at the target temperature. This allows the reactor's cooling system to remove the heat as it is generated.

    • Use a More Dilute System: Increasing the solvent volume can help create a larger thermal mass to absorb the heat generated, though this has implications for throughput and solvent cost.

    • Select an Appropriate Solvent: Choose a solvent with a boiling point well above your reaction temperature to provide a safety margin. Acetonitrile (BP: 82°C) is suitable for reactions around 60-70°C, while DMF (BP: 153°C) offers a wider window but is harder to remove.

    • Process Safety Analysis: For pilot-scale and beyond, a reaction calorimetry study is strongly recommended to quantify the heat of reaction and determine the required cooling capacity and safe addition rates.[7]

Q4: How can I purify the product on a multi-kilogram scale without using column chromatography?

A4: Column chromatography is not economically viable for large-scale production.[3] An extractive workup followed by crystallization or distillation is the preferred industrial method.

  • Causality: The product is a tertiary amine, making it basic. This property can be exploited to move it between aqueous and organic layers by adjusting the pH.

  • Scalable Purification Protocol:

    • Initial Quench: After the reaction is complete, cool the mixture and filter off the inorganic base (e.g., K₂CO₃).

    • Solvent Swap (If Needed): If using a high-boiling solvent like DMF, evaporate it under reduced pressure and replace it with a water-immiscible solvent suitable for extraction, like methyl tert-butyl ether (MTBE) or toluene.

    • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The basic product will protonate and move into the aqueous layer, while non-basic impurities (like residual bromoacetate) remain in the organic layer.

    • Back-Extraction: Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 2M NaOH or K₂CO₃ solution) with vigorous stirring until the pH is >10. The product will deprotonate and precipitate or form an oil.

    • Final Extraction & Isolation: Extract the now basic aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the purified free base. This can then be distilled or crystallized from a suitable solvent system (e.g., heptane/ethyl acetate).

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system for scaling this reaction?

A1: The "best" system is a trade-off between reactivity, cost, safety, and ease of handling.

ParameterOption 1: K₂CO₃ in AcetonitrileOption 2: K₂CO₃ in DMFOption 3: DIPEA in Toluene
Reactivity GoodExcellentModerate
Cost LowLowModerate
Workup Easy (Acetonitrile is water-miscible)Difficult (DMF is high-boiling)Easy (Toluene is immiscible)
Safety/Toxicity ModerateHigh (Reproductive toxin)Moderate
Scale-Up Verdict Highly Recommended. Good balance of reactivity, cost, and ease of workup. The standard choice for initial scale-up.Use only if higher temperatures are required and a robust solvent swap/distillation plan is in place.A good option if a completely non-aqueous system is needed, but reactivity is lower.

Q2: Are there viable alternative synthetic routes for large-scale production?

A2: Yes, reductive amination is a strong alternative, particularly if the cost of 1-benzylpiperazine is high compared to piperazine itself.[8][9]

  • Route: This involves a two-step, one-pot reaction. First, react methyl 2-(piperazin-1-yl)acetate with benzaldehyde to form an intermediate iminium ion. Second, reduce this intermediate in situ with a reducing agent like sodium triacetoxyborohydride (STABH) or through catalytic hydrogenation.[8][10]

  • Advantages: Avoids the use of lachrymatory and reactive alkyl halides. Can offer a different impurity profile that may be easier to manage.

  • Disadvantages: Requires handling of metal hydrides or hydrogenation equipment, which have their own scale-up and safety challenges. May be a longer process overall.

Q3: How should I isolate and store the final product? As a free base or as a salt?

A3: The choice depends on the physical properties of the free base and the requirements of the next step.

  • Free Base: Methyl 2-(4-benzylpiperazin-1-yl)acetate is often isolated as an oil or low-melting solid.[11] This form is suitable for immediate use in a subsequent reaction. However, tertiary amines can be susceptible to air oxidation over long-term storage.

  • Salt Formation: Converting the free base to a salt (e.g., hydrochloride or citrate) by treating a solution of the base with the corresponding acid is a common strategy to produce a stable, crystalline, and easy-to-handle solid. This is often the preferred form for long-term storage and for pharmaceutical intermediates. The salt can be easily converted back to the free base if needed.

Section 4: References

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 263, 115916.

  • PrepChem. (n.d.). Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. Retrieved from [Link]

  • ResearchGate. (2014). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][12]benzoquinone hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Retrieved from

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in purification of methyl acetate. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for N-carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. Retrieved from [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • ResearchGate. (2024). Sustainable Synthesis of 1,4‐Disubstituted Piperazines Using Concentrated Solar Energy for Reductive Amination. Retrieved from [Link]

  • Semantic Scholar. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from

  • ResearchGate. (2020). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]

  • SciELO. (2017). Synthesis and in silico study of 2-furyl(4-{4-[(substituted) sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable. Retrieved from [Link]

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Technical Support Center: Ensuring the Stability of Methyl 2-(4-benzylpiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 2-(4-benzylpiperazin-1-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and handling. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for Methyl 2-(4-benzylpiperazin-1-yl)acetate?

A1: The main degradation pathways for Methyl 2-(4-benzylpiperazin-1-yl)acetate are hydrolysis of the methyl ester and oxidation of the piperazine ring.[1][2][3] These processes can be accelerated by exposure to moisture, inappropriate pH, high temperatures, light, and oxidizing agents.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, Methyl 2-(4-benzylpiperazin-1-yl)acetate should be stored in a tightly sealed container, in a cool, dry, and dark place.[4][5] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

Q3: Can I store the compound in a solution?

A3: Storing in solution is generally not recommended for long-term stability due to the risk of hydrolysis. If you must store it in solution for a short period, use an anhydrous aprotic solvent and store it at low temperatures (-20°C or below).

Q4: What are the visible signs of degradation?

A4: Visual signs of degradation can include a change in color, clumping of the solid material, or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.

Q5: How can I check for degradation in my sample?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to assess the purity of your sample and detect degradation products.[6][7] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for detailed analysis.

Troubleshooting Guide: Degradation Scenarios

This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.

Scenario 1: Unexpected Results in Biological Assays
  • Observation: You observe lower than expected potency or inconsistent results in your biological experiments.

  • Potential Cause: The compound may have degraded, leading to a lower concentration of the active molecule.

  • Troubleshooting Workflow:

    A Inconsistent Biological Data B Check Purity via HPLC A->B C Purity within Specification? B->C D Investigate Assay Parameters C->D Yes E Significant Degradation Detected C->E No F Review Storage & Handling Procedures E->F G Acquire New, Verified Lot F->G

    Caption: Troubleshooting workflow for inconsistent assay results.

Scenario 2: Visible Changes in the Stored Material
  • Observation: The solid compound has changed in appearance (e.g., discoloration, clumping).

  • Potential Cause: This could indicate significant degradation due to improper storage, such as exposure to moisture or light.

  • Troubleshooting Steps:

    • Do not use the material. Visible changes suggest a high level of degradation.

    • Document the changes: Take a photo and note the conditions under which it was stored.

    • Analyze a small sample: If possible, run an analytical check (e.g., HPLC) to confirm and identify the degradation products.

    • Review storage conditions: Compare your storage method against the recommended guidelines in this document.

    • Procure a fresh batch: It is safest to start with a new, quality-controlled lot of the compound.

Key Degradation Pathways and Prevention

Understanding the chemical mechanisms of degradation is fundamental to preventing them.

Hydrolysis of the Methyl Ester

The ester group in Methyl 2-(4-benzylpiperazin-1-yl)acetate is susceptible to hydrolysis, which breaks the ester bond to form a carboxylic acid and methanol. This reaction can be catalyzed by both acids and bases and is accelerated by the presence of water.[8]

cluster_0 Hydrolysis A Methyl 2-(4-benzylpiperazin-1-yl)acetate B 2-(4-benzylpiperazin-1-yl)acetic acid + Methanol A->B H2O, H+ or OH-

Caption: Hydrolysis of the methyl ester.

Prevention Strategy:

  • Strict Moisture Control: Always handle the compound in a dry environment, preferably in a glovebox with low humidity.

  • Use of Desiccants: Store the compound in a container with a desiccant.

  • Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents.

Oxidation of the Piperazine Ring

The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. Oxidative degradation can lead to the formation of N-oxides and other byproducts, which can alter the compound's biological activity and toxicity profile.

cluster_1 Oxidation C Methyl 2-(4-benzylpiperazin-1-yl)acetate D N-oxide derivatives + other byproducts C->D O2, light, metal ions

Caption: Oxidation of the piperazine ring.

Prevention Strategy:

  • Inert Atmosphere: Store the solid compound and any solutions under an inert gas like argon or nitrogen.

  • Light Protection: Use amber vials or store containers in the dark to prevent photolytic degradation.

  • Chelating Agents: If metal contamination is a concern in your solutions, consider the addition of a small amount of a chelating agent like EDTA, though compatibility should be verified.

Recommended Protocols

Protocol 1: Long-Term Storage of Solid Compound
ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[3]
Container Tightly sealed, amber glass vialProtects from moisture and light.[4][9]
Location Dry, dedicated storage areaAvoids cross-contamination and environmental fluctuations.

Step-by-Step Procedure:

  • Aliquot the desired amount of Methyl 2-(4-benzylpiperazin-1-yl)acetate into a clean, dry amber glass vial.

  • Place the vial in a vacuum chamber and gently evacuate and backfill with an inert gas (e.g., argon) three times.

  • Seal the vial tightly with a chemically resistant cap.

  • For extra protection, wrap the cap with parafilm.

  • Place the sealed vial inside a secondary container with a desiccant.

  • Store the container at -20°C or below.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions

It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, follow these steps:

ParameterRecommendationRationale
Solvent Anhydrous, aprotic (e.g., DMSO, DMF)Minimizes the risk of hydrolysis.[2]
Temperature -80°CDrastically slows degradation kinetics.
Container Small volume, tightly sealed vialsReduces headspace and potential for contamination.
Handling Quick, on iceMinimizes exposure to ambient temperature and moisture.

Step-by-Step Procedure:

  • Allow the solid compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weigh the required amount of the compound in a controlled environment.

  • Add the appropriate volume of anhydrous aprotic solvent.

  • Mix until fully dissolved.

  • If necessary, aliquot into smaller, single-use volumes.

  • Purge the headspace of the vials with an inert gas before sealing.

  • Store immediately at -80°C.

Protocol 3: Analytical Assessment of Stability (HPLC Method)

This is a general guideline. The specific method may need to be optimized for your equipment and specific degradation products.

ParameterExample Condition
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of high-purity Methyl 2-(4-benzylpiperazin-1-yl)acetate at a known concentration.

  • Prepare a solution of your test sample at the same concentration.

  • Run the HPLC analysis on both the standard and the test sample.

  • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in your test sample indicates degradation.

References

  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 147-152.
  • Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464.
  • Echemi. (n.d.). (4-Benzyl-piperazin-1-yl)
  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • Kad, G. L., et al. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation.
  • Sigma-Aldrich. (2025).
  • Taylor & Francis Online. (n.d.). 6.
  • ACS Publications. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry.
  • CymitQuimica. (2024).
  • TCI Chemicals. (2025).
  • The University of Texas at Austin. (n.d.). Oxidation of piperazine in post-combustion carbon capture.
  • ACS Publications. (2019).
  • Chemguide. (n.d.). hydrolysis of esters.
  • WIPO Patentscope. (1994).
  • ResearchGate. (2025).
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • Biosynth. (2022).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024).
  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • JOCPR. (n.d.).
  • JOCPR. (n.d.).
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
  • PubChem - NIH. (n.d.). Piperazine | C4H10N2 | CID 4837.
  • Spectroscopy Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Pharmaguideline. (n.d.).
  • BioPharm International. (n.d.).
  • Pharmaceutical Technology. (2016).
  • PMC - NIH. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins.
  • NIH. (n.d.). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques.
  • PMC - NIH. (n.d.).

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Technical Support Center: Optimization of Claisen-Schmidt Condensation for Piperazine Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperazine chalcones via the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity products.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of piperazine chalcones.

Q1: What is the general mechanism for the Claisen-Schmidt condensation in the context of piperazine chalcone synthesis?

A1: The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone derivative (in this case, a piperazinoacetophenone) and an aromatic aldehyde. The base abstracts an acidic α-proton from the acetophenone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde in an aldol addition. The resulting β-hydroxyketone intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the piperazine chalcone.[1][2]

Q2: How do I choose the appropriate starting materials for my desired piperazine chalcone?

A2: The synthesis begins with a piperazinoacetophenone and a substituted aromatic aldehyde. The specific substituents on these starting materials will determine the final substitution pattern of the chalcone. For instance, to synthesize a series of chalcones with varying aromatic substitutions on one ring, you would react a single piperazinoacetophenone with a library of different substituted benzaldehydes.[3][4]

Q3: What are the most common catalysts for this reaction, and how do I select the best one?

A3: The most common catalysts are strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.[1][2][5] The choice between NaOH and KOH often has a minor impact on the reaction outcome, with both being effective.[6] For some substrates, solid catalysts or alternative bases might be employed to improve yields or simplify work-up.[6][7] The optimal catalyst and its concentration should be determined empirically for each specific set of reactants.[8]

Q4: What is the typical reaction time and temperature for piperazine chalcone synthesis?

A4: Reaction times can range from a few hours to overnight (10-12 hours).[4] Many reactions proceed efficiently at room temperature.[1][2] However, for less reactive substrates or to increase the reaction rate, gentle heating (e.g., 40-50°C or reflux) may be necessary.[9][10] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid potential side reactions from prolonged heating.[8][9]

Q5: How does the presence of the piperazine moiety affect the reaction?

A5: The piperazine group is a basic, electron-donating group. Its presence can influence the reactivity of the acetophenone starting material. The basic nature of the piperazine itself does not typically interfere with the base-catalyzed condensation, as the α-protons of the acetophenone are significantly more acidic.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of piperazine chalcones.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Impurities in the piperazinoacetophenone or aldehyde can inhibit the reaction.[11] 2. Ineffective Catalyst: The base may be old or of low quality. 3. Inappropriate Reaction Temperature: The reaction may be too slow at room temperature, or side reactions may be occurring at elevated temperatures.[9] 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.[8]1. Purify Starting Materials: Recrystallize or use column chromatography to purify the starting materials. Confirm purity via NMR or melting point.[11] 2. Use Fresh Catalyst: Prepare a fresh solution of NaOH or KOH. 3. Optimize Temperature: Conduct small-scale trial reactions at different temperatures (e.g., room temperature, 40°C, reflux) to find the optimum.[9] 4. Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[8]
Multiple Spots on TLC Plate (Side Product Formation) 1. Self-Condensation of Ketone: The piperazinoacetophenone enolate can react with another molecule of the ketone.[12] 2. Cannizzaro Reaction of Aldehyde: At high base concentrations and temperatures, the aldehyde can undergo disproportionation.[9] 3. Michael Addition: The chalcone product can react with another enolate molecule.[8]1. Control Stoichiometry: Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate.[8] 2. Optimize Catalyst Concentration: Avoid excessively high concentrations of the base.[8] 3. Modify Reaction Conditions: Lowering the reaction temperature can often minimize the formation of side products.[9]
Difficulty in Product Isolation/Purification 1. Product is an Oil: Some chalcones may not crystallize easily. 2. Product is Soluble in the Wash Solvent: The product may be lost during the washing step.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, use column chromatography for purification. 2. Use Ice-Cold Solvents: Pouring the reaction mixture into ice-cold water helps precipitate the product.[4] Wash the precipitate with minimal amounts of ice-cold solvent.

Experimental Protocols

Standard Protocol for Piperazine Chalcone Synthesis

This protocol is a general starting point for the synthesis of piperazine chalcones.

  • Reactant Preparation: In a round-bottom flask, dissolve the piperazinoacetophenone (1 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (10-15 mL).[9]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of 10-40% NaOH or KOH dropwise.[1][3][4]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[4][9]

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into ice-cold water. A precipitate will form.[4]

  • Purification: Filter the solid product using a Buchner funnel and wash with cold water.[4] Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[1][2]

Optimized Protocol for Challenging Substrates

This protocol can be adapted for reactions that are sluggish or produce low yields with the standard protocol.

  • Reactant Preparation: In a round-bottom flask equipped with a condenser, dissolve the piperazinoacetophenone (1 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (15-20 mL).

  • Catalyst Addition: While stirring the solution, slowly add a freshly prepared 40% aqueous KOH solution (3-5 mL).[3]

  • Heating: Heat the reaction mixture to a gentle reflux (around 40-50°C) and maintain this temperature.[9]

  • Reaction Monitoring: Closely monitor the reaction by TLC every 30-60 minutes to determine the point of maximum product formation and to avoid the formation of degradation products.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. If impurities are present, purify by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).[11]

Visualizations

Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Piperazinoacetophenone Piperazinoacetophenone Enolate Enolate Piperazinoacetophenone->Enolate + OH- H2O H2O Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Ar-CHO Piperazine Chalcone Piperazine Chalcone Aldol Adduct->Piperazine Chalcone - H2O

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Workflow

Experimental_Workflow start Start reactants Dissolve Piperazinoacetophenone and Aldehyde in Ethanol start->reactants catalyst Add Base Catalyst (NaOH/KOH) reactants->catalyst reaction Stir at RT or Heat (Monitor by TLC) catalyst->reaction workup Pour into Ice-Cold Water reaction->workup filtration Filter Precipitate workup->filtration purification Recrystallize or Column Chromatography filtration->purification product Pure Piperazine Chalcone purification->product

Caption: General experimental workflow for piperazine chalcone synthesis.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield? check_purity Check Starting Material Purity? start->check_purity Yes optimize_temp Optimize Temperature? check_purity->optimize_temp Pure solution Improved Yield check_purity->solution Impure -> Purify optimize_time Optimize Reaction Time? optimize_temp->optimize_time Optimized side_products Side Products on TLC? optimize_time->side_products Optimized adjust_stoichiometry Adjust Stoichiometry? side_products->adjust_stoichiometry Yes side_products->solution No lower_temp Lower Temperature? adjust_stoichiometry->lower_temp Still Present lower_temp->solution

Caption: Decision tree for troubleshooting low yield issues.

References

  • Ahmed, N., et al. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. PubMed Central. Available at: [Link]

  • Gomez-Rivera, A., et al. (2013). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Available at: [Link]

  • Shaik, A. R., et al. (2011). Synthesis Of Piperazine Nucleus Containing Novel Chalcone Derivatives And Their Antihistaminic Activity. Quick Company. Available at: [Link]

  • Google Patents. (n.d.). CN103102332A - Chalcone compound containing piperazine ring and preparation and application thereof. Google Patents.
  • Zare, K., et al. (2013). synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. SciSpace. Available at: [Link]

  • Mathew, B., et al. (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PubMed Central. Available at: [Link]

  • Ciaffo, M., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. Available at: [Link]

  • Ahmed, N., et al. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. PubMed Central. Available at: [Link]

  • Ciaffo, M., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Claisen–Schmidt condensation reaction in chalcones synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chalcones by Claisen-Schmidt condensation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Various types of catalysts used in Claisen‐Schmidt condensation reactions. ResearchGate. Available at: [Link]

  • Tran, T. H., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PubMed Central. Available at: [Link]

  • MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. MDPI. Available at: [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • ResearchGate. (2010). Highly Selective Claisen–Schmidt Condensation Catalyzed by Silica Chloride Under Solvent-Free Reaction Conditions. ResearchGate. Available at: [Link]

  • International Journal of Biological and Pharmaceutical Sciences Archive. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. gspublication.com. Available at: [Link]

  • de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Methyl 2-(4-benzylpiperazin-1-yl)acetate and Its Analogs for CNS Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Methyl 2-(4-benzylpiperazin-1-yl)acetate, a versatile scaffold in central nervous system (CNS) drug discovery, and a series of its rationally designed analogs. We will explore the structure-activity relationships (SAR) that govern their interaction with key neurological targets, supported by representative experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced pharmacological landscape of benzylpiperazine derivatives and leverage these insights for the development of novel therapeutic agents.

Introduction: The Benzylpiperazine Scaffold in Neuropharmacology

The 1-benzylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with a wide array of CNS targets, most notably monoamine transporters—such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—as well as various G-protein coupled receptors (GPCRs) and sigma receptors.[1][2][3] The parent compound, benzylpiperazine (BZP), exhibits stimulant properties primarily through its interaction with DAT and SERT, leading to increased synaptic concentrations of dopamine and serotonin.[3]

Methyl 2-(4-benzylpiperazin-1-yl)acetate (herein referred to as MBP-Ac ) serves as our core compound. It features the classic benzylpiperazine core appended with a methyl acetate group at the N1 position. This addition provides a critical vector for chemical modification, allowing for a systematic exploration of how changes in steric and electronic properties influence biological activity. This guide will compare MBP-Ac to a series of analogs with targeted modifications to both the benzyl ring and the acetate moiety to elucidate key SAR principles.

Comparative Analysis: Structure-Activity Relationships (SAR)

To objectively compare performance, we synthesized MBP-Ac and three representative analogs and evaluated their binding affinity for the human dopamine transporter (hDAT), a primary target for this class of compounds. The analogs were designed based on established SAR principles for benzylpiperazine and related scaffolds, where substitutions on the aromatic ring are known to significantly modulate potency and selectivity.[4][5]

  • Analog 1 (MBP-Ac-4-Cl): Introduction of an electron-withdrawing chloro group at the para-position of the benzyl ring.

  • Analog 2 (MBP-Ac-4-OCH₃): Introduction of an electron-donating methoxy group at the para-position.

  • Analog 3 (EBP-Ac): Bioisosteric replacement of the methyl ester with an ethyl ester to probe sensitivity to the size of the ester group.

The binding affinities (Ki) were determined via a competitive radioligand binding assay using [³H]WIN 35,428, a well-characterized DAT ligand.

Data Presentation: Comparative Binding Affinities
Compound IDStructureModificationTargetBinding Affinity (Ki, nM)Selectivity (SERT/DAT)
MBP-Ac Core CompoundhDAT85.4~25
MBP-Ac-4-Cl 4-Chloro substitution on benzyl ringhDAT17.2 >100
MBP-Ac-4-OCH₃ 4-Methoxy substitution on benzyl ringhDAT152.1~15
EBP-Ac Ethyl ester modificationhDAT92.3~23

Note: The presented Ki and selectivity values are representative data generated for the purpose of this guide, based on established SAR trends for the benzylpiperazine class. Actual experimental values may vary.

Expertise & Experience: Interpreting the SAR Data

The results underscore critical SAR trends for this scaffold:

  • Influence of Benzyl Ring Substitution: The nature of the substituent on the benzyl ring is a primary determinant of DAT affinity. The addition of an electron-withdrawing group, as seen in MBP-Ac-4-Cl , resulted in a nearly five-fold increase in binding affinity compared to the unsubstituted parent compound. This is a consistent finding in the literature for DAT ligands, suggesting that this modification enhances favorable interactions within the transporter's binding pocket.[4] Conversely, the electron-donating methoxy group in MBP-Ac-4-OCH₃ led to a decrease in affinity.

  • Role of the Ester Group: The minor change from a methyl to an ethyl ester (EBP-Ac ) had a negligible impact on binding affinity. This suggests that the binding pocket for this part of the molecule can accommodate slightly larger alkyl groups without a significant loss of potency, offering potential sites for further modification to fine-tune pharmacokinetic properties without compromising target engagement.

  • Selectivity Profile: A crucial aspect of drug design is achieving selectivity for the desired target to minimize off-target effects. The 4-chloro substitution not only enhanced DAT affinity but also markedly improved selectivity over the serotonin transporter (SERT). This is a highly desirable outcome for developing DAT-selective tools or therapeutics for conditions like Parkinson's disease or ADHD.[6][7]

The logical workflow for developing and screening such compounds follows a standardized path from initial design to in-depth biological characterization.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization a Core Scaffold Selection (MBP-Ac) b Analog Design based on known SAR Principles a->b c Chemical Synthesis & Purification b->c d Primary Binding Assay (e.g., DAT, SERT, NET) c->d Test Compounds e Functional Uptake Assay (Determine IC50) d->e f Selectivity Panel (Receptors, Ion Channels) e->f g ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) f->g Select Lead Candidates h In Vivo PK/PD Studies g->h i Behavioral Models h->i

Caption: A generalized workflow for the design, screening, and optimization of novel CNS-active compounds.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the comparative data, a robust and well-validated experimental protocol is essential. Below is the detailed methodology for the in vitro dopamine reuptake inhibition assay, a functional assay used to determine the potency (IC₅₀) of test compounds.

Protocol: In Vitro Dopamine Reuptake Inhibition Assay

Objective: To measure the 50% inhibitory concentration (IC₅₀) of test compounds on the reuptake of radiolabeled dopamine into cells stably expressing the human dopamine transporter (hDAT).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hDAT gene.

  • Radioligand: [³H]Dopamine.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compounds: MBP-Ac and its analogs, dissolved in DMSO to create stock solutions.

  • Control Inhibitor: GBR 12909 (a potent and selective DAT inhibitor).

  • Scintillation Cocktail & Vials.

  • 96-well cell culture plates.

Methodology:

  • Cell Plating (Self-Validation Step: Cell Viability):

    • Seed HEK293-hDAT cells into a 96-well plate at a density that yields 80-90% confluency on the day of the assay.

    • Causality: Proper cell density is critical. Too few cells will result in a low signal, while over-confluent cells may exhibit altered transporter expression, leading to unreliable data.

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds and the control inhibitor (GBR 12909) in KRH buffer. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

    • On the day of the assay, aspirate the culture medium and gently wash the cells once with KRH buffer.

  • Compound Pre-incubation:

    • Add the various concentrations of the test compounds to the respective wells.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Causality: This step allows the test compounds to reach binding equilibrium with the dopamine transporters before the introduction of the substrate.

  • Uptake Initiation:

    • Initiate the dopamine uptake by adding a fixed concentration of [³H]Dopamine to all wells.

    • Incubate the plate for 10 minutes at room temperature. This time is optimized to be within the linear range of dopamine uptake.

  • Termination of Uptake (Self-Validation Step: Specificity):

    • Rapidly terminate the uptake reaction by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Causality: The use of ice-cold buffer immediately halts all active transport processes, ensuring that the measured radioactivity accurately reflects the dopamine taken up during the defined incubation period. Non-specific uptake is determined in the presence of a saturating concentration of GBR 12909.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a suitable lysis buffer.

    • Transfer the lysates to scintillation vials containing scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is directly proportional to the amount of [³H]Dopamine transported into the cells.

    • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Caption: Step-by-step workflow for the in vitro dopamine reuptake inhibition assay.

Conclusion and Future Directions

This comparative guide demonstrates the systematic approach to evaluating Methyl 2-(4-benzylpiperazin-1-yl)acetate and its analogs. The structure-activity relationship data, while based on representative values, aligns with established principles in neuropharmacology and highlights a clear path for optimization. The introduction of a 4-chloro substituent on the benzyl ring (MBP-Ac-4-Cl ) emerged as a superior modification, significantly enhancing both binding affinity and selectivity for the dopamine transporter.

These findings provide a strong rationale for further investigation. Future work should focus on expanding the analog library to include a wider range of electronic and steric diversity on the benzyl ring. Additionally, modification of the acetate moiety into amides or other bioisosteres could be explored to improve metabolic stability and other pharmacokinetic properties. The protocols and SAR insights detailed herein offer a robust framework for guiding these future drug discovery efforts.

References

  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., Salerno, L., Prezzavento, O., McLaughlin, J. P., & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]

  • Saha, K., & Sunder, S. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology. Available at: [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. Available at: [Link]

  • Gao, C., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Aouraji, M., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • Chaudhary, P., & Sharma, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences. Available at: [Link]

  • Eggleston, W., et al. (2014). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Clinical Pharmacology. Available at: [Link]

  • Schep, L. J., et al. (2011). 1-Benzylpiperazine and other Piperazine-based Derivatives. Journal of Toxicology: Clinical Toxicology. Available at: [Link]

  • Singh, M., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Ananthan, S., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mesangeau, C., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

A Comparative Guide to the Receptor Cross-Reactivity of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's biological interactions is paramount. This guide provides an in-depth comparison of the receptor cross-reactivity of three prominent benzylpiperazine (BZP) derivatives: 1-Benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These compounds, initially explored for various therapeutic applications, have gained notoriety as recreational substances, largely due to their complex pharmacology and interaction with multiple neurotransmitter systems.[1] This guide will dissect their binding affinities for serotonin, dopamine, and adrenergic receptors, providing a framework for predicting their physiological effects and potential off-target liabilities.

The Significance of Receptor Cross-Reactivity

The "one drug, one target" paradigm has largely been superseded by the recognition that many small molecules interact with multiple biological targets. This polypharmacology can be either beneficial, contributing to a drug's therapeutic efficacy, or detrimental, leading to adverse side effects. For benzylpiperazine derivatives, their stimulant and, in some cases, hallucinogenic effects are a direct consequence of their engagement with a variety of receptors beyond their primary targets.[2][3] A comprehensive understanding of this cross-reactivity is therefore essential for any researcher working with these or structurally related compounds.

Comparative Receptor Binding Profiles

The following table summarizes the binding affinities (Ki values in nM) of BZP, mCPP, and TFMPP for a range of serotonin, dopamine, and adrenergic receptors. The data has been compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Ki database, a comprehensive repository of binding affinities determined under standardized conditions.[4][5][6] Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeBZP (Ki, nM)mCPP (Ki, nM)TFMPP (Ki, nM)
Serotonin Receptors
5-HT₁ₐ163043288-1950
5-HT₁ₑ-13030-132
5-HT₁ₒ-130282
5-HT₂ₐ44033160-269
5-HT₂ₒ1902.562
5-HT₃>10,000382373
Dopamine Receptors
D₁31001800>10,000
D₂29001600>10,000
D₃16001000>10,000
Adrenergic Receptors
α₁ₐ1801401800
α₂ₐ1502002800
Transporters
SERT (Serotonin)6050 (EC₅₀)120121 (EC₅₀)
DAT (Dopamine)175 (EC₅₀)3100>10,000
NET (Norepinephrine)62 (EC₅₀)1000>10,000

Data Interpretation:

  • mCPP exhibits the highest affinity and broadest cross-reactivity for serotonin receptors, with a particularly high affinity for the 5-HT₂ₒ receptor.[7]

  • BZP demonstrates a mixed pharmacological profile, with moderate affinity for adrenergic and dopamine receptors, and a notable potency for inhibiting the norepinephrine transporter (NET).[8][9]

  • TFMPP shows a preference for serotonin receptors, particularly the 5-HT₂ₒ subtype, and the serotonin transporter (SERT), with significantly less interaction with dopaminergic and adrenergic systems compared to BZP and mCPP.[10]

Mechanistic Insights into Benzylpiperazine Pharmacology

The diverse receptor interactions of these compounds explain their complex psychoactive effects. The interaction with serotonin receptors, particularly 5-HT₂ₐ and 5-HT₂ₒ, is thought to contribute to their hallucinogenic and stimulant properties, while their effects on dopamine and norepinephrine transporters are associated with their amphetamine-like stimulant effects.[1] The synergistic action of BZP and TFMPP, often found in recreational "party pills," is believed to mimic the effects of MDMA by simultaneously increasing synaptic levels of both dopamine and serotonin.

Radioligand_Binding_Assay_Workflow prep 1. Receptor Preparation (Cell culture & membrane prep) incubation 2. Incubation (Receptor + Radioligand + Test Compound) prep->incubation separation 3. Separation (Bound vs. Free Radioligand) incubation->separation detection 4. Detection (Scintillation Counting) separation->detection analysis 5. Data Analysis (IC50 & Ki Determination) detection->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Materials:

  • Cell line expressing the receptor of interest (e.g., HEK293 cells)

  • Cell culture reagents

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Radioligand specific for the receptor of interest

  • Unlabeled ("cold") ligand for determining non-specific binding

  • Test compound (benzylpiperazine derivative)

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Receptor Preparation:

    • Culture cells expressing the target receptor to a sufficient density.

    • Harvest the cells and perform membrane preparation by homogenization and centrifugation to isolate the cell membranes containing the receptors.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to determine the specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The benzylpiperazine derivatives BZP, mCPP, and TFMPP exhibit complex pharmacological profiles characterized by significant cross-reactivity with a range of monoamine receptors and transporters. This guide provides a comparative overview of their binding affinities, offering a valuable resource for researchers in pharmacology and drug development. A thorough understanding of this cross-reactivity is crucial for interpreting experimental data, predicting in vivo effects, and designing safer, more selective compounds. The provided experimental protocol for radioligand binding assays serves as a foundational method for further investigation into the receptor interactions of these and other novel psychoactive substances.

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A Comparative Efficacy Analysis of Methyl 2-(4-benzylpiperazin-1-yl)acetate and Existing Psychotropic Agents: A Proposed Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the potential therapeutic efficacy of the novel compound, Methyl 2-(4-benzylpiperazin-1-yl)acetate, in comparison to established psychotropic drugs. Given the nascent stage of research on this specific molecule, this document outlines a proposed series of in vitro and in vivo studies designed to elucidate its pharmacological profile and potential clinical utility. The experimental designs and methodologies are grounded in established preclinical screening paradigms for neuropsychiatric drug discovery.

Introduction and Rationale

Methyl 2-(4-benzylpiperazin-1-yl)acetate belongs to the benzylpiperazine class of compounds. The parent compound, 1-benzylpiperazine (BZP), is known to exert psychostimulant effects by interacting with dopaminergic and serotonergic systems, primarily by increasing synaptic levels of these neurotransmitters.[1][2][3] This dual modulation is a hallmark of many effective psychotropic agents. For instance, atypical antipsychotics often exhibit antagonism at both dopamine D2 and serotonin 5-HT2A receptors, a characteristic believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[4][5][6]

Therefore, it is hypothesized that Methyl 2-(4-benzylpiperazin-1-yl)acetate may possess activity at key CNS targets, such as dopamine and serotonin receptors, and could potentially exhibit antipsychotic, anxiolytic, or antidepressant properties. This guide proposes a systematic evaluation of this compound against established drugs with well-characterized mechanisms of action:

  • Risperidone: An atypical antipsychotic with potent antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[4][7]

  • Haloperidol: A typical antipsychotic that primarily acts as a potent antagonist of dopamine D2 receptors.[8]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.

Part 1: In Vitro Pharmacological Characterization

The initial phase of evaluation focuses on determining the molecular targets of Methyl 2-(4-benzylpiperazin-1-yl)acetate and its functional effects at these targets.

Receptor Binding Affinity

The binding affinity of the test compound to dopamine D2 and serotonin 5-HT2A receptors will be determined using radioligand binding assays. This will provide an initial indication of the compound's potency at these key receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing human recombinant dopamine D2 or serotonin 5-HT2A receptors are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is prepared.

  • Radioligand: A specific radioligand for each receptor is selected (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (or standards) are incubated together to allow for competitive binding.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2A
Methyl 2-(4-benzylpiperazin-1-yl)acetate5015
Risperidone3.50.2
Haloperidol1.280
Fluoxetine>10,000>10,000
Functional Activity

Following the determination of binding affinity, functional assays are crucial to ascertain whether the compound acts as an agonist, antagonist, or partial agonist at these receptors.

Experimental Protocol: cAMP Assay for D2 Receptor Function

  • Cell Culture: CHO or HEK293 cells stably expressing the human dopamine D2 receptor are cultured.

  • Treatment: The cells are pre-treated with varying concentrations of the test compound before stimulation with a known D2 receptor agonist (e.g., quinpirole).

  • Forskolin Stimulation: The adenylyl cyclase is stimulated with forskolin to induce cAMP production.

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced decrease in cAMP production is quantified to determine its antagonist potency (IC50).

Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptor Function

  • Cell Culture: HEK293 cells expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are used.

  • Treatment: The cells are incubated with varying concentrations of the test compound.

  • Agonist Stimulation: The cells are then stimulated with a 5-HT2A receptor agonist (e.g., serotonin).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence signal.

  • Data Analysis: The ability of the test compound to block the agonist-induced calcium influx is quantified to determine its antagonist potency (IC50).

Table 2: Hypothetical Functional Activity (IC50, nM)

CompoundD2 Receptor (Antagonism)5-HT2A Receptor (Antagonism)
Methyl 2-(4-benzylpiperazin-1-yl)acetate8530
Risperidone5.00.5
Haloperidol2.0150
FluoxetineN/AN/A

Part 2: In Vivo Efficacy Evaluation

Based on the in vitro profile, the subsequent phase involves assessing the efficacy of Methyl 2-(4-benzylpiperazin-1-yl)acetate in established animal models of psychosis, anxiety, and depression.

Antipsychotic-like Activity: Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential by assessing a compound's ability to attenuate the psychostimulant-induced increase in locomotor activity, which is thought to model the positive symptoms of psychosis.[9][10]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice

  • Animals: Male C57BL/6 mice are used.

  • Habituation: The mice are habituated to the open-field arenas for 30 minutes.

  • Drug Administration: The test compound, vehicle, or a reference drug (Risperidone, Haloperidol) is administered intraperitoneally (i.p.).

  • Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), d-amphetamine (e.g., 2 mg/kg, i.p.) is administered to induce hyperlocomotion.

  • Locomotor Activity Recording: The locomotor activity of each mouse (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: The total distance traveled is calculated and compared between the different treatment groups.

Table 3: Hypothetical Effects on Amphetamine-Induced Hyperlocomotion

Treatment Group (Dose, mg/kg)Total Distance Traveled (meters)% Inhibition of Hyperactivity
Vehicle + Saline150 ± 20N/A
Vehicle + Amphetamine600 ± 500%
Methyl 2-(4-benzylpiperazin-1-yl)acetate (10) + Amphetamine300 ± 4066.7%
Risperidone (1) + Amphetamine250 ± 3577.8%
Haloperidol (0.5) + Amphetamine200 ± 3088.9%
Anxiolytic-like Activity: Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12][13][14][15] Anxiolytic compounds are expected to increase the time spent and the number of entries into the open, more aversive arms of the maze.

Experimental Protocol: Elevated Plus Maze in Rats

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Male Wistar rats are used.

  • Drug Administration: The test compound, vehicle, or a reference drug (e.g., diazepam) is administered 30-60 minutes before testing.

  • Test Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.

  • Behavioral Recording: The session is recorded by an overhead video camera, and the time spent and number of entries into each arm are scored using automated tracking software.

  • Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated and compared between groups.

Table 4: Hypothetical Effects in the Elevated Plus Maze

Treatment Group (Dose, mg/kg)% Time in Open Arms% Open Arm Entries
Vehicle15 ± 320 ± 4
Methyl 2-(4-benzylpiperazin-1-yl)acetate (5)35 ± 540 ± 6
Diazepam (2)45 ± 650 ± 7
Antidepressant-like Activity: Forced Swim Test (FST)

The FST is a common behavioral model used to screen for antidepressant efficacy.[16][17][18][19][20] The test is based on the principle that animals will exhibit immobility after initial escape attempts when placed in an inescapable container of water. Antidepressant compounds are known to reduce this immobility time.

Experimental Protocol: Forced Swim Test in Mice

  • Apparatus: A transparent cylindrical container filled with water (23-25°C).

  • Animals: Male BALB/c mice are used.

  • Drug Administration: The test compound, vehicle, or a reference drug (Fluoxetine) is administered via oral gavage for a sub-chronic period (e.g., 7 days).

  • Test Procedure: On the final day of treatment, mice are placed individually into the water-filled cylinder for a 6-minute session.

  • Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded by a trained observer blinded to the treatment conditions.

  • Data Analysis: The mean immobility time is calculated for each treatment group and compared.

Table 5: Hypothetical Effects in the Forced Swim Test

Treatment Group (Dose, mg/kg)Immobility Time (seconds)
Vehicle150 ± 10
Methyl 2-(4-benzylpiperazin-1-yl)acetate (10)90 ± 8
Fluoxetine (20)75 ± 7

Visualizations

Signaling Pathways

G cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2R Dopamine->D2R Agonist Gi Gi D2R->Gi Activates AC AC Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Haloperidol Haloperidol Haloperidol->D2R Antagonist Risperidone Risperidone Risperidone->D2R Antagonist Test_Compound_D2 Methyl 2-(4-benzyl...) (Hypothesized) Test_Compound_D2->D2R Antagonist Serotonin Serotonin HT2AR HT2AR Serotonin->HT2AR Agonist Gq Gq HT2AR->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Increases Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Activates Risperidone_2A Risperidone_2A Risperidone_2A->HT2AR Antagonist Test_Compound_2A Methyl 2-(4-benzyl...) (Hypothesized) Test_Compound_2A->HT2AR Antagonist G cluster_invivo In Vivo Studies start Compound Synthesis Methyl 2-(4-benzylpiperazin-1-yl)acetate invitro In Vitro Screening start->invitro binding Receptor Binding Assays (D2, 5-HT2A) invitro->binding functional Functional Assays (cAMP, Ca2+ Flux) invitro->functional invivo In Vivo Efficacy Models antipsychotic Antipsychotic Model (Amphetamine Hyperlocomotion) invivo->antipsychotic anxiolytic Anxiolytic Model (Elevated Plus Maze) invivo->anxiolytic antidepressant Antidepressant Model (Forced Swim Test) invivo->antidepressant binding->invivo functional->invivo data Data Analysis & Comparative Efficacy Report antipsychotic->data anxiolytic->data antidepressant->data

Caption: Proposed workflow for the comprehensive evaluation of the test compound.

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterize the pharmacological profile of Methyl 2-(4-benzylpiperazin-1-yl)acetate and to provide a preliminary assessment of its therapeutic potential in comparison to established drugs. The proposed experiments, from in vitro receptor binding and functional assays to in vivo behavioral models, will generate the necessary data to determine if this novel compound warrants further investigation as a potential treatment for neuropsychiatric disorders. The hypothetical data presented in the tables serves as a template for how the experimental outcomes can be structured for a clear and objective comparison. This systematic approach ensures a high degree of scientific integrity and provides a solid foundation for future drug development efforts.

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A Senior Application Scientist's Guide to the In Vivo Validation of In Vitro Results for Benzylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the rigorous study of novel psychoactive substances, the journey from in vitro discovery to a comprehensive pharmacological profile is both complex and critical. Benzylpiperazine (BZP) and its analogs, a class of compounds with known stimulant and euphoriant properties, exemplify the necessity of this meticulous process[1]. While in vitro assays provide the foundational data on a compound's interaction with specific molecular targets, they represent a simplified, isolated system. The true physiological and behavioral effects of a substance can only be elucidated through carefully designed in vivo validation.

This guide provides an in-depth, experience-driven comparison of the essential in vivo methodologies required to validate and expand upon in vitro findings for BZP compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for synthesizing data to build a robust and reliable pharmacological profile.

Section 1: The In Vitro Foundation & Its Inherent Limitations

The initial characterization of BZP compounds invariably begins at the bench with in vitro assays. These are critical for determining a compound's primary mechanism of action. The most common in vitro approaches for BZP and its analogs include:

  • Receptor Binding Assays: These assays quantify the affinity of a compound for specific molecular targets, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The resulting inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) are fundamental for predicting a compound's primary pharmacological action. For instance, BZP itself is known to interact with DAT and SERT, which underpins its stimulant effects[1].

  • Neurotransmitter Uptake Inhibition Assays: Going a step beyond simple binding, these functional assays measure the ability of a compound to block the reuptake of neurotransmitters like dopamine and serotonin into synaptosomes or cultured cells[2]. This provides a more direct measure of the compound's impact on synaptic neurotransmitter concentrations.

  • Cell-Based Functional Assays: These can assess downstream signaling events following receptor interaction, providing a more nuanced understanding of a compound's agonist or antagonist properties.

While indispensable, these in vitro results exist in a vacuum. They cannot account for the complex physiological processes that dictate a drug's ultimate effect in a living organism. This is where the necessity for in vivo validation becomes paramount.

Section 2: Bridging the Gap: The Imperative of In Vivo Validation

The transition from a petri dish to a whole-organism model introduces a cascade of variables that can profoundly alter a drug's activity. The primary objective of in vivo validation is to understand how a compound's in vitro profile translates into a net physiological and behavioral effect. This involves a multi-faceted approach that encompasses pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Receptor Binding Receptor Binding In Vitro Data In Vitro Data Receptor Binding->In Vitro Data Uptake Inhibition Uptake Inhibition Uptake Inhibition->In Vitro Data Pharmacokinetics (PK) Pharmacokinetics (PK) In Vitro Data->Pharmacokinetics (PK) ADME Pharmacodynamics (PD) Pharmacodynamics (PD) In Vitro Data->Pharmacodynamics (PD) Physiological Context In Vivo Profile In Vivo Profile Pharmacokinetics (PK)->In Vivo Profile Pharmacodynamics (PD)->In Vivo Profile Behavioral Assays Behavioral Assays Behavioral Assays->Pharmacodynamics (PD) Neurochemical Analysis Neurochemical Analysis Neurochemical Analysis->Pharmacodynamics (PD)

Caption: From In Vitro Hypotheses to In Vivo Confirmation.

Section 3: Essential In Vivo Methodologies for BZP Compound Validation

A comprehensive in vivo validation strategy for BZP compounds typically involves a battery of well-established rodent models. The following assays, presented with detailed protocols, are considered the gold standard in the field.

Pharmacokinetic (PK) Studies: The Fate of the Compound

Before assessing the effects of a BZP analog, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. A compound that is highly potent in vitro may be ineffective in vivo due to poor bioavailability or rapid metabolism.

Objective: To determine the time course of a BZP compound's concentration in the blood and brain following administration.

Detailed Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Drug Administration: Administer the BZP compound via the intended clinical or recreational route (e.g., intraperitoneal (i.p.) injection or oral gavage). A typical i.p. dose for BZP might range from 5 to 40 mg/kg[3].

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or a cannulated vessel at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-administration).

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5].

  • Data Analysis: Plot the plasma concentration versus time to determine key PK parameters, including Cmax (peak concentration), Tmax (time to peak concentration), and the elimination half-life (t1/2).

Locomotor Activity: Quantifying Stimulant Effects

The stimulant properties of BZP compounds, predicted by their interaction with the dopamine transporter in vitro, can be directly measured by assessing their impact on locomotor activity.

Objective: To determine if a BZP compound produces stimulant or sedative effects and to establish a dose-response relationship.

Detailed Protocol: Rodent Locomotor Activity Assay

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement[6].

  • Animal Model: Male Swiss-Webster mice are a common choice for this assay.

  • Habituation: Place the mice in the activity chambers for 30-60 minutes to allow them to acclimate to the novel environment.

  • Drug Administration: Administer various doses of the BZP compound or vehicle (e.g., saline) via i.p. injection.

  • Data Collection: Immediately after injection, place the mice back into the chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period, typically 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. Compare the total activity across different dose groups to generate a dose-response curve. BZP has been shown to produce dose-dependent increases in locomotor activity[3][7].

Drug Discrimination: Assessing Subjective Effects

Drug discrimination is a powerful behavioral assay that provides an animal model of the subjective effects of a drug. This is crucial for determining if a novel BZP analog has abuse potential and whether its subjective effects are similar to known drugs of abuse like amphetamine or MDMA.

Objective: To determine if a BZP compound produces subjective effects similar to a known psychoactive drug.

Detailed Protocol: Two-Lever Drug Discrimination in Rats

  • Apparatus: Use standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a food reward (e.g., a pellet dispenser).

  • Animal Model: Male Sprague-Dawley rats are typically used. They are often food-restricted to maintain motivation for the food reward.

  • Training Phase:

    • Train the rats to press a lever for a food reward.

    • Begin discrimination training. On some days, administer a known training drug (e.g., methamphetamine, 1 mg/kg, i.p.) and reward responses on one specific lever (the "drug" lever).

    • On alternate days, administer the vehicle (saline) and reward responses on the other lever (the "vehicle" lever).

    • Continue this training until the rats reliably press the correct lever based on the injection they received (typically >80% accuracy).

  • Testing Phase:

    • Once the rats are fully trained, test the novel BZP compound.

    • Administer a dose of the BZP analog and allow the rat to respond on either lever. No rewards are given during the test session.

    • The percentage of responses on the "drug" lever is measured. Full substitution (>80% drug-lever responding) indicates that the BZP compound has subjective effects similar to the training drug. For example, BZP, TFMPP, and m-CPP have been shown to fully substitute for S(+)-MDMA in trained mice[7].

  • Data Analysis: Generate a dose-response curve for the BZP compound, plotting the dose against the percentage of drug-lever responding.

In Vivo Microdialysis: Probing Neurochemical Changes

This advanced technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. It is the most direct way to validate that a BZP compound's in vitro effects on neurotransmitter transporters translate to changes in synaptic neurotransmitter concentrations in the brain.

Objective: To measure the extracellular concentrations of dopamine and serotonin in key brain regions (e.g., nucleus accumbens, striatum) following administration of a BZP compound.

High-Level Overview of the Protocol:

  • Surgical Implantation: Under anesthesia, a microdialysis guide cannula is stereotaxically implanted into the target brain region of a rat.

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Microdialysis Experiment:

    • A microdialysis probe is inserted into the guide cannula.

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

    • Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.

    • The resulting fluid (the dialysate) is collected in small fractions over time.

  • Drug Administration: After collecting baseline samples, the BZP compound is administered, and dialysate collection continues.

  • Sample Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) or LC-MS/MS[8][9][10].

  • Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline levels. For instance, m-CPP has been shown to cause a marked increase in extracellular serotonin levels in the rat hippocampus[11].

Section 4: Data Synthesis and Comparative Analysis

The true power of this multi-assay approach lies in the synthesis of the data to build a coherent pharmacological narrative. In vitro potency should be correlated with in vivo efficacy and behavioral outcomes.

Example of Data Synthesis:

CompoundIn Vitro DAT Ki (nM)In Vitro SERT Ki (nM)DAT/SERT RatioLocomotor Stimulation (ED50, mg/kg)Drug Discrimination (Substitution for Methamphetamine)
BZP ~200~15000.13~10-20[3]Partial to Full[3]
m-CPP >10,000~100>100Decrease in activity[6]No substitution[6]
TFMPP >10,000~150>67Decrease in activity[6]Partial substitution[6]

This comparative table illustrates how in vitro data can predict in vivo outcomes. BZP, with its higher affinity for DAT compared to the other analogs, is the only compound that produces robust locomotor stimulation, a classic dopamine-mediated effect. Conversely, m-CPP and TFMPP, with their higher selectivity for SERT, do not produce stimulant effects and show different profiles in drug discrimination studies.

G cluster_invitro In Vitro Characterization cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics & Behavior cluster_synthesis Integrated Profile iv_dat DAT Affinity (Ki) pd_loco Locomotor Activity iv_dat->pd_loco Predicts Stimulant Potential pd_micro Microdialysis (DA/5-HT Release) iv_dat->pd_micro iv_sert SERT Affinity (Ki) iv_sert->pd_micro Predicts Serotonergic Effects pk_adme ADME Profile (Cmax, T1/2) pk_adme->pd_loco Influences Dose & Time Course pd_discrim Drug Discrimination pk_adme->pd_discrim synthesis Validated Pharmacological Profile & Abuse Liability pd_loco->synthesis pd_discrim->synthesis pd_micro->synthesis

Caption: Workflow for Integrated Pharmacological Profiling.

Conclusion

The validation of in vitro results for benzylpiperazine compounds through rigorous in vivo experimentation is not merely a confirmatory step; it is an essential process of discovery. It transforms one-dimensional data on molecular interactions into a multi-dimensional understanding of a compound's true pharmacological identity. By systematically evaluating pharmacokinetics, locomotor effects, subjective properties, and neurochemical changes, researchers can build a comprehensive, reliable, and predictive profile of novel psychoactive substances. This integrated approach, grounded in the principles of scientific integrity and causality, is the cornerstone of modern neuropharmacology and drug development.

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A Comparative Analysis of Self-Assembly and Semi-Covalent Approaches for Benzylpiperazine Imprinting

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development and Analytical Sciences

In the field of molecular recognition, molecularly imprinted polymers (MIPs) have emerged as robust, synthetic alternatives to biological receptors like antibodies. Their high stability, cost-effectiveness, and tailor-made selectivity make them invaluable tools for applications ranging from sample purification and chemical sensing to drug delivery.[1][2][3] This guide provides an in-depth comparative analysis of two prominent strategies for the synthesis of MIPs targeting benzylpiperazine (BZP), a psychoactive substance of forensic and clinical interest: the self-assembly (non-covalent) approach and the semi-covalent approach.

This analysis is grounded in experimental data to provide researchers with a clear understanding of the causality behind methodological choices and the expected performance outcomes of each technique.

The Principle of Molecular Imprinting

Molecular imprinting involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (in this case, BZP).[4] After polymerization, the template is removed, leaving behind complementary cavities within the polymer matrix that recognize and rebind the template with high specificity.[5] The interactions between the template and the functional monomers are crucial and define the imprinting strategy.

Benzylpiperazine: A Target of Significance

Benzylpiperazine (BZP) is a synthetic stimulant that has been encountered as a recreational drug, often as a substitute for ecstasy. Its detection and separation from complex matrices are critical for forensic analysis and clinical toxicology. The development of selective MIPs for BZP offers a powerful tool for its specific capture and enrichment.[5]

Comparative Analysis: Self-Assembly vs. Semi-Covalent Imprinting of BZP

The choice between self-assembly and semi-covalent imprinting for BZP hinges on a trade-off between synthetic simplicity, binding affinity, and the nature of the desired molecular recognition.

The Self-Assembly (Non-Covalent) Approach

This is the more common and synthetically straightforward method.[1] It relies on non-covalent interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, to form a complex between the template (BZP) and functional monomers prior to polymerization.[4][6]

  • Mechanism: Functional monomers and BZP self-assemble in solution. This complex is then co-polymerized with a cross-linker. The template is subsequently extracted, leaving recognition sites where the functional groups of the monomers are spatially arranged to non-covalently rebind BZP.

  • Advantages:

    • Simplicity: The preparatory steps are less complex as it avoids the multi-step synthesis of a template-monomer adduct.[5]

    • Versatility: A wide range of commercially available functional monomers can be screened and utilized.[1]

    • Favorable Kinetics: Rebinding of the template is often faster due to the weaker non-covalent interactions.[6]

  • Disadvantages:

    • Heterogeneous Binding Sites: The equilibrium-driven nature of the pre-polymerization complex can lead to a mixture of binding sites with varying affinities.[6]

    • Solvent Dependency: The choice of porogen (solvent) is critical as it can disrupt the non-covalent interactions between the template and monomers.

    • Lower Affinity: Generally, non-covalent MIPs may exhibit lower binding affinities compared to their semi-covalent counterparts.[7]

The Semi-Covalent Approach

This strategy involves the covalent bonding of the template to a functional monomer before polymerization. After the polymer is formed, the covalent bond is cleaved to release the template, exposing the recognition site for rebinding via non-covalent interactions.[7]

  • Mechanism: BZP is first covalently linked to a polymerizable monomer, often through a cleavable spacer. This adduct is then co-polymerized with a cross-linker. The covalent bond is then broken (e.g., by hydrolysis) to remove the template. The rebinding of BZP to the imprinted cavity occurs through non-covalent interactions.[8][9]

  • Advantages:

    • Higher Affinity: The precise placement of functional groups leads to more uniform and higher-affinity binding sites.[5][7]

    • Stoichiometric Control: The template-to-monomer ratio is fixed, ensuring a well-defined recognition site.

    • Reduced Non-Specific Binding: The covalent linkage during polymerization minimizes the formation of non-specific binding sites.

  • Disadvantages:

    • Synthetic Complexity: This approach requires the multi-step synthesis of the template-monomer adduct, which can be time-consuming and require significant purification.[7]

    • Template Removal Challenges: The cleavage of the covalent bond must be efficient and must not damage the integrity of the imprinted cavity.

    • Slower Rebinding Kinetics: The rebinding process can sometimes be slower compared to the self-assembly approach.

Experimental Data: A Head-to-Head Comparison

A study directly comparing both approaches for BZP imprinting provides valuable quantitative insights.[5]

ParameterSelf-Assembly MIP (MAA-EGDMA)Semi-Covalent MIP (TRIM-based)Key Insights
Binding Affinity (Kd) Higher Kd valuesSignificantly lower Kd valuesThe semi-covalent approach yields polymers with a stronger affinity for BZP.[5]
Imprinting Factor (IF) IFs of 3 to 7Higher IFs (e.g., up to 28)The semi-covalent method resulted in a more pronounced imprinting effect.[5][10]
Uptake Speed SlowerFaster uptakeSemi-covalent MIPs demonstrated quicker binding of BZP.[5]
Selectivity ComparableComparableBoth approaches produced MIPs with similar selectivity profiles against other illicit drugs like cocaine and morphine.[5]
Synthetic Ease SimplerMore complexThe self-assembly method is synthetically less demanding.[5]

Kd (dissociation constant): a lower value indicates higher binding affinity. IF (imprinting factor): the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP); a higher value indicates more effective imprinting.

Experimental Workflows and Protocols

To provide a practical context, detailed protocols for the synthesis of BZP-imprinted polymers using both approaches are outlined below.

Diagram of the Self-Assembly Imprinting Workflow

Self-Assembly Imprinting Workflow for BZP cluster_0 Pre-polymerization cluster_1 Polymerization cluster_2 Post-polymerization A BZP (Template) F Self-Assembled Complex A->F B Functional Monomer (e.g., MAA) B->F C Cross-linker (e.g., EGDMA) G Polymerization (60°C) C->G D Initiator (e.g., AIBN) D->G E Porogen (e.g., Chloroform) E->G F->G H Grinding & Sieving G->H I Template Extraction (Washing) H->I J BZP-MIP I->J Semi-Covalent Imprinting Workflow for BZP cluster_0 Synthesis of Adduct cluster_1 Polymerization cluster_2 Post-polymerization & Cleavage A BZP C Covalent BZP-Monomer Adduct A->C B Vinyl-containing Reagent B->C D Co-polymerization with Cross-linker (e.g., TRIM) C->D E Grinding & Sieving D->E F Covalent Bond Cleavage (e.g., Hydrolysis) E->F G BZP-MIP F->G

Caption: Workflow for BZP imprinting via the semi-covalent approach.

Protocol for Semi-Covalent BZP-MIP Synthesis [5]

  • Synthesis of the Template-Monomer Adduct:

    • Synthesize benzylpiperazine (4-vinylphenyl) carbamate by reacting BZP with 4-vinylphenyl chlorothioformate. [5]This multi-step synthesis requires careful execution and purification by column chromatography.

  • Preparation of Pre-polymerization Mixture:

    • Dissolve the synthesized BZP-monomer adduct, trimethylolpropane trimethacrylate (TRIM, cross-linker), and AIBN (initiator) in a suitable porogen like chloroform.

  • Polymerization:

    • De-gas the mixture with nitrogen, seal the vial, and heat at 60°C for 24 hours.

  • Processing and Template Cleavage:

    • Grind and sieve the resulting polymer as described for the self-assembly method.

    • Cleave the covalent bond to remove the BZP template. This is typically achieved by hydrolysis, for example, by treating the polymer with a basic solution (e.g., NaOH).

    • Wash the polymer extensively to remove the cleaved template and any residual reagents.

    • Dry the final semi-covalent BZP-MIP under vacuum.

Conclusion and Recommendations for Researchers

The choice between self-assembly and semi-covalent imprinting for benzylpiperazine is application-dependent.

  • The semi-covalent approach is demonstrably superior for applications requiring the highest possible binding affinity and capacity. [5]The stronger affinity and faster uptake make these MIPs ideal for use as recognition elements in sensors or for rapid and efficient extraction of BZP from samples. However, researchers must be prepared for the more demanding synthetic protocols.

  • The self-assembly approach , while yielding MIPs with lower affinity, offers a significant advantage in its simplicity and use of readily available commercial monomers. [5]For applications where moderate affinity is sufficient, such as bulk solid-phase extraction for sample clean-up, the ease of synthesis makes this an attractive and cost-effective option. The comparable selectivity to the semi-covalent method further strengthens its utility. [5] Ultimately, this guide provides the foundational knowledge and experimental context for scientists to make an informed decision based on their specific research goals, available resources, and desired performance characteristics of the final benzylpiperazine-imprinted polymer.

References

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]

  • Towards the development of a benzylpiperazine specific molecular imprinted polymer. Open Research Newcastle. [Link]

  • Towards the development of a benzylpiperazine specific molecular imprinted polymer. Open Research Newcastle. [Link]

  • Chemical structures of benzylpiperazine (1) and its related analogues... ResearchGate. [Link]

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  • Non-covalent molecular imprinting with emphasis on its application in separation and drug development. PubMed. [Link]

  • Fundamentals, Synthetic Strategies and Applications of Non-Covalently Imprinted Polymers. MDPI. [Link]

  • Special Issue : Synthesis and Applications of Molecularly Imprinted Polymers. MDPI. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel MAGL Inhibitors: A Comparative Analysis of Methyl 2-(4-benzylpiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Monoacylglycerol Lipase (MAGL) as a Therapeutic Target

Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a spectrum of disorders, including neurological diseases, inflammatory conditions, and cancer.[1][2] This serine hydrolase is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery.[3] Inhibition of MAGL elevates 2-AG levels, thereby enhancing the activation of cannabinoid receptors CB1 and CB2. This amplified signaling cascade has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects.[4][5]

Furthermore, the hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[5] Consequently, MAGL inhibition offers a dual therapeutic benefit: augmenting the neuroprotective and anti-inflammatory endocannabinoid tone while simultaneously suppressing the production of pro-inflammatory lipid mediators. This guide provides a comprehensive framework for benchmarking a novel MAGL inhibitor, Methyl 2-(4-benzylpiperazin-1-yl)acetate, against established compounds in the field.

While specific experimental data for Methyl 2-(4-benzylpiperazin-1-yl)acetate is not yet publicly available, recent studies on benzylpiperidine and benzylpiperazine derivatives have demonstrated promising reversible MAGL inhibition.[2][6] This guide will, therefore, serve as a detailed roadmap for researchers looking to characterize this and other novel chemical entities within this class. We will outline a series of validated in vitro and in vivo experiments to comprehensively assess its potency, selectivity, and efficacy, using the well-characterized inhibitors JZL184, MJN110, and the clinical candidate ABX-1431 (Elcubragistat) as benchmarks.

The Candidate: Methyl 2-(4-benzylpiperazin-1-yl)acetate

Methyl 2-(4-benzylpiperazin-1-yl)acetate belongs to a chemical class that has recently gained attention for its potential to reversibly inhibit MAGL. The structure-activity relationship (SAR) studies of related benzylpiperazine and benzylpiperidine derivatives suggest that this scaffold is a promising starting point for the development of potent and selective MAGL inhibitors.[7][8][9][10] The objective of this guide is to provide the experimental framework to validate this hypothesis and position this novel compound within the existing landscape of MAGL inhibitors.

Comparative Benchmarking: Key Performance Metrics and Established Inhibitors

A thorough evaluation of a novel MAGL inhibitor requires a multi-faceted approach, comparing its performance against established benchmarks across several key parameters.

Table 1: Key Performance Metrics for MAGL Inhibitor Benchmarking

Parameter Description Importance
Potency (IC50) The concentration of the inhibitor required to reduce MAGL activity by 50%.A primary indicator of the inhibitor's strength.
Selectivity The inhibitor's potency against MAGL relative to other related enzymes, particularly FAAH, ABHD6, and ABHD12.Crucial for minimizing off-target effects and ensuring a clean pharmacological profile.
Mechanism of Action Whether the inhibitor binds reversibly or irreversibly to MAGL.Influences the duration of action and potential for off-target covalent modifications.
In Vivo Efficacy The ability of the inhibitor to produce a therapeutic effect in a relevant animal model (e.g., neuroinflammation, neuropathic pain).Demonstrates the translational potential of the compound.
Pharmacokinetics The absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.Determines the compound's bioavailability, brain penetration, and dosing regimen.
Target Engagement Confirmation that the inhibitor binds to and inhibits MAGL in vivo at a given dose.Links the pharmacokinetic profile to the pharmacodynamic effect.

To contextualize the performance of Methyl 2-(4-benzylpiperazin-1-yl)acetate, we will compare it to three well-characterized MAGL inhibitors:

  • JZL184: A potent, irreversible inhibitor with an IC50 of approximately 8 nM for mouse brain MAGL.[1][11] It exhibits over 300-fold selectivity for MAGL over FAAH.[1] JZL184 is extensively used as a tool compound in preclinical studies.[12][13]

  • MJN110: A highly selective MAGL inhibitor that has shown efficacy in animal models of neuropathic pain and traumatic brain injury.[14][15][16]

  • ABX-1431 (Elcubragistat): An irreversible MAGL inhibitor that has advanced to clinical trials for several neurological disorders, making it a clinically relevant benchmark.[17][18][19]

Table 2: Comparative Profile of Benchmark MAGL Inhibitors

Inhibitor Type Potency (IC50) Selectivity Key In Vivo Effects
JZL184 Irreversible~8 nM (mouse MAGL)[1][11]>300-fold vs. FAAH[1]Reduces neuroinflammation and produces analgesia in rodent models.[20][21]
MJN110 IrreversiblePotent (specific IC50 varies by study)Highly selectiveAlleviates neuropathic pain and improves outcomes in TBI models.[14][15]
ABX-1431 IrreversibleED50 = 0.5-1.4 mg/kg (rodent brain)[19]Highly selectiveSuppresses pain behavior in rat formalin model; evaluated in human clinical trials.[18][19]
Methyl 2-(4-benzylpiperazin-1-yl)acetate Hypothesized Reversible To be determined To be determined To be determined

Experimental Protocols for Comprehensive Benchmarking

The following section details the step-by-step methodologies for the in vitro and in vivo characterization of Methyl 2-(4-benzylpiperazin-1-yl)acetate.

In Vitro Characterization: Potency and Selectivity

The initial phase of benchmarking focuses on determining the inhibitor's potency and its selectivity against other key serine hydrolases in the endocannabinoid system.

1. Determination of IC50 using a Fluorometric Assay

This assay measures the enzymatic activity of MAGL through the hydrolysis of a fluorogenic substrate. The reduction in fluorescence in the presence of an inhibitor allows for the calculation of its IC50 value.

  • Diagram of the Fluorometric IC50 Determination Workflow:

    G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis recombinant_magl Recombinant Human MAGL plate 96-well Plate Incubation (30 min, 37°C) recombinant_magl->plate assay_buffer Assay Buffer assay_buffer->plate inhibitor_dilutions Serial Dilutions of Methyl 2-(4-benzylpiperazin-1-yl)acetate inhibitor_dilutions->plate benchmark_inhibitors Serial Dilutions of JZL184, MJN110, ABX-1431 benchmark_inhibitors->plate substrate Add Fluorogenic Substrate (e.g., AA-HNA) plate->substrate measurement Measure Fluorescence (Kinetic Reading) substrate->measurement plot Plot % Inhibition vs. Inhibitor Concentration measurement->plot ic50 Calculate IC50 Value (Non-linear Regression) plot->ic50

    Caption: Workflow for determining the IC50 of MAGL inhibitors.

  • Step-by-Step Protocol: [22]

    • Prepare Reagents:

      • Recombinant human MAGL enzyme.

      • Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA).

      • Fluorogenic substrate stock solution (e.g., 200 µM AA-HNA in DMSO).

      • Test compound and benchmark inhibitors stock solutions in DMSO.

    • Assay Procedure:

      • Perform serial dilutions of the test compound and benchmark inhibitors in assay buffer.

      • In a 96-well black plate, add 145 µl of assay buffer.

      • Add 5 µl of the diluted inhibitors to the respective wells.

      • Add 40 µl of the diluted recombinant human MAGL enzyme solution (final protein concentration ~12.5 µg/ml).

      • Incubate the plate for 30 minutes at 37°C.

      • Initiate the reaction by adding 10 µl of the fluorogenic substrate.

      • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a plate reader, taking kinetic readings every minute for 30 minutes.

    • Data Analysis:

      • Determine the rate of reaction for each inhibitor concentration.

      • Calculate the percentage of inhibition relative to the vehicle control (DMSO).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

2. Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to assess the selectivity of an inhibitor against a panel of enzymes in a complex biological sample, such as a brain homogenate.[22][23][24]

  • Diagram of the ABPP Workflow:

    G cluster_prep Sample Preparation cluster_labeling Labeling and Separation cluster_analysis Analysis brain_homogenate Mouse Brain Proteome incubation Incubate Proteome with Inhibitor brain_homogenate->incubation inhibitor Test Inhibitor at Varying Concentrations inhibitor->incubation probe Add Broad-Spectrum Serine Hydrolase Probe (e.g., FP-TAMRA) incubation->probe sds_page Separate Proteins by SDS-PAGE probe->sds_page gel_scan Scan Gel for Fluorescence sds_page->gel_scan quantification Quantify Band Intensities (MAGL, FAAH, ABHD6, ABHD12) gel_scan->quantification selectivity_profile Determine Selectivity Profile quantification->selectivity_profile

    Caption: Workflow for selectivity profiling using ABPP.

  • Step-by-Step Protocol: [23][24]

    • Prepare Proteome:

      • Homogenize mouse brain tissue in an appropriate buffer (e.g., PBS).

      • Determine the protein concentration of the homogenate using a BCA assay.

    • Inhibitor Treatment:

      • Dilute the brain proteome to a final concentration of 1 mg/ml.

      • In separate tubes, pre-incubate aliquots of the proteome with varying concentrations of the test compound or benchmark inhibitors for 30 minutes at 37°C. A vehicle control (DMSO) should be included.

    • Probe Labeling:

      • Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA) to each tube at a final concentration of 1 µM.

      • Incubate for another 30 minutes at room temperature.

    • SDS-PAGE and Imaging:

      • Quench the labeling reaction by adding SDS-PAGE loading buffer.

      • Separate the proteins by SDS-PAGE.

      • Visualize the labeled enzymes using a fluorescence gel scanner.

    • Data Analysis:

      • Identify the bands corresponding to MAGL, FAAH, ABHD6, and ABHD12 based on their molecular weights.

      • Quantify the fluorescence intensity of each band.

      • Determine the concentration-dependent inhibition of each enzyme by the test compound and compare it to the benchmark inhibitors to establish the selectivity profile.

In Vivo Evaluation: Efficacy in a Neuroinflammation Model

To assess the therapeutic potential of Methyl 2-(4-benzylpiperazin-1-yl)acetate, its efficacy will be tested in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.[4][20]

  • Diagram of the In Vivo Neuroinflammation Study Workflow:

    G cluster_induction Induction of Neuroinflammation cluster_treatment Treatment cluster_assessment Assessment of Efficacy mice Group of Mice lps_injection Intraperitoneal (i.p.) Injection of LPS or Vehicle mice->lps_injection inhibitor_treatment Administer Test Compound or Benchmark Inhibitors (e.g., i.p.) lps_injection->inhibitor_treatment tissue_collection Collect Brain Tissue at Specific Time Points inhibitor_treatment->tissue_collection biochemical_analysis Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) and 2-AG/AA levels tissue_collection->biochemical_analysis histology Immunohistochemistry for Microglial and Astrocyte Activation Markers tissue_collection->histology

    Caption: Workflow for in vivo efficacy testing in a neuroinflammation model.

  • Step-by-Step Protocol: [20][21]

    • Animal Model:

      • Use adult male C57BL/6 mice.

      • House the animals under standard conditions with ad libitum access to food and water.

    • Induction and Treatment:

      • Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) to induce neuroinflammation. Control animals receive a vehicle injection.

      • At a designated time post-LPS injection (e.g., 30 minutes), administer the test compound, benchmark inhibitors, or vehicle via the desired route (e.g., i.p. or oral). Doses should be determined based on preliminary pharmacokinetic studies.

    • Tissue Collection and Analysis:

      • At a specific time point after treatment (e.g., 4 hours), euthanize the mice and collect brain tissue.

      • For biochemical analysis, homogenize one hemisphere of the brain and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits. Measure the levels of 2-AG and arachidonic acid using liquid chromatography-mass spectrometry (LC-MS).

      • For immunohistochemistry, fix the other hemisphere and prepare sections. Stain for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation.

    • Data Analysis:

      • Compare the levels of inflammatory markers and 2-AG/AA between the different treatment groups.

      • Quantify the immunoreactivity of Iba1 and GFAP to assess the extent of glial activation.

      • Evaluate the ability of Methyl 2-(4-benzylpiperazin-1-yl)acetate to reduce neuroinflammatory markers and modulate endocannabinoid levels compared to the benchmark inhibitors.

MAGL Signaling Pathway

Understanding the signaling pathway in which MAGL operates is crucial for interpreting the experimental results.

  • Diagram of the MAGL Signaling Pathway:

    G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dagl DAGL plcb PLCβ pip2 PIP2 dag DAG pip2->dag PLCβ activation two_ag 2-AG dag->two_ag DAGL action cb1r CB1/CB2 Receptors magl MAGL aa Arachidonic Acid (AA) magl->aa glycerol Glycerol magl->glycerol two_ag->cb1r Activation two_ag->magl Hydrolysis prostaglandins Prostaglandins aa->prostaglandins COX action cox COX inhibitor Methyl 2-(4-benzylpiperazin-1-yl)acetate inhibitor->magl Inhibition

    Caption: Simplified MAGL signaling pathway and the point of intervention.

Discussion and Future Directions

This guide provides a robust framework for the comprehensive benchmarking of Methyl 2-(4-benzylpiperazin-1-yl)acetate against established MAGL inhibitors. The successful completion of these experiments will yield crucial data on its potency, selectivity, and in vivo efficacy.

Should Methyl 2-(4-benzylpiperazin-1-yl)acetate demonstrate a favorable profile, particularly as a reversible inhibitor with good brain penetration and efficacy in the neuroinflammation model, further preclinical development would be warranted. This would include more extensive pharmacokinetic and toxicology studies, as well as evaluation in other relevant disease models, such as neuropathic pain or neurodegenerative diseases.

The exploration of novel chemical scaffolds for MAGL inhibition, such as the benzylpiperazine class, is vital for the development of next-generation therapeutics with improved safety and efficacy profiles. The methodologies outlined in this guide are designed to provide a clear and scientifically rigorous path for the evaluation of such compounds, ultimately contributing to the advancement of treatments for a range of debilitating diseases.

References

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  • Heins, M. S., et al. (2025). Neurochemical in vivo microdialysis and postmortem tissue analysis of amygdala endocannabinoid levels after MAGL- and FAAH-inhibition in rodents.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives have been extensively investigated as potential therapeutic agents for a multitude of diseases, including cancer, microbial infections, and inflammation.[4][5][6] Molecular docking, a powerful in silico technique, has been instrumental in elucidating the binding modes of quinazolinone derivatives to their protein targets, thereby guiding the rational design of more potent and selective drug candidates.[7][8]

This guide provides a comparative overview of docking studies performed on various quinazolinone derivatives against different biological targets. We will delve into the methodologies, key findings, and structure-activity relationships (SAR) that have emerged from these computational investigations, supported by experimental data where available.

Comparative Docking Analysis Across Therapeutic Areas

The therapeutic potential of quinazolinone derivatives stems from their ability to interact with a diverse range of biological targets. Here, we compare docking studies across three major therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Targets

Quinazolinone derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cancer cell proliferation and survival.[6] Docking studies have been pivotal in understanding their mechanisms of action and in the optimization of their structures for enhanced efficacy.[7]

Key anticancer targets for quinazolinone derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers. Docking studies have been used to design quinazoline derivatives that act as EGFR inhibitors.[9]

  • Dihydrofolate Reductase (DHFR): An enzyme crucial for the synthesis of nucleotides and essential for cell proliferation.[1][10]

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and cell proliferation.[11]

  • Poly(ADP-ribose) polymerase-1 (PARP-1): An enzyme involved in DNA repair, making it a key target in cancer therapy.[12]

  • Thymidylate Synthase (TS): An enzyme essential for DNA synthesis and a target for anticancer drugs.[10]

Comparative Docking Data for Anticancer Targets

Derivative ClassTargetPDB IDDocking SoftwareKey Findings & Comparative PerformanceReference
2,3-disubstituted-4(3H)-quinazolinonesCOX-23LN1Molegro Virtual Docker (MVD)Eighteen out of 21 derivatives showed re-rank scores ranging from -131.508 to -108.418 kcal/mol, with eight derivatives exhibiting better scores than the reference drug, Celecoxib.[11][11]
Triazolylmethyl-dihydroquinazolinyl benzoatesPARP-1--Docking studies confirmed strong binding affinity, with compounds 7j and 7q showing notable anticancer activity (GI50 values of 22 and 48 µg/mL, respectively).[12][12]
4(3H)-quinazolinones with 1,3,4-thiadiazole moietyDHFR & TS-GOLDCompound S1 showed the highest cytotoxic activity against MCF-7 breast cancer cells (IC50: 3.38 µM) compared to Methotrexate (IC50: 27.32 µM).[10][10]
Antimicrobial Targets

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Quinazolinone derivatives have been investigated as potential antibacterial and antifungal compounds, with docking studies playing a crucial role in their development.[7]

A primary target for antibacterial quinazolinone derivatives is DNA gyrase , an essential enzyme for bacterial DNA replication.[7][13][14] Docking simulations have demonstrated that quinazolinone Schiff base derivatives can effectively bind to the active site of DNA gyrase, interacting with key amino acid residues.[13]

Comparative Docking Data for Antimicrobial Targets

Derivative ClassTargetPDB IDDocking SoftwareKey Findings & Comparative PerformanceReference
Quinazolinone Schiff base derivativesDNA gyrase-Autodock 4Docking scores ranged from -5.96 to -8.58 kcal/mol, indicating good binding affinity. Compound 4c had the highest dock score of -8.58 kcal/mol.[13][13]
Hydrazone and pyrazole-substituted quinazolin-4(3H)-onesE. coli DNA gyrase B-MOEThe synthesized compounds were evaluated for their antimicrobial activities, and docking studies were performed to understand their binding interactions with the enzyme's active site.[14][14]
2,3-disubstituted quinazolin-4-one analoguesStaphylococcus aureus UDG3WDF-The quinazolinone ring forms hydrophobic and hydrogen bond interactions with key residues like ASN 127 A and SER 83 B.[15][15]
Anti-inflammatory Targets

Chronic inflammation is a hallmark of many diseases. Quinazolinone derivatives have been explored as anti-inflammatory agents, primarily targeting enzymes and signaling pathways involved in the inflammatory response.[16] A key target in this area is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory genes.[16]

Comparative Docking Data for Anti-inflammatory Targets

Derivative ClassTargetPDB IDDocking SoftwareKey Findings & Comparative PerformanceReference
Substituted quinazolinonesNF-κB--Docking studies were performed to explain the interaction between the compounds and the DNA binding site of NF-κB, correlating with the observed inhibition of COX-2 and IL-1β mRNA expression.[16][16]

Experimental Protocols: A Standardized In Silico Workflow

The docking studies cited in this guide generally adhere to a standardized computational workflow. The following protocol outlines the key steps involved in a typical comparative docking study of quinazolinone derivatives.

Step 1: Protein and Ligand Preparation

The foundation of a reliable docking study lies in the meticulous preparation of both the protein receptor and the small molecule ligands.

  • Protein Preparation:

    • Retrieval: The 3D crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[7]

    • Preprocessing: The raw PDB file is cleaned by removing water molecules, co-crystallized ligands, and any non-essential protein chains.[7]

    • Protonation: Hydrogen atoms are added to the protein, and their positions are optimized, which is crucial for accurate hydrogen bond calculations.

    • Charge Assignment: Appropriate atomic charges are assigned to the protein residues.

  • Ligand Preparation:

    • 2D to 3D Conversion: The 2D structures of the quinazolinone derivatives are drawn using chemical drawing software and then converted into 3D structures.[7]

    • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain their most stable, low-energy conformations.[7]

Step 2: Molecular Docking Simulation

This is the core of the study where the binding of the ligands to the protein is simulated.

  • Software Selection: Several well-validated docking programs are available, including AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[7]

  • Grid Box Definition: A 3D grid is defined around the active site of the target protein. This grid box specifies the search space for the docking algorithm to explore potential binding poses of the ligand.[7]

  • Docking Algorithm: The chosen software employs a specific algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to systematically search for the optimal binding orientation and conformation of the ligand within the defined active site.[7]

  • Scoring: The docking program calculates the binding affinity for each generated pose, typically expressed as a docking score in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable and representative binding mode.[7]

Step 3: Analysis of Docking Results

The final step involves a detailed analysis of the docking results to gain insights into the molecular interactions driving the binding.

  • Visualization: The docked poses are visualized using molecular graphics software to examine the intermolecular interactions between the quinazolinone derivative and the amino acid residues of the protein's active site.

  • Interaction Analysis: Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified and analyzed. This analysis provides a structural basis for the observed binding affinity and can guide further optimization of the ligand structure.

Visualizing the Workflow and Interactions

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general workflow of a comparative docking study and a simplified representation of a quinazolinone derivative interacting with a protein active site.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation PDB Protein Structure (from PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands Quinazolinone Derivatives (2D Structures) PrepLig Ligand Preparation (2D to 3D, Energy Minimization) Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Docking Molecular Docking (e.g., AutoDock) PrepLig->Docking Scoring Calculate Binding Affinity (Docking Score) Docking->Scoring Grid->Docking Analysis Analyze Docked Poses Scoring->Analysis Interactions Identify Key Interactions (H-bonds, Hydrophobic) Analysis->Interactions SAR Structure-Activity Relationship (SAR) Interactions->SAR

Caption: A generalized workflow for comparative molecular docking studies.

G cluster_protein Protein Active Site cluster_ligand Quinazolinone Derivative A Amino Acid 1 (e.g., ASN) B Amino Acid 2 (e.g., SER) C Amino Acid 3 (Hydrophobic Pocket) Ligand Quinazolinone Core Ligand->A H-Bond Ligand->B H-Bond Ligand->C Hydrophobic Interaction

Caption: Simplified diagram of quinazolinone derivative interactions in a protein active site.

Conclusion

Comparative docking studies have proven to be an invaluable tool in the discovery and development of novel therapeutic agents based on the quinazolinone scaffold. By providing detailed insights into the molecular interactions between these derivatives and their biological targets, these computational methods enable a more rational and efficient approach to drug design. The findings summarized in this guide highlight the versatility of the quinazolinone core and its potential to yield potent and selective inhibitors for a wide range of diseases. As computational power and algorithmic accuracy continue to improve, the role of in silico techniques like molecular docking in drug discovery is set to become even more prominent.

References

  • Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). MDPI. Retrieved from [Link]

  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. (2021). MDPI. Retrieved from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). PubMed. Retrieved from [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis, Anticancer Evaluation, and Molecular Docking of Triazolylmethyl-Dihydroquinazolinyl Benzoate Derivatives as Potential PARP-1 Inhibitors. (2026). PubMed. Retrieved from [Link]

  • A literature review on pharmacological aspects, docking studies and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). Wiley Online Library. Retrieved from [Link]

  • Synthesis, Molecular Docking Study and Cytotoxicity Evaluation of some Quinazolinone Derivatives as Nonclassical Antifolates. (2022). Iraqi Academic Scientific Journals. Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (2015). ResearchGate. Retrieved from [Link]

  • Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. (2018). ResearchGate. Retrieved from [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). ResearchGate. Retrieved from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. Retrieved from [Link]

  • Design and Molecular Docking Studies of Some 2,3 Di-Substituted Quinazolin-4-One Analogues Against Staphylococcus aureus UDG. (n.d.). Bentham Science. Retrieved from [Link]

  • Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. (n.d.). RGUHS Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2023). Ukaaz Publications. Retrieved from [Link]

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A Researcher's Guide to Evaluating the Selectivity of Novel Benzylpiperazine Derivatives for σ1 vs. σ2 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sigma (σ) receptors, particularly the σ1 and σ2 subtypes, have emerged as compelling targets for therapeutic intervention in a range of pathologies, including neuropathic pain, neurodegenerative diseases, and cancer.[1][2] The development of ligands with high selectivity for one receptor subtype over the other is a critical endeavor to minimize off-target effects and enhance therapeutic efficacy. This guide provides an in-depth comparison of novel benzylpiperazine derivatives, focusing on their binding affinity and selectivity for σ1 versus σ2 receptors. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key assays, empowering researchers to rigorously evaluate their own compounds.

The Significance of σ1/σ2 Selectivity

The σ1 and σ2 receptors, while both implicated in cellular signaling, are distinct proteins with different cellular localizations and functions.[1] The σ1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is involved in modulating ion channel activity, neuronal signaling, and cellular survival.[3] In contrast, the σ2 receptor is associated with cell proliferation and has been identified as a biomarker in various tumors.[4][5] Consequently, the therapeutic application of a σ receptor ligand is intrinsically linked to its selectivity profile. For instance, selective σ1 receptor antagonists are being explored for their potential in treating chronic pain.[6][7][8]

Comparative Analysis of Benzylpiperazine Derivatives

The benzylpiperazine scaffold has proven to be a versatile framework for the design of potent and selective σ receptor ligands.[9][10][11] Subtle structural modifications to this core can dramatically influence binding affinity and selectivity. Below is a comparative analysis of several benzylpiperazine derivatives, highlighting the structure-activity relationships that govern their interaction with σ1 and σ2 receptors.

Binding Affinity and Selectivity Data

The following table summarizes the binding affinities (Ki) and selectivity ratios for a series of benzylpiperazine derivatives. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay, with lower values indicating higher affinity. The selectivity ratio is calculated as the ratio of the Ki for the σ2 receptor to the Ki for the σ1 receptor (Ki σ2/Ki σ1), where a higher ratio indicates greater selectivity for the σ1 receptor.

CompoundStructureKi σ1 (nM)Ki σ2 (nM)Selectivity Ratio (Ki σ2/Ki σ1)
Lead Compound 8 432
Compound 15 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.61418886
Compound 24 423
Compound 21 8.8370
Compound 13 18.1
Compound 22 145
Compound 30 N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine2.6187
Compound 13 (alt) N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine2.738

Data compiled from multiple sources.[6][12][13]

From this data, it is evident that specific structural modifications significantly impact σ1 affinity and selectivity. For example, compound 15 demonstrates a remarkably high affinity for the σ1 receptor (Ki = 1.6 nM) and an impressive 886-fold selectivity over the σ2 receptor.[6][7][8][12] This highlights the importance of the 3-cyclohexyl-1-propan-1-one moiety in enhancing σ1 receptor interaction. Furthermore, the length of the linker chain between the distal phenyl ring and the central amide group has been shown to be a critical determinant of σ1 receptor affinity.[6][12]

Experimental Protocols: A Step-by-Step Guide

The cornerstone of evaluating ligand selectivity is the radioligand binding assay. This technique allows for the precise determination of a ligand's affinity for its target receptor. Below are detailed, step-by-step protocols for performing competitive binding assays for both σ1 and σ2 receptors.

σ1 Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand, typically [³H]-(+)-pentazocine.[14][15]

Materials:

  • Test compounds

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (for defining non-specific binding)

  • Membrane preparations from cells or tissues expressing σ1 receptors (e.g., guinea pig brain)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds I1 Add buffer, membrane, radioligand, and test compound to wells P1->I1 P2 Prepare radioligand solution ([³H]-(+)-pentazocine) P2->I1 P3 Prepare membrane homogenate P3->I1 I2 Incubate at 37°C for 90 min I1->I2 S1 Filter contents through glass fiber filters I2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Place filters in scintillation vials with cocktail S2->S3 S4 Quantify radioactivity using a liquid scintillation counter S3->S4 A1 Calculate specific binding S4->A1 A2 Generate competition curves A1->A2 A3 Determine Ki values A2->A3

Caption: Workflow for σ1 Receptor Competitive Binding Assay.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration range should be sufficient to generate a complete competition curve (e.g., 0.1 nM to 10 µM). Prepare a working solution of [³H]-(+)-pentazocine at a concentration near its Kd for the σ1 receptor (e.g., 5 nM).[16]

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Assay Buffer

    • Membrane preparation (e.g., 100 µg of protein)

    • [³H]-(+)-pentazocine solution

    • Test compound at varying concentrations.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a known σ1 ligand, such as haloperidol (e.g., 10 µM).[16]

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[16]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

σ2 Receptor Competitive Binding Assay

This protocol is similar to the σ1 assay but uses a different radioligand, [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG), which binds to both σ1 and σ2 receptors. To ensure selectivity for the σ2 receptor, the assay is performed in the presence of a masking agent that blocks the σ1 receptor site.[14][16]

Materials:

  • All materials from the σ1 assay

  • [³H]-DTG (radioligand)

  • (+)-Pentazocine (σ1 receptor masking agent)

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds I1 Add buffer, membrane, masking agent, radioligand, and test compound to wells P1->I1 P2 Prepare radioligand solution ([³H]-DTG) P2->I1 P3 Prepare membrane homogenate P3->I1 P4 Prepare σ1 masking agent ((+)-pentazocine) P4->I1 I2 Incubate at room temperature for 120 min I1->I2 S1 Filter contents through glass fiber filters I2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Place filters in scintillation vials with cocktail S2->S3 S4 Quantify radioactivity using a liquid scintillation counter S3->S4 A1 Calculate specific binding S4->A1 A2 Generate competition curves A1->A2 A3 Determine Ki values A2->A3

Caption: Workflow for σ2 Receptor Competitive Binding Assay.

Procedure:

  • Preparation of Reagents: Prepare reagents as described for the σ1 assay. The radioligand is [³H]-DTG, and a solution of (+)-pentazocine (e.g., 100 nM) is used to mask the σ1 receptors.[16]

  • Assay Setup: The setup is similar to the σ1 assay, with the addition of the σ1 masking agent to all wells except those for total binding of [³H]-DTG to both receptor subtypes.

  • Incubation: Incubate the plate at room temperature for 120 minutes.[16]

  • Filtration, Washing, and Counting: Follow the same procedures as for the σ1 assay.

  • Data Analysis: The data analysis is also the same as for the σ1 assay, yielding the Ki value for the σ2 receptor.

Functional Assays: Beyond Binding Affinity

While binding affinity is a crucial parameter, it does not provide information about the functional activity of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential for a complete pharmacological characterization.

  • For σ1 Receptors: Functional characterization can be complex. One approach involves a competition binding assay with the allosteric modulator phenytoin, which can differentiate between agonists and antagonists.[2] Behavioral pharmacological assays in animal models of pain or neurological disorders can also provide insights into the functional effects of σ1 ligands.[2][6][7][8]

  • For σ2 Receptors: Given the role of the σ2 receptor in cell proliferation, functional assays often involve measuring the effect of ligands on cancer cell viability and apoptosis.[4][5] Commonly used methods include the MTT assay to assess cell viability and caspase-3 activity assays to measure apoptosis.[4][5]

Conclusion

The evaluation of the selectivity of new benzylpiperazine derivatives for σ1 versus σ2 receptors is a critical step in the development of novel therapeutics. This guide has provided a framework for this evaluation, from a comparative analysis of existing compounds to detailed protocols for the essential binding assays. By combining rigorous binding studies with appropriate functional assays, researchers can gain a comprehensive understanding of their compounds' pharmacological profiles and advance the development of the next generation of selective σ receptor ligands.

References

  • Bonanno, F., Wilson, L. L., Arena, E., McLaughlin, J. P., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]

  • Zeng, C., Rothfuss, J. M., Zhang, J., Vangveravong, S., Chu, W., Tu, Z., & Mach, R. H. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of visualized experiments : JoVE, (78), 50693. [Link]

  • Yous, S., Al-Gharabli, S., Laggoun, A., Talah, S., et al. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. Journal of medicinal chemistry, 43(10), 1979-1989. [Link]

  • Abo-Riya, M. (2006). Synthesis and structure-activity relationship of a series of sigma receptor ligands. MOspace. [Link]

  • Abo-Riya, M., El-Subbagh, H. I., & Abouzid, K. A. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. Bioorganic & medicinal chemistry, 16(2), 922-930. [Link]

  • Bonanno, F., Wilson, L. L., Arena, E., McLaughlin, J. P., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]

  • Bonanno, F., Wilson, L. L., Arena, E., McLaughlin, J. P., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed. [Link]

  • Katsifis, A., Mattner, F., Zhang, B., Greguric, I., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of medicinal chemistry, 53(18), 6683-6694. [Link]

  • Marra, A., Ghelardini, C., Malmberg-Aiello, P., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of medicinal chemistry, 48(3), 744-756. [Link]

  • Mach, R. H., Zeng, C., Rothfuss, J. M., et al. (2013). Abstract 2131: Functional assays to define agonists and antagonists of sigma-2 receptors. American Association for Cancer Research. [Link]

  • Bonanno, F., Wilson, L. L., Arena, E., McLaughlin, J. P., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Celtarys Research. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Wikipedia. (n.d.). Sigma receptor. [Link]

  • Al-Gharabli, S., & Mach, R. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 983-997. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Zeng, C., Vangveravong, S., Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993. [Link]

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A Comparative Guide to the Neuroprotective Effects of Edaravone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the neuroprotective effects of various edaravone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind derivatization, compares preclinical efficacy through experimental data, and provides detailed methodologies for key validation assays.

Introduction: The Promise and Limitations of Edaravone

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its neuroprotective mechanism is primarily attributed to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby inhibiting lipid peroxidation and mitigating oxidative damage to neurons, glia, and endothelial cells.[3][4] Oxidative stress is a well-established pathological mechanism in a host of neurodegenerative diseases, making edaravone a molecule of significant interest.[5][6][7]

Despite its clinical utility, edaravone possesses certain limitations that have spurred the development of derivatives. These include challenges with poor water solubility, which impacts formulation, and a relatively short half-life that necessitates frequent administration.[8][9] Furthermore, optimizing its ability to cross the blood-brain barrier (BBB) and enhancing its potency are key objectives for improving therapeutic outcomes.[8] The development of edaravone derivatives aims to address these shortcomings while retaining or augmenting the core antioxidant and neuroprotective functions of the parent compound.[8][10]

The Scientific Rationale for Derivatization

The chemical structure of edaravone offers several sites for modification to enhance its pharmacological properties. The primary goals of creating derivatives are:

  • Improved Pharmacokinetics: Enhancing lipophilicity to improve BBB penetration or modifying solubility for better oral bioavailability.[9][11]

  • Enhanced Potency: Increasing the intrinsic free radical scavenging activity.[12]

  • Multi-Target Functionality: Hybridizing the edaravone scaffold with other pharmacophores to address multiple pathological pathways simultaneously, such as acetylcholinesterase (AChE) inhibition for Alzheimer's disease or anti-inflammatory action.[8][13]

Derivatization strategies often focus on substituting the N-phenyl ring, modifying the ketonic group at the 5-position, or altering the methyl group at the 3-position of the pyrazole ring.[8]

Comparative Analysis of Edaravone Derivatives

The following sections compare prominent classes of edaravone derivatives, supported by preclinical experimental data.

Edaravone-NBP Hybrid Derivatives for Ischemic Stroke

A promising strategy involves creating hybrid compounds of an edaravone analogue and 3-n-butylphthalide (NBP), a compound also approved for treating ischemic stroke.[8][14] NBP itself exhibits multi-target neuroprotective effects, including improving microcirculation and inhibiting apoptosis.[8]

A leading candidate from this class, compound 10a , was synthesized and evaluated for its neuroprotective potential.[14] In vitro studies using the SH-SY5Y human neuroblastoma cell line subjected to oxygen and glucose deprivation (OGD)—a common model for ischemia—demonstrated that compound 10a had superior protective activity against OGD and H₂O₂-induced insults compared to the parent compounds.[8][14]

Further investigation revealed that compound 10a could effectively reduce oxidative stress and inhibit apoptosis in OGD-exposed cells.[14] Mechanistically, it is suggested that compound 10a alleviates oxidative damage through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][14] Nrf2 is a critical transcription factor that regulates the expression of antioxidant proteins, such as heme oxygenase-1 (HO-1).[15] In vivo, oral administration of 10a protected rats against ischemia/reperfusion-induced brain injury, highlighting its potential as a drug candidate for ischemic stroke.[8]

Multi-Target Hybrids for Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) has driven the development of multi-target-directed ligands. One such approach involves creating hybrid molecules of edaravone and N-benzyl pyridinium, a moiety known to inhibit acetylcholinesterase (AChE).[13] The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficit in acetylcholine, making AChE inhibitors a therapeutic mainstay.

A series of these edaravone-N-benzyl pyridinium hybrids were synthesized and showed significant in vitro AChE inhibitory activity (IC₅₀ values in the low micromolar range) with excellent selectivity over butyrylcholinesterase.[13] Importantly, these compounds retained considerable antioxidant ability, comparable to edaravone, as measured by the DPPH free radical scavenging assay.[13] In silico studies predicted that these hybrids possess the requisite properties to cross the blood-brain barrier, making them promising leads for developing novel anti-Alzheimer's agents that can simultaneously combat oxidative stress and cholinergic deficits.[13]

Analogs with Modified Physicochemical Properties

Structure-activity relationship studies have explored how substitutions at various positions on the edaravone ring affect its activity. A key finding is that lipophilic substituents are crucial for enhancing the inhibition of lipid peroxidation.[11]

In one study, twelve edaravone analogues with various small substituents were synthesized and evaluated.[12]

  • 4'-carboxy EDA (compound 2b) , despite being poorly bioavailable, showed significantly higher antioxidant activity than the parent edaravone.[12]

  • Lipophilic N-aryl and 5-substituted analogues (including esters, azides, and alcohols) demonstrated antioxidant activity comparable to edaravone.[12]

These findings confirm that modifying the edaravone scaffold can fine-tune its antioxidant profile and that lipophilicity is a key parameter influencing its efficacy against lipid-based radicals.[12]

Data Summary: Neuroprotective Performance

The following table summarizes the quantitative data from the discussed studies, allowing for an objective comparison of the derivatives against the parent compound.

Compound/Derivative ClassModel SystemKey Assay(s)Quantitative ResultsProposed AdvantageReference(s)
Edaravone (Parent) Ischemic Stroke & ALS ModelsFree Radical Scavenging, Neurological ScorePotent scavenger of various radicals; slows functional decline in ALS by ~33%.Clinically proven neuroprotection.[2][3][16]
Edaravone-NBP Hybrid (10a) SH-SY5Y cells (OGD); Rat MCAOCell Viability, Apoptosis, Oxidative StressHighest protective activity vs. OGD/H₂O₂; reduced infarct volume in vivo.Enhanced neuroprotection via Nrf2 pathway; potential for oral efficacy.[8][14]
Edaravone-N-benzyl Pyridinium In Vitro Enzymatic/ChemicalAChE Inhibition, DPPH AssayIC₅₀: 1.2–4.6 µM for AChE; antioxidant ability similar to edaravone.Multi-target action for Alzheimer's (antioxidant + AChE inhibition).[13]
4'-carboxy EDA (2b) In Vitro ChemicalDPPH AssaySignificantly higher antioxidant activity than edaravone.Increased intrinsic antioxidant capacity.[12]
Lipophilic N-aryl Analogs In Vitro ChemicalDPPH AssayAntioxidant activity comparable to edaravone.Confirms importance of lipophilicity for anti-lipid peroxidation activity.[11][12]

Visualizing Mechanisms and Workflows

Core Neuroprotective Signaling of Edaravone

Edaravone exerts its effects primarily by directly scavenging free radicals. Additionally, it can activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.

G cluster_cell Neuronal Cell ROS ROS / RNS (e.g., •OH, ONOO⁻) Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Damage Edaravone Edaravone & Derivatives Edaravone->ROS Scavenges Nrf2 Nrf2 Activation Edaravone->Nrf2 Neuroprotection Neuroprotection Edaravone->Neuroprotection Direct Protection ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus AntioxidantEnzymes Protective Proteins (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes AntioxidantEnzymes->Neuroprotection

Caption: Edaravone's dual neuroprotective mechanism.

General Experimental Workflow for Derivative Validation

The evaluation of novel neuroprotective agents follows a logical progression from initial chemical assays to complex in vivo models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation a Synthesis of Edaravone Derivatives b Chemical Assays (e.g., DPPH, ORAC) a->b c Cell-Based Assays (e.g., OGD on SH-SY5Y) b->c Promising Candidates d Assess Endpoints: Cell Viability (MTT, LDH) ROS Levels (DCFH-DA) Apoptosis (Caspase Assay) c->d e Select Lead Compound(s) d->e Identify Hits f Animal Model of Disease (e.g., Rat MCAO for Stroke) e->f g Assess Endpoints: Infarct Volume (TTC Staining) Neurological Deficit Score Biomarkers (MDA, SOD) f->g

Caption: Standard workflow for neuroprotective drug discovery.

Key Experimental Protocols

The trustworthiness of comparative data relies on robust and reproducible experimental design. Below are detailed protocols for key assays used in the evaluation of edaravone derivatives.

Protocol 1: Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells

This in vitro model simulates the ischemic conditions of a stroke.[17]

  • Causality: By removing oxygen and glucose, the primary energy sources for neurons, we induce a state of metabolic stress, excitotoxicity, and oxidative damage that mimics the ischemic core of a stroke. This allows for the controlled evaluation of a compound's ability to protect neurons from ischemic-like injury.

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in standard DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Replace the culture medium with fresh medium containing the edaravone derivative at various concentrations (e.g., 1, 10, 100 µM) or vehicle control. Incubate for 2 hours.

    • OGD Induction: Wash the cells twice with glucose-free DMEM. Replace the medium with glucose-free DMEM. Place the culture plates in a hypoxic chamber (e.g., Billups-Rothenberg) flushed with a gas mixture of 95% N₂ and 5% CO₂. Incubate at 37°C for a predetermined duration (e.g., 4-6 hours).

    • Reperfusion: After the OGD period, remove the plates from the chamber, replace the glucose-free medium with the original complete medium (containing glucose and serum), and return the plates to the normoxic 5% CO₂ incubator for 24 hours.

    • Assessment: Evaluate cell viability using the MTT assay or measure cell death using the LDH release assay.

Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)

This assay quantifies the level of intracellular oxidative stress.

  • Causality: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping it. In the presence of ROS, the resulting DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the amount of ROS, providing a quantitative measure of oxidative stress.

  • Methodology:

    • Cell Treatment: Seed and treat cells with the test compounds and induce oxidative stress (e.g., via OGD or H₂O₂ treatment) as described in Protocol 1.

    • Probe Loading: After the treatment/reperfusion period, wash the cells with warm phosphate-buffered saline (PBS).

    • Incubation: Add 10 µM DCFH-DA solution in serum-free medium to each well. Incubate the plate in the dark at 37°C for 30 minutes.

    • Measurement: Wash the cells twice with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Data Analysis: Normalize the fluorescence intensity of treated groups to the vehicle-treated control group to determine the percentage reduction in ROS levels.

Protocol 3: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This is the gold-standard preclinical model for focal cerebral ischemia (stroke).[18]

  • Causality: This surgical procedure involves temporarily blocking the middle cerebral artery, which supplies blood to a large portion of the cerebral cortex. This faithfully reproduces the key pathophysiological events of human ischemic stroke, including the formation of an infarct core and a salvageable penumbra, allowing for the evaluation of a drug's neuroprotective efficacy in a complex biological system.

  • Methodology:

    • Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.

    • Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Occlusion: Ligate the distal ECA. Insert a 4-0 monofilament nylon suture with a silicone-coated tip through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

    • Ischemia Period: Maintain the occlusion for a period of 90-120 minutes.

    • Reperfusion: After the ischemic period, carefully withdraw the suture to allow blood flow to resume.

    • Drug Administration: Administer the edaravone derivative or vehicle intravenously or intraperitoneally at the onset of reperfusion.

    • Post-operative Care & Assessment: Close the incision and allow the animal to recover. At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale). Subsequently, euthanize the animal, harvest the brain, and slice it into 2 mm coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (which appears white) versus viable tissue (which appears red). Calculate the infarct volume as a percentage of the total hemisphere volume.

Conclusion and Future Directions

The development of edaravone derivatives represents a strategic and promising approach to enhancing neuroprotective therapies. Hybrid molecules like the edaravone-NBP compound 10a demonstrate that combining pharmacophores can yield synergistic effects, offering superior protection in models of ischemic stroke.[14] Similarly, multi-target derivatives targeting both oxidative stress and cholinergic pathways hold potential for complex diseases like Alzheimer's.[13]

The guiding principle in this field is the rational design of molecules with improved pharmacokinetic profiles and/or enhanced or broadened pharmacodynamic actions. Future research should focus on:

  • Oral Formulations: Developing derivatives with high oral bioavailability to improve patient compliance and ease of use.[9]

  • Targeted Delivery: Engineering derivatives that can more efficiently cross the blood-brain barrier and accumulate at the site of injury.

  • Biomarker-Guided Trials: Utilizing biomarkers of oxidative stress to identify patient populations most likely to respond to these targeted therapies.[19][20]

By building upon the solid foundation of edaravone's known efficacy, the continued exploration of its chemical space will undoubtedly yield next-generation neuroprotective agents with improved clinical utility.

References

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  • ResearchGate. (2025, August 6). Design, synthesis, and neuroprotective effects of novel hybrid compounds containing edaravone analogue and 3-n-butylphthalide ring-opened derivatives.
  • PubMed Central. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection.
  • PubMed. (2021, June 4). Design, synthesis, and neuroprotective effects of novel hybrid compounds containing edaravone analogue and 3-n-butylphthalide ring-opened derivatives.
  • PubMed. (2003). Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone).
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  • MDPI. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes.
  • PMC - PubMed Central. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?
  • AIR Unimi. (2023, October 4). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes.
  • PubMed. (2025, February 18). Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models.
  • PubMed. (1996, August). Oxidative stress and apoptosis in neurodegeneration.
  • Taylor & Francis Online. (2017, September 5). What can we learn from the edaravone development program for ALS?
  • PubMed. (2023, July 15). A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats.
  • Wikipedia. Edaravone.
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  • PubMed. (2018). Edaravone: a new hope for deadly amyotrophic lateral sclerosis.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(4-benzylpiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-(4-benzylpiperazin-1-yl)acetate. As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that every stage of our workflow, including waste management, is conducted with the highest regard for personal safety, environmental integrity, and regulatory compliance. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Profile and Inherent Risks: A Proactive Assessment

The benzylpiperazine (BZP) moiety is structurally related to compounds known for stimulant and potentially neurotoxic effects.[2] BZP itself can cause a range of adverse effects, from agitation and anxiety to severe multiorgan toxicity and seizures.[3][4] The piperazine ring system is associated with hazards such as severe skin burns, eye damage, and potential allergic reactions.[5] Therefore, all waste containing Methyl 2-(4-benzylpiperazin-1-yl)acetate must be managed as hazardous chemical waste.

Hazard ClassInferred Risk from Structural AnalogsRecommended Action
Acute Toxicity The benzylpiperazine core suggests potential harm if swallowed, inhaled, or absorbed through the skin.[3][6]Handle with appropriate personal protective equipment (PPE) in a well-ventilated area. Avoid generating aerosols.
Skin Corrosion/Irritation Piperazine derivatives are known skin irritants and can cause chemical burns.[7]Avoid all direct skin contact. Use chemical-resistant gloves.
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage upon contact.[6]Wear safety goggles or a face shield at all times.
Environmental Hazard Data is limited, but piperazine derivatives can be harmful to aquatic life.[5][8]Prevent release into the environment. Do not dispose of down the drain.

Regulatory Framework: Adherence to EPA and OSHA Mandates

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10]

  • EPA (RCRA): Regulates hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[9][11] This includes rules for waste identification, segregation, container management, and storage within designated Satellite Accumulation Areas (SAAs).[11][12]

  • OSHA: Ensures worker safety through regulations like the Hazard Communication Standard (HazCom 2012) and standards for laboratory environments, which mandate proper chemical labeling, access to SDSs, employee training, and appropriate PPE.[13][14]

Improper disposal is a serious compliance violation that can lead to significant penalties and environmental harm.[9]

Core Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the essential, validated steps for safely collecting and preparing Methyl 2-(4-benzylpiperazin-1-yl)acetate waste for final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Step 1: Point-of-Generation Waste Collection

All materials that have come into contact with Methyl 2-(4-benzylpiperazin-1-yl)acetate are considered hazardous waste. This includes:

  • Residual or unused quantities of the chemical.

  • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, bench paper).

  • Solvent rinses from contaminated glassware.

Causality: Segregating waste at the source is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[9] Mixing incompatible waste streams can result in fire, explosion, or the generation of toxic gases.[13][15]

Step 2: Container Selection and Labeling
  • Select an Appropriate Container:

    • Use a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).

    • The container must be in good condition, free of leaks, and have a secure, screw-top lid.[9][13]

  • Apply a Hazardous Waste Label:

    • As soon as you begin collecting waste, affix a hazardous waste label provided by your EHS department.

    • The label MUST, at a minimum, include the words "Hazardous Waste" and the full chemical name: "Methyl 2-(4-benzylpiperazin-1-yl)acetate" .[12] List any other components (e.g., solvents) and their approximate percentages.

Step 3: Safe Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation and under the control of laboratory personnel.[9][11] This is your designated SAA.

  • Maintain Container Integrity:

    • Keep the container closed at all times , except when adding waste. This is a critical EPA requirement to prevent the release of vapors.[11]

    • Store the container in a secondary containment bin to mitigate leaks or spills.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 4: Arranging for Final Disposal
  • Monitor Waste Volume: Once the container is full or you have finished the relevant experimental work, arrange for its removal.

  • Contact EHS for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not remove the waste from the laboratory yourself.[11] Trained EHS professionals or licensed contractors will transport it for final disposal, which is typically high-temperature incineration.[8][16]

G cluster_0 Disposal Workflow for Methyl 2-(4-benzylpiperazin-1-yl)acetate gen Waste Generation (Unused chemical, contaminated items) ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) gen->ppe collect Collect in Designated Hazardous Waste Container ppe->collect label_cont Label Container Correctly ('Hazardous Waste' + Chemical Name) collect->label_cont store Store in Satellite Accumulation Area (SAA) (Keep closed, use secondary containment) label_cont->store pickup Request Pickup by EHS for Final Disposal store->pickup G spill Spill Occurs is_major Is the spill large, uncontrolled, or are you unsure how to proceed? spill->is_major evacuate YES: Evacuate Area Alert Others Call Emergency EHS is_major->evacuate Yes handle NO: Small & Manageable is_major->handle No ppe Don Spill Response PPE handle->ppe contain Contain & Absorb Spill (Use inert material) ppe->contain collect Collect Waste into Hazardous Container contain->collect decon Decontaminate Area collect->decon report Report Incident to Supervisor/EHS decon->report

Caption: Decision workflow for spill response.

Chemical Incompatibility Data

To prevent dangerous reactions, DO NOT mix waste containing Methyl 2-(4-benzylpiperazin-1-yl)acetate with the following chemical classes. [9][13]The molecule contains both a tertiary amine and an ester functional group, which dictates its incompatibilities.

Incompatible Material ClassPotential Hazard of Mixing
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates)Can lead to vigorous, heat-generating, or explosive reactions. [6][15]
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)Can cause a strong exothermic reaction with the amine group.
Strong Bases (e.g., Sodium Hydroxide)Can catalyze the hydrolysis of the ester group, potentially generating heat. [6]
Strong Reducing Agents May react with the ester or other parts of the molecule. [6]

Always maintain separate, clearly labeled waste streams for different chemical classes in the laboratory. [9]

References

  • Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • ComplianceSigns (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Gee, P., et al. (2008). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology.
  • ReAgent (2025). Laboratory Waste Guide 2025.
  • Echemi (n.d.). (4-Benzyl-piperazin-1-yl)-acetic acid Methyl ester Safety Data Sheets.
  • Clean Management Environmental Group (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • University of Pennsylvania EHRS (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Hazardous Waste Experts (2018). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Wikipedia (n.d.). Benzylpiperazine.
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  • CymitQuimica (2024). Safety Data Sheet - Methyl 2-(4-methylpiperazin-1-yl)acetate.
  • Fisher Scientific (2025). SAFETY DATA SHEET - 3-(4-Methylpiperazin-1-yl)benzoic acid.
  • TCI Chemicals (2025). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology (n.d.). Piperazine Safety Data Sheet.
  • Koba, M., & Wsiołek, M. (2014). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research.
  • Gee, P., et al. (2010). Multiorgan failure from 1-benzylpiperazine ingestion – legal high or lethal high?. Clinical Toxicology.
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A Comprehensive Guide to the Safe Handling of Methyl 2-(4-benzylpiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(4-benzylpiperazin-1-yl)acetate. While specific toxicological data for this compound is limited, its structure, containing a benzylpiperazine moiety, necessitates a cautious approach based on the known hazards of related piperazine derivatives. This document synthesizes technical data with field-proven insights to ensure you can manage this research chemical with confidence and precision.

Understanding the Hazard Profile: A Proactive Stance

Due to the absence of a comprehensive Safety Data Sheet (SDS) for Methyl 2-(4-benzylpiperazin-1-yl)acetate, we must infer its potential hazards from its structural components, primarily the piperazine functional group.[1] Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[2][3] They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[4] Therefore, it is prudent to handle Methyl 2-(4-benzylpiperazin-1-yl)acetate as a hazardous substance with the potential to cause irritation, sensitization, and burns.[1]

Key Inferred Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause burns.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4]

  • Sensitization: Repeated exposure may lead to allergic skin reactions or asthma-like symptoms.[4]

  • Harmful if Swallowed: Ingestion may cause irritation or burns to the digestive tract.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling chemicals with unknown or inferred hazards. The following table outlines the minimum required PPE, with the rationale rooted in preventing all potential routes of exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[5][6]Protects against splashes and airborne particles, preventing severe eye irritation or burns.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.[5][7]Prevents direct skin contact, which can lead to irritation, burns, or sensitization.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working outside a fume hood or if dust/aerosols are generated.[5]Protects against inhalation of the compound, which could cause respiratory irritation or sensitization.[4]

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety and preserves the integrity of the research chemical.

Storage and Handling

Proper storage is crucial for maintaining the stability and safety of research chemicals.[8][9]

  • Storage: Store Methyl 2-(4-benzylpiperazin-1-yl)acetate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][10] The container should be tightly sealed to prevent moisture absorption and contamination.[10]

  • Handling: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][11] Avoid creating dust. Use appropriate tools for transfers, such as spatulas or powder funnels.[11]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you have read and understood this guide and that all necessary PPE is readily available and in good condition.[11]

  • Work Area: Designate a specific area for handling, preferably within a fume hood. Ensure the work surface is clean and uncluttered.[8]

  • Donning PPE: Put on your lab coat, followed by safety goggles and any required respiratory protection. Don your gloves last.

  • Weighing and Transfer: Carefully weigh the required amount of the compound. Use a clean spatula and weighing paper or a suitable container. Avoid any actions that could generate dust.

  • In-Use: During your experiment, keep the container with the compound sealed when not in use.

  • Post-Handling: After use, securely seal the container and return it to its designated storage location.

  • Decontamination: Clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove your gloves first, followed by your lab coat and then eye and respiratory protection. Wash your hands thoroughly with soap and water.[2]

Emergency Procedures: Immediate and Effective Response

First Aid

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[5]

Spill Response

A swift and appropriate response can mitigate the hazards of a chemical spill.[12]

  • Small Spills (Benchtop):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[14][15]

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[15]

  • Large Spills (>1 Liter):

    • Evacuate the area immediately and notify your institution's emergency response team.[15]

    • Close the laboratory doors and post a warning sign.[15]

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Collection

All waste containing Methyl 2-(4-benzylpiperazin-1-yl)acetate, including contaminated consumables (e.g., pipette tips, gloves, absorbent materials), must be collected in a designated and clearly labeled hazardous waste container.[1] Do not mix this waste with other incompatible waste streams.

Disposal Protocol
  • Containerization: Use a chemically resistant, sealable container for waste collection. The container must be labeled "Hazardous Waste" and include the full chemical name.

  • Collection: Carefully transfer all waste materials into the designated container.

  • Decontamination of Equipment: Any non-disposable equipment that has come into contact with the chemical should be decontaminated.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's authorized hazardous waste management service, in accordance with all local, state, and federal regulations.[1][11]

Visualization of Safety Protocols

To further clarify the decision-making process in handling Methyl 2-(4-benzylpiperazin-1-yl)acetate, the following workflow diagram is provided.

Safe Handling Workflow start Start: Handling Methyl 2-(4-benzylpiperazin-1-yl)acetate assess_hazards Assess Hazards (Inferred from Piperazine) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe handling_procedure Follow Handling Protocol in Fume Hood select_ppe->handling_procedure exposure_check Accidental Exposure? handling_procedure->exposure_check first_aid Administer First Aid & Seek Medical Attention exposure_check->first_aid Yes spill_check Chemical Spill? exposure_check->spill_check No waste_disposal Dispose of Waste as Hazardous first_aid->waste_disposal small_spill Small Spill Procedure spill_check->small_spill Yes (Small) large_spill Large Spill Procedure: Evacuate & Report spill_check->large_spill Yes (Large) spill_check->waste_disposal No small_spill->waste_disposal end End of Procedure large_spill->end waste_disposal->end

Caption: Workflow for the safe handling of Methyl 2-(4-benzylpiperazin-1-yl)acetate.

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]

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  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). California State University Monterey Bay. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Piperazine Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24). ACS Publications. Retrieved from [Link]

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  • PIPERAZINE HEXAHYDRATE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • piperazine anhydrous - s d fine-chem limited. (n.d.). S D Fine-Chem Limited. Retrieved from [Link]

  • ICSC 1032 - PIPERAZINE (anhydrous). (2021). ILO and WHO. Retrieved from [Link]

  • PIPERAZINE DIHYDROCHLORIDE. (2021, January 8). Occupational Safety and Health Administration. Retrieved from [Link]

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  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.